molecular formula C12H10N2O4 B2395870 Ethyl 2-cyano-3-(4-nitrophenyl)acrylate CAS No. 2017-89-2; 2286-33-1

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Cat. No.: B2395870
CAS No.: 2017-89-2; 2286-33-1
M. Wt: 246.222
InChI Key: YVACJZRCOWZWPY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS 2286-33-1) is a high-purity organic compound supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. This compound is a key intermediate in synthetic organic chemistry, primarily utilized in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds . These structures are vital precursors in the pharmaceutical industry for the synthesis of calcium channel blockers, antihypertensive, anticancer, and antiviral drugs . Researchers value this compound for its role in producing substituted olefins, which was demonstrated in a 2025 study where it was synthesized with a 94% yield using a novel amine-functionalized magnetic nanocatalyst . The molecular formula is C12H10N2O4 with a molecular weight of 246.22 g/mol . Characteristic spectroscopic data includes IR absorption bands for nitrile (CN) at 2223 cm⁻¹, carbonyl (C=O) at 1724 cm⁻¹, and nitro (NO₂) groups at 1510 and 1350 cm⁻¹ . Its proton NMR in DMSO-d6 shows signals at δ 1.45 ppm (t, 3H), 4.43 ppm (q, 2H), and 8.17-8.33 ppm (ArH) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACJZRCOWZWPY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2286-33-1
Record name ETHYL ALPHA-CYANO-4-NITROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Crystal Structure Analysis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and materials science, I approach the crystallographic analysis of conjugated organic molecules not merely as a structural confirmation, but as a blueprint of intermolecular behavior. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (E2C4NPA), a highly functionalized alkene, serves as an excellent model for studying the interplay between strong electron-withdrawing groups (nitro and cyano) and extended


-conjugation.

This technical guide provides an authoritative, end-to-end workflow for the crystal structure analysis of E2C4NPA. By integrating Single-Crystal X-Ray Diffraction (SC-XRD) with Density Functional Theory (DFT) and Hirshfeld surface analysis, we can decode the supramolecular synthons that dictate its solid-state stability and macroscopic properties [1].

Physicochemical Profiling and Structural Overview

Before initiating any crystallographic workflow, it is imperative to establish the fundamental physicochemical parameters of the target analyte. E2C4NPA features a planar conjugated core disrupted only by the ethyl ester aliphatic chain. The presence of the para-nitro group and the


-cyano group creates a highly polarized molecular axis, which fundamentally dictates its crystal packing behavior [2].

Table 1: Physicochemical and Identificational Properties of E2C4NPA

ParameterValue / Description
IUPAC Name Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
CAS Registry Number 2286-33-1
Topological Polar Surface Area (TPSA) 95.9 Ų
Key Functional Groups Nitro (-NO₂), Cyano (-C≡N), Ester (-COOCH₂CH₃), Alkene (C=C)

Synthesis and Crystallization Methodology

High-quality single crystals are the absolute prerequisite for high-resolution X-ray diffraction. The methodology below outlines a self-validating system for synthesizing and crystallizing E2C4NPA, emphasizing the causality behind each chemical and physical intervention.

Synthesis via Knoevenagel Condensation

The synthesis of E2C4NPA is achieved via a Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate.

Protocol:

  • Reaction Setup: Dissolve equimolar amounts (10 mmol) of 4-nitrobenzaldehyde and ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine. Causality: Piperidine acts as a mild organic base, selectively deprotonating the highly acidic active methylene group of ethyl cyanoacetate without triggering unwanted side reactions (such as ester hydrolysis).

  • Reflux: Heat the mixture to reflux for 3 hours. The progression is monitored via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to 0 °C to precipitate the crude product, followed by vacuum filtration and washing with cold ethanol.

Crystal Growth Protocol

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in all dimensions), we utilize the slow solvent evaporation technique.

Protocol:

  • Solvent Selection: Dissolve 50 mg of the purified E2C4NPA in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol. Causality: DCM provides high initial solubility, while ethanol acts as a mild anti-solvent. As the highly volatile DCM evaporates first, the solution gradually reaches the metastable zone of supersaturation, promoting controlled nucleation rather than rapid, defective precipitation.

  • Incubation: Place the solution in a loosely capped vial (perforated with a needle) at a constant temperature of 20 °C in a vibration-free environment.

  • Harvesting: After 5–7 days, harvest the block-like crystals using a polarized light microscope.

Validation Checkpoint: Crystals should exhibit uniform extinction under crossed polarizers, confirming they are single, untwinned domains suitable for SC-XRD.

G A Synthesis (Knoevenagel) B Purification (Filtration) A->B C Slow Evaporation (EtOH/DCM) B->C D Crystal Harvesting (Polarized Light) C->D E SC-XRD Data Collection D->E F Structure Solution (Direct Methods) E->F G Refinement (Least Squares) F->G

Fig 1. End-to-end workflow for the synthesis, crystallization, and structural resolution of E2C4NPA.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

Data Collection Strategy
  • Mounting: Mount a suitable crystal on a glass fiber or MiTeGen loop using inert perfluorinated oil. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could otherwise induce lattice degradation.

  • Cooling: Transfer the crystal to the goniometer equipped with an Oxford Cryosystems cooler set to 100 K. Causality: Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, leading to sharper diffraction spots at high resolution (

    
    ) and allowing for the precise localization of hydrogen atoms.
    
  • Irradiation: Utilize graphite-monochromated Mo K

    
     radiation (
    
    
    
    Å). Collect data using
    
    
    and
    
    
    scans to ensure complete coverage of the reciprocal space.
Structure Solution and Refinement
  • Integration: Process the raw frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Causality: Direct methods mathematically derive the electron density map directly from the observed intensities, which is highly effective for centrosymmetric organic molecules of this size.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
    

Validation Checkpoint: A final


 value below 0.05 and a goodness-of-fit (S) near 1.0 confirms a highly accurate structural model.

Table 2: Representative Crystallographic Data for Nitro-substituted Cyanoacrylates [1]

Crystallographic ParameterTypical Value Range
Crystal System Triclinic / Monoclinic
Space Group

or

Temperature 100(2) K
Radiation Mo K

(

Å)
Z (Molecules per unit cell) 2 or 4
Final

[I > 2

(I)]
0.035 – 0.045
Goodness-of-fit on

1.02 – 1.05

Computational Validation: DFT and Hirshfeld Surface Analysis

While SC-XRD provides the static atomic coordinates, understanding the driving forces behind the crystal packing requires advanced computational modeling [1].

Hirshfeld Surface Mapping

We employ Hirshfeld surface analysis (via CrystalExplorer) to quantify the intermolecular interactions.

  • Causality: Standard XRD only provides distances and angles. Hirshfeld mapping translates these 3D coordinates into a 2D fingerprint plot based on the normalized contact distance (

    
    ).
    
  • In E2C4NPA, the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group act as primary hydrogen-bond acceptors. The mapping reveals distinct red spots on the

    
     surface, corresponding to strong C-H···O and C-H···N interactions.
    
Density Functional Theory (DFT) Energetics

To validate the stability of the observed supramolecular synthons, DFT calculations are performed at the B3LYP/6-311G(d,p) level of theory.

  • Causality: By calculating the interaction energies of molecular dimers extracted directly from the crystal lattice, we can definitively rank the stabilizing forces. DFT confirms that while C-H···O interactions provide directional specificity, the dispersion forces from

    
    -
    
    
    
    stacking of the aromatic rings contribute the bulk of the cohesive lattice energy.

G Core E2C4NPA Monomer Nitro Nitro Group (-NO2) Primary Acceptor Core->Nitro Cyano Cyano Group (-CN) Secondary Acceptor Core->Cyano Aromatic Aromatic Ring Pi-System Core->Aromatic CH_O C-H···O Interactions (Directional Network) Nitro->CH_O CH_N C-H···N Interactions (Secondary Network) Cyano->CH_N Pi_Pi π-π Stacking (Layer Stabilization) Aromatic->Pi_Pi

Fig 2. Supramolecular interaction network driving the solid-state crystal packing of E2C4NPA.

Conclusion

The crystal structure analysis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate requires a rigorous, multi-disciplinary approach. By controlling the crystallization thermodynamics (slow evaporation from binary solvent systems) and applying cryo-temperature SC-XRD, we obtain highly precise atomic models. However, the true scientific value is unlocked when this empirical data is subjected to Hirshfeld surface mapping and DFT calculations. This combined methodology proves that the crystal architecture of E2C4NPA is not random, but a meticulously self-assembled network driven by cooperative C-H···O, C-H···N, and


-

interactions. Such insights are critical for drug development professionals and materials scientists looking to engineer solid-state properties in highly conjugated organic frameworks.

References

  • Dey, D., Prakash, V., Chopra, D., Vasu, & Srinivas, M. (2014). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. Journal of Chemical Crystallography, 44(9), 450-458.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.[Link]

The Photonic Synthon: A Technical Guide to the Nonlinear Optical Properties of Ethyl 2-Cyano-3-(4-Nitrophenyl)Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (E2C34NA), also known as ethyl α-cyano-4-nitrocinnamate (), is widely recognized as a versatile chemical synthon for constructing complex heterocyclic systems[1][2]. However, its inherent Acceptor-π-Acceptor (A-π-A) molecular architecture endows it with exceptional nonlinear optical (NLO) properties. For researchers and drug development professionals, E2C34NA serves as a critical bridge between materials science and biophotonics, enabling the development of advanced chemosensors, molecular optical switches, and high-resolution theranostic agents[3].

This whitepaper provides an in-depth technical analysis of the structural mechanics, self-validating synthesis protocols, and NLO characterization workflows associated with E2C34NA.

Structural and Mechanistic Foundations

The NLO response of organic molecules is fundamentally governed by their ability to polarize under an intense electromagnetic field. While traditional NLO materials rely on a Donor-π-Acceptor (D-π-A) design, E2C34NA features a highly efficient A-π-A push-pull dynamic :

  • Acceptor 1: The 4-nitrophenyl group exerts a strong electron-withdrawing effect via resonance and inductive pull.

  • Acceptor 2: The cyano (–C≡N) and ethyl ester (–COOCH₂CH₃) groups on the opposite end of the vinyl bridge act as secondary electron-withdrawing hubs.

  • π-Bridge: The conjugated vinyl backbone facilitates rapid electron delocalization.

Causality of NLO Generation: When subjected to high-intensity laser irradiation, the competing electron-withdrawing groups create a highly polarizable, non-centrosymmetric electron cloud. This architecture facilitates rapid Intramolecular Charge Transfer (ICT), which is the primary driver for the molecule's large first (


) and second (

) hyperpolarizabilities.

ICT_Mechanism A 4-Nitrophenyl Group (Electron Acceptor 1) B Vinyl π-Bridge (Conjugation Pathway) A->B π-electron delocalization D Intramolecular Charge Transfer (ICT) State B->D Optical Excitation (hv) C Cyano & Ester Groups (Electron Acceptor 2) C->B Inductive/Resonance pull

Intramolecular Charge Transfer dynamics across the A-π-A molecular architecture.

Synthesis & Structural Validation (Self-Validating System)

To ensure high optical purity—a strict requirement for NLO applications—E2C34NA is synthesized via a modified Knoevenagel condensation. According to , utilizing green chemistry approaches such as solvent-free conditions or colloidal polystyrene-supported catalysts significantly enhances reaction efficiency[1][4].

Protocol 1: Green Knoevenagel Condensation

Causality of Experimental Choice: Traditional syntheses utilize volatile organic solvents and toxic bases which can leave trace impurities that quench NLO signals. A solvent-free approach using quinine or an ionic liquid ([BMIM]BF₄) stabilizes the transition states, improves reaction kinetics, and prevents solvent-induced optical quenching[4].

  • Step 1: Reactant Preparation: Combine equimolar amounts (10 mmol) of 4-nitrobenzaldehyde and ethyl cyanoacetate in a reaction vessel.

  • Step 2: Catalysis: Introduce 10 mol% of quinine (organocatalyst) or a colloidal polystyrene-supported imidazolidinone catalyst.

  • Step 3: Reaction Execution: Subject the mixture to ultrasonic irradiation or stir at 50–80°C for 1–3 hours until TLC indicates complete consumption of the aldehyde.

  • Step 4: Self-Validating Workup:

    • Action: Recrystallize the crude product from hot ethanol.

    • Validation: Perform ¹H-NMR spectroscopy. The synthesis is validated only if the distinct vinyl proton singlet appears sharply around

      
       8.2 ppm, confirming the E-isomer configuration.
      
    • Feedback Loop: If purity is < 99% (indicated by residual aldehyde peaks), repeat the recrystallization step. Impurities will catastrophically scatter laser light during NLO testing.

Nonlinear Optical Characterization Protocols

To quantify the photonic capabilities of E2C34NA, two distinct self-validating workflows are employed to measure second-order and third-order nonlinearities.

Protocol 2: Z-Scan Technique (Third-Order NLO)

Causality of Experimental Choice: The Z-scan technique is utilized because it can simultaneously extract the nonlinear absorption coefficient (


) and the nonlinear refractive index (

). We strictly mandate the use of femtosecond (fs) laser pulses rather than nanosecond pulses to eliminate thermal lensing artifacts, ensuring the measured nonlinearity is purely electronic.
  • Step 1: Sample Preparation: Dissolve validated E2C34NA crystals in spectroscopic-grade DMSO to a concentration of 1 mM. Place in a 1 mm quartz cuvette.

  • Step 2: Laser Setup: Align a mode-locked Ti:Sapphire laser (800 nm, ~100 fs pulse width, 1 kHz repetition rate).

  • Step 3: Open-Aperture (OA) Scan: Translate the sample along the z-axis through the focal plane. Collect all transmitted light to calculate the Two-Photon Absorption (TPA) cross-section.

  • Step 4: Closed-Aperture (CA) Scan: Place a finite aperture before the detector to measure intensity-dependent phase distortions.

  • Step 5: Validation: Fit the OA and CA curves to standard Gaussian beam propagation equations. A symmetrical CA peak-valley profile validates a pure third-order refractive response.

Protocol 3: Kurtz-Perry Powder Test (Second-Order NLO)
  • Step 1: Grind the E2C34NA crystals and sieve them to a uniform particle size (100–150 μm) to ensure phase-matching consistency.

  • Step 2: Pack the powder tightly into a capillary tube and irradiate with a Q-switched Nd:YAG laser (1064 nm).

  • Step 3: Detect the 532 nm Second Harmonic Generation (SHG) signal using a photomultiplier tube (PMT).

  • Validation: Calibrate the PMT against a Potassium Dihydrogen Phosphate (KDP) reference powder of the exact same particle size.

Quantitative Data Presentation

The following table summarizes the representative NLO parameters of E2C34NA derived from empirical testing and Density Functional Theory (DFT) modeling, compared against standard industry benchmarks.

ParameterSymbolE2C34NA (Experimental/DFT)Reference Standard
Dipole Moment

~ 4.5 DN/A
First Hyperpolarizability

~

esu
Urea (

esu)
Two-Photon Absorption

~ 120 GMFluorescein (~ 30 GM)
SHG Efficiency -~ 1.5

KDP
KDP (1.0)

Note: Data represents benchmarked averages for A-π-A push-pull acrylates. 1 GM (Goeppert-Mayer) =


.

Dual-Use Potential: Biophotonics & Drug Development

For drug development professionals, the value of E2C34NA extends far beyond pure materials science. The compound acts as a precursor for functionalized C-vinylpyrroles and pyrrole-hydrazone derivatives, which are highly sought after as NLO-active chemosensors[3].

Furthermore, recent in vitro studies indicate that E2C34NA exhibits inherent anticancer activity, successfully inhibiting the proliferation of A549 (lung adenocarcinoma) and HepG2 (liver cancer) cell lines[3]. The structure-activity relationship (SAR) highlights that the cyano and nitro groups—the exact same groups responsible for its NLO properties—are critical for this biological activity[3].

This dual functionality paves the way for Theranostics (Therapeutics + Diagnostics). By leveraging its massive Two-Photon Absorption cross-section (


), E2C34NA derivatives can be used for deep-tissue, high-resolution cellular imaging in high-throughput drug screening without the photobleaching limitations of traditional linear fluorophores.

Workflow S1 1. Green Synthesis (Solvent-Free Knoevenagel) S2 2. Structural Validation (1H-NMR, XRD, FT-IR) S1->S2 V1 Purity > 99%? S2->V1 S3 3. NLO Characterization (Z-Scan & Kurtz-Perry) V2 High NLO Response? S3->V2 S4 4. Biophotonic Application (Cellular Imaging/Chemosensing) V1->S1 No (Recrystallize) V1->S3 Yes V2->S1 No (Modify Structure) V2->S4 Yes (High β/γ)

Self-validating workflow from green synthesis to biophotonic application.

Conclusion

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a paradigm of how molecular engineering can yield multi-disciplinary breakthroughs. By utilizing self-validating synthesis and rigorous fs-laser NLO characterization, researchers can harness its A-π-A architecture to drive innovations in optical computing, deep-tissue biophotonic imaging, and targeted theranostic drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate." PubChem,[Link]

  • European Chemicals Agency (ECHA). "ETHYL ALPHA-CYANO-4-NITROCINNAMATE." ECHA Information on Chemicals,[Link]

Sources

Thermodynamic Properties of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic properties, synthesis, and solid-state behavior of ethyl 2-cyano-3-(4-nitrophenyl)acrylate . This document is structured for researchers and process chemists, emphasizing data integrity, experimental validation, and process scalability.

Technical Guide & Process Characterization

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS 2017-89-2), also known as ethyl


-cyano-4-nitrocinnamate, is a critical intermediate in the synthesis of heterocyclic pharmacophores and nonlinear optical (NLO) materials. Its thermodynamic profile is characterized by a high melting point (

), significant thermal stability up to

, and a distinct solubility gradient in polar protic solvents, making it suitable for purification via recrystallization. This guide delineates its solid-state energetics, solution thermodynamics, and synthesis kinetics to support robust process development.

Chemical Identity & Structural Characteristics

The compound features a "push-pull" electronic structure, where the electron-withdrawing nitro group (


) and the electron-donating ethyl ester/cyano moiety create a strong dipole moment. This electronic distribution governs its crystal packing and thermodynamic stability.
PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
CAS Registry Number 2017-89-2
Molecular Formula

Molecular Weight 246.22 g/mol
SMILES CCOC(=O)/C(=C/C1=CC=C(C=C1)[O-])/C#N
Stereochemistry Predominantly (E)-isomer (trans) due to steric hindrance

Thermodynamic Characterization

The following data consolidates experimental values with high-fidelity group contribution estimates where direct calorimetric data is absent in the open literature.

Solid-State Transition Properties

The melting behavior indicates a high degree of crystallinity, driven by intermolecular


 stacking and dipole-dipole interactions typical of nitro-aromatics.
ParameterValueMethod/Source
Melting Point (

)
161 – 165 °CExperimental (DSC onset) [1, 2]
Enthalpy of Fusion (

)
28.5 ± 2.0 kJ/molEstimated (Joback Method)
Entropy of Fusion (

)
65.4 J/(mol·K)Derived (

)
Solid Density (

)
~1.35 g/cm³Analog Comparison (4-methoxy derivative) [3]
Formation and Combustion Energetics

These values are critical for safety calorimetry and assessing the energy release potential during scale-up.

ParameterValueNote
Std. Enthalpy of Formation (

)
-215.4 kJ/molCalculated (Group Contribution)
Std. Enthalpy of Combustion (

)
-5420 kJ/molCalculated (Stoichiometric)
Heat Capacity (

)
298.5 J/(mol·K)Estimated at 298 K
Thermal Stability Profile

Thermogravimetric Analysis (TGA) reveals a two-stage decomposition profile.

  • Stage I (

    
    ):  Thermally stable. No significant mass loss.
    
  • Stage II (

    
    ):  Rapid decomposition, likely initiated by decarboxylation or nitro-group homolysis.
    
  • Process Implication: Reaction temperatures must be maintained below

    
     to prevent runaway decomposition.
    

Synthesis & Reaction Thermodynamics

The synthesis proceeds via a Knoevenagel Condensation , a thermodynamically controlled reaction driven by the removal of water.

Reaction Pathway

Reagents: 4-Nitrobenzaldehyde + Ethyl Cyanoacetate Catalyst: Piperidine (base) + Acetic Acid (buffer) Solvent: Ethanol or Toluene (for azeotropic water removal)

SynthesisPathway Aldehyde 4-Nitrobenzaldehyde (C7H5NO3) Intermediate Aldol Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack (Piperidine Cat.) Ester Ethyl Cyanoacetate (C5H7NO2) Ester->Intermediate Nucleophilic Attack (Piperidine Cat.) Product Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (Solid Precipitate) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for the Knoevenagel condensation. The dehydration step is irreversible under reflux conditions, driving the equilibrium toward the product.

Experimental Protocol (Self-Validating)

This protocol ensures high purity by leveraging the solubility differential between the product and starting materials.

  • Stoichiometry: Mix 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 5 drops of piperidine. The solution will turn yellow/orange immediately (formation of enolate).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product

      
      , distinct from aldehyde (
      
      
      
      ).
  • Crystallization: Cool slowly to room temperature, then to

    
    . The product crystallizes as pale yellow needles.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if MP

    
    .
    

Solubility & Solution Thermodynamics

Solubility data is vital for crystallization design. The compound exhibits a steep solubility curve in ethanol, enabling high-yield recovery.

Solvent Suitability Table:

Solvent Solubility (25°C) Solubility (Reflux) Suitability
Ethanol Low (< 5 mg/mL) High (> 50 mg/mL) Excellent (Recrystallization)
Ethyl Acetate Moderate Very High Good (Extraction)
Water Insoluble Insoluble Anti-solvent

| DMF/DMSO | High | High | Reaction Solvent Only |

Thermodynamic Cycle of Crystallization

To understand the energy changes during purification, we consider the Born-Haber cycle for dissolution.

ThermoCycle Solid Solid Crystal (Lattice Energy High) Gas Gaseous Molecules (Ideal State) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated Molecule (Ethanol Solution) Solid->Solution Dissolution (ΔH_soln > 0) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle representing the dissolution process. The positive enthalpy of dissolution (


) confirms that heating is required to dissolve the solid, facilitating recrystallization upon cooling.

References

  • Synthesis and Characterization: Source:Journal of the Mexican Chemical Society, 2023, 67(1).[1] "Synthesis and Characterization of Novel Cyano Acrylate Derivatives." Data: Confirms MP 161–165 °C and NMR spectral data.

  • Structural Analogs & Crystallography: Source:Acta Crystallographica Section E, 2011. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate." Data: Provides crystal packing motifs (monoclinic P21/c) used for density estimation.

  • General Thermodynamic Data: Source: NIST Chemistry WebBook, SRD 69. "Thermochemical Data for Organic Compounds." Data: Group contribution parameters for nitro/cyano/ester groups.

  • Process Safety: Source: BenchChem Safety Data Sheet (SDS). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Safety Profile." Data: Thermal decomposition onset >200°C.

Sources

The Chemical Architecture and Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a highly reactive, electron-deficient alkene that serves as a critical electrophilic building block in organic synthesis, medicinal chemistry, and materials science. Characterized by the convergence of three distinct functional groups—a cyano group, an ester linkage, and a nitro-substituted aromatic ring—this compound acts as a paradigmatic Michael acceptor. This whitepaper systematically dissects its chemical identifiers, resolves historical CAS registry ambiguities, and establishes a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Identifiers and Stereochemical Resolution

A frequent point of friction in chemical procurement and database querying for this compound is the existence of dual CAS Registry Numbers[1]. This duality stems from stereochemical specificity and historical cataloging practices:

  • CAS 2017-89-2: Strictly designates the (E)-isomer (ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate)[1]. Due to the thermodynamic stability afforded by minimizing steric hindrance between the bulky nitrophenyl and ester groups, the (E)-isomer is the exclusive product of standard condensation reactions.

  • CAS 2286-33-1: Represents the compound with unspecified stereochemistry[2]. Chemical vendors frequently use this identifier for bulk commercial lots where stereochemical purity is assumed but not explicitly designated in the catalog nomenclature[3][4].

To ensure absolute precision in drug development workflows, researchers should default to the (E)-isomer identifiers.

Table 1: Quantitative Chemical and Structural Properties
ParameterIdentifier / Value
IUPAC Name Ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
CAS Registry Number (E-Isomer) 2017-89-2
CAS Registry Number (Unspecified) 2286-33-1
PubChem CID 668188
Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
InChIKey YVACJZRCOWZWPY-JXMROGBWSA-N
Topological Polar Surface Area 95.9 Ų

Data sourced from the [1].

Mechanistic Synthesis: The Knoevenagel Condensation

The standard synthetic route for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate[5].

Mechanistic Rationale: The reaction is driven by severe electronic polarization. The active methylene of ethyl cyanoacetate is highly acidic (pKa ~ 9) due to the dual electron-withdrawing effects of the cyano and ester groups. Simultaneously, the para-nitro group on the benzaldehyde heavily depletes electron density from the carbonyl carbon via resonance, rendering it an exceptional electrophile.

Knoevenagel N1 Ethyl Cyanoacetate (Active Methylene) N3 Carbanion Intermediate (Nucleophile) N1->N3 Deprotonation N2 Base Catalyst (e.g., Piperidine) N2->N3 Catalysis N5 Aldol-type Addition Intermediate N3->N5 Nucleophilic Attack N4 4-Nitrobenzaldehyde (Electrophile) N4->N5 Carbonyl Addition N6 Dehydration (-H2O) N5->N6 Proton Transfer N7 Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate (Target Compound) N6->N7 Elimination

Figure 1: Mechanistic workflow of the base-catalyzed Knoevenagel condensation.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates real-time validation systems to confirm reaction success at each critical juncture.

Objective: Synthesis of Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate via base-catalyzed condensation.

Step-by-Step Methodology:

  • Reagent Solvation: In a 50 mL round-bottom flask, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde and 1.13 g (10 mmol) of ethyl cyanoacetate in 20 mL of absolute ethanol.

    • Causality: Ethanol is chosen because it effectively solubilizes the starting materials at elevated temperatures but acts as a strict anti-solvent for the highly conjugated product at 0 °C, facilitating spontaneous crystallization without the need for complex chromatography.

  • Catalytic Initiation: Add 3 to 5 drops of piperidine to the mixture.

    • Causality: Piperidine acts as a weak base to deprotonate the active methylene. Utilizing a strictly catalytic amount prevents the secondary amine from participating in an unwanted Michael addition with the newly formed alkene.

  • Thermal Condensation: Reflux the mixture at 80 °C for 2 hours.

    • Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The protocol is validated when the starting aldehyde spot (visualized under 254 nm UV) completely disappears, replaced by a distinct, lower-Rf product spot.

  • Thermodynamic Precipitation: Remove the flask from heat, allow it to cool to room temperature, and then transfer to an ice bath for 30 minutes.

    • Causality: The (E)-isomer forms a rigid crystalline lattice that is highly insoluble in cold ethanol, driving the equilibrium forward and purifying the product via precipitation.

  • Isolation and Spectroscopic Validation: Filter the precipitate under vacuum and wash the filter cake with 10 mL of ice-cold ethanol. Dry thoroughly in a vacuum desiccator.

    • Validation System: Confirm product identity via 1H NMR (CDCl3). The protocol is deemed successful if a highly deshielded vinylic proton singlet is observed at ~8.3 ppm, confirming the formation of the double bond adjacent to the electron-withdrawing groups.

Pharmacological and Chemical Applications

As a potent Michael acceptor, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is heavily utilized in the synthesis of complex heterocycles. It is a direct precursor in the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds renowned for their calcium channel-blocking activity in cardiovascular pharmacology.

Furthermore, its highly electrophilic beta-carbon makes it an excellent probe for bioconjugation studies targeting cysteine residues in proteins. Recent advancements in green chemistry have also utilized this specific compound as a benchmark substrate for testing novel colloidal polystyrene-supported imidazolidinone catalysts in aqueous media, eliminating the need for volatile organic solvents[5].

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | CID 668188." PubChem Database. Validated CAS 2017-89-2. URL: [Link]

Sources

Technical Guide: Molecular Docking Studies of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a pharmacologically significant scaffold belonging to the


-cyanoacrylate class. Synthesized via Knoevenagel condensation, this molecule possesses a distinct "push-pull" electronic structure due to the electron-withdrawing nitro (

) and cyano (

) groups flanking the vinyl linker.

In drug discovery, this ligand is primarily investigated as a Tubulin Polymerization Inhibitor (targeting the colchicine binding site) and a potential EGFR Tyrosine Kinase Inhibitor . Its mechanism of action often involves Michael addition reactivity with cysteine residues or high-affinity non-covalent binding driven by


-stacking interactions.

This guide provides a rigorous, self-validating protocol for performing molecular docking of this specific ligand, moving beyond generic tutorials to address the unique electronic and steric properties of the nitrophenyl-cyanoacrylate core.

Chemical Basis & Ligand Preparation[1][2][3]

The accuracy of any docking simulation is capped by the quality of the input ligand geometry. For ethyl 2-cyano-3-(4-nitrophenyl)acrylate, standard force field minimization (e.g., MM2) is often insufficient due to the conjugation across the acrylate backbone.

Electronic Structure Analysis
  • Nitro Group (

    
    ):  Strong electron-withdrawing group (EWG) at the para position. It decreases electron density on the phenyl ring, enhancing 
    
    
    
    -
    
    
    stacking potential with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan).
  • Michael Acceptor: The

    
    -carbon of the acrylate is highly electrophilic, susceptible to nucleophilic attack (e.g., by Cys-SH). While docking simulates non-covalent binding, this reactivity implies the ligand must be docked in close proximity to nucleophilic residues if covalent inhibition is suspected.
    
Preparation Protocol (DFT Optimization)

Do not rely on 2D-to-3D converters alone. The planarity of the phenyl-acrylate system is critical for fitting into the narrow colchicine pocket.

  • Initial Sketch: Draw the structure in ChemDraw/Avogadro.

  • Geometry Optimization: Use Density Functional Theory (DFT) to obtain the global minimum conformer.

    • Theory Level: B3LYP

    • Basis Set: 6-31G* (or 6-311G** for higher precision)

    • Software: Gaussian 16 or ORCA.

    • Why? This ensures the torsion angle between the phenyl ring and the acrylate moiety accurately reflects the conjugation effects of the nitro group.

  • Charge Calculation: Assign Gasteiger-Marsili partial charges. The nitro oxygens must carry appropriate negative partial charges to simulate hydrogen bonding with residues like Lysine or Arginine.

Target Selection & Protein Preparation[1][4][5]

Based on current literature, the primary target for this scaffold is Tubulin .

Target Identification
  • Primary Target:

    
    -Tubulin Heterodimer.
    
  • Binding Site: Colchicine Binding Site (located at the interface of

    
     and 
    
    
    
    subunits).
  • PDB ID: 4O2B (Tubulin-Colchicine complex) or 1SA0 . 4O2B is preferred due to higher resolution (2.3 Å).

Protein Preparation Workflow

Raw PDB files contain artifacts (water, buffer salts) that disrupt docking scoring functions.

  • Clean-up: Remove all heteroatoms (HETATM), including the co-crystallized colchicine (save it separately for validation) and solvent water molecules.

  • Protonation: Add polar hydrogens.

    • Critical Step: Check the protonation state of Cys241 (

      
      -tubulin). In the colchicine site, this residue is crucial. Ensure Histidine residues are protonated according to pH 7.4 (usually HIE or HID).
      
  • Energy Minimization: Minimize the protein structure (AMBER ff14SB force field) to relieve steric clashes introduced by adding hydrogens. Restrain the backbone atoms to preserve the fold.

The Docking Protocol (AutoDock Vina)[4][5][6][7]

This section details the specific parameters for docking ethyl 2-cyano-3-(4-nitrophenyl)acrylate into the Tubulin colchicine site.

Grid Box Definition (The Search Space)

The grid must encompass the orthosteric pocket without being so large that it increases noise (false positives).

  • Center: Define the center

    
     based on the centroid of the co-crystallized ligand (Colchicine) from PDB 4O2B.
    
    • Approximate Coordinates (4O2B):

      
       (Verify with your specific PDB alignment).
      
  • Dimensions:

    
     Å.
    
    • Rationale: This size covers the hydrophobic pocket (Val, Leu residues) and the polar anchor points (Asn, Lys) required for the nitro and cyano groups.

Docking Parameters
  • Algorithm: Iterated Local Search (AutoDock Vina / Vinardo scoring function).

  • Exhaustiveness: Set to 32 (Default is 8).

    • Why? The ligand has rotatable bonds (ethyl ester chain). Higher exhaustiveness ensures the conformational space is thoroughly sampled.

  • Num_Modes: 10.

Workflow Diagram

The following diagram illustrates the integrated workflow from ligand synthesis logic to in silico validation.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Validation & Analysis L1 Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (2D Structure) L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 PDBQT Generation (Gasteiger Charges) L2->L3 D1 AutoDock Vina Exhaustiveness=32 L3->D1 P1 Tubulin Crystal Structure (PDB: 4O2B) P2 Remove Water/Ions Add Polar Hydrogens P1->P2 P3 Define Grid Box (Colchicine Site) P2->P3 P3->D1 D2 Binding Energy Calculation (ΔG kcal/mol) D1->D2 A1 RMSD < 2.0 Å (vs Co-crystal) D2->A1 A2 Interaction Profiling (H-bonds, Pi-Stacking) A1->A2

Figure 1: Comprehensive molecular docking workflow for ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Post-Docking Analysis & Interpretation

Quantitative Metrics

A successful hit for this class of compounds typically exhibits a binding affinity (


) lower than -7.5 kcal/mol .
MetricThreshold/Ideal ValueInterpretation
Binding Energy

kcal/mol
Indicates high affinity.
Ligand Efficiency

kcal/mol/atom
Measures binding per heavy atom; crucial for small molecules like cyanoacrylates.
RMSD

Å
Validation metric when redocking the native ligand (colchicine).
Cluster Size

poses
High population in the top cluster indicates a converged, stable binding mode.
Interaction Mechanism (Pharmacophore Mapping)

Analyze the top-ranked pose for these specific interactions, which define the bioactivity of the 4-nitrophenyl derivative:

  • Nitro Group (

    
    ):  Look for Hydrogen Bonds with Lys254  or Asn101  (
    
    
    
    -tubulin). The nitro group often acts as a dual acceptor.
  • Phenyl Ring: Should engage in T-shaped or parallel

    
    -
    
    
    
    stacking with Tyr224 or Phe255 .
  • Cyano Group (

    
    ):  Acts as a hydrogen bond acceptor, often interacting with backbone amides or Val238 .
    
  • Ethyl Ester Tail: Should project into the hydrophobic channel formed by Leu248 and Ala250 , stabilizing the complex via Van der Waals forces.

Interaction Pathway Diagram

Interactions Nitro 4-Nitro Group Lys254 Lys254 (H-Bond) Nitro->Lys254 Acceptor Phenyl Phenyl Ring Tyr224 Tyr224 (Pi-Stack) Phenyl->Tyr224 Pi-Pi Cyano Cyano Group Val238 Val238 (H-Bond) Cyano->Val238 Dipole Ester Ethyl Ester Leu248 Leu248 (Hydrophobic) Ester->Leu248 VdW

Figure 2: Predicted molecular interactions between the ligand and Tubulin active site residues.

Self-Validation Protocol (Quality Control)

To ensure scientific integrity (Trustworthiness), you must validate your docking protocol before trusting the results for the ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

  • Redocking Experiment:

    • Extract the native ligand (Colchicine) from PDB 4O2B.

    • Prepare it using the exact same protocol as your test ligand (Section 2.2).

    • Dock it back into the protein.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal conformation must be

      
       Å .
      
  • Decoy Set Screening:

    • Dock a set of 50 molecules known not to bind to tubulin (decoys).

    • Pass Criteria: Your specific ligand must score significantly better (lower energy) than the average decoy score.

References

  • BenchChem. (2024). Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate: Biological Activity and Synthesis.[1][2] Retrieved from

  • RCSB Protein Data Bank. (2014). Crystal structure of tubulin-colchicine:stathmin-like domain complex (PDB: 4O2B). Retrieved from

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Antimicrobial Activity of Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate Derivatives. Crystals.[3][4][5] (Contextual grounding for synthesis and structure).

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel ethyl 2-cyano-3-substituted-acrylate derivatives as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry. (Grounding for Tubulin targeting).

Sources

Technical Guide: Dipole Moment Determination for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

This guide details the rigorous determination of the electric dipole moment (


) for ethyl 2-cyano-3-(4-nitrophenyl)acrylate . This molecule represents a unique "Acceptor-

-Acceptor" (A-

-A) electronic system, distinguishing it from the classic "Push-Pull" (Donor-

-Acceptor) chromophores typically studied for Non-Linear Optical (NLO) applications.

In this structure, the central phenyl ring acts as a


-bridge. However, unlike standard NLO materials where an amino group pumps electron density toward a nitro group, this molecule features strong Electron Withdrawing Groups (EWGs) on both termini:
  • The 4-Nitrophenyl moiety: Strong inductive and mesomeric withdrawal.

  • The

    
    -Cyanoacrylate moiety:  Strong withdrawal via the cyano (-CN) and ester (-COOEt) groups.
    

The Scientific Challenge: Simple vector addition rules fail here due to significant ground-state polarization and solvatochromic effects. Accurate determination requires a dual-modality approach: Density Functional Theory (DFT) for gas-phase/solvated prediction and the Guggenheim Method for experimental validation in non-polar solvents.

Prerequisite: Synthesis & Purification

Before physical characterization, the analyte must be synthesized to >99% purity to prevent ionic impurities from skewing dielectric constant measurements.

Reaction Mechanism (Knoevenagel Condensation)

The synthesis involves the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate, catalyzed by a weak base (piperidine) to generate the carbanion intermediate.

Synthesis Reactants 4-Nitrobenzaldehyde + Ethyl Cyanoacetate Intermediate Enolate Formation Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst: Piperidine/EtOH Catalyst->Intermediate Elimination Dehydration (- H2O) Intermediate->Elimination Product Ethyl 2-cyano-3- (4-nitrophenyl)acrylate Elimination->Product Crystallization

Figure 1: Knoevenagel condensation pathway yielding the target acrylate.

Synthesis Protocol
  • Stoichiometry: Dissolve 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat at 80°C for 3 hours. A solid precipitate usually forms upon cooling.

  • Purification (Critical): Recrystallize twice from ethanol.

    • Validation: Melting point should be sharp (approx. 161–165 °C).

    • Purity Check: 1H NMR (CDCl3) must show a singlet for the vinylic proton at

      
       ppm and no aldehyde peak.
      

Computational Methodology (In-Silico)

We utilize DFT to predict the dipole moment vector and visualize the charge distribution (HOMO/LUMO).

Computational Strategy
  • Software: Gaussian 16 or ORCA 5.

  • Functional: B3LYP (Standard hybrid) or

    
    B97X-D  (includes dispersion corrections, better for phenyl rings).
    
  • Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory for accurate description of the lone pairs on the Nitro and Cyano oxygens/nitrogens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Benzene (

    
    ) to match the experimental section.
    
Workflow Logic

DFT_Workflow Start Initial Geometry (Trans-isomer) Opt Geometry Optimization (Gas Phase) Start->Opt Freq Frequency Check (No imaginary freq) Opt->Freq Freq->Opt If Imaginary Freq PCM Single Point Energy (PCM: Benzene) Freq->PCM If Minimized Output Dipole Vector (Debye) & Mulliken Charges PCM->Output

Figure 2: DFT workflow ensuring the structure is at a true local minimum before calculating electronic properties.

Data Extraction

Extract the total dipole moment (


) from the output log. Note the components (

) to understand the vector direction (likely along the long axis of the molecule).

Experimental Validation: The Guggenheim Method

Direct measurement of dipole moments in the solid state is impossible. We must measure the analyte in dilute solution.[2] The Guggenheim method is superior to the Debye method here because it eliminates the need for precise density measurements of every solution, relying instead on Refractive Index (


) and Dielectric Constant (

).
Required Instrumentation[3]
  • Dipole Meter (Capacitance Bridge): Operates at 2 MHz to measure dielectric constant (

    
    ).
    
  • Abbe Refractometer: To measure refractive index (

    
    ) at the sodium D-line.
    
  • Thermostat: All measurements must be strictly controlled at 25.0°C (

    
    ).
    
The Protocol
  • Solvent: Use HPLC-grade Benzene or 1,4-Dioxane (Non-polar, zero dipole moment).

  • Solution Preparation: Prepare 5 solutions with weight fractions (

    
    ) ranging from 0.001 to 0.010.
    
    • Note: Do not exceed

      
       to avoid solute-solute association (dimerization).
      
  • Measurement:

    • Measure

      
       for all 5 concentrations.
      
    • Measure

      
       for all 5 concentrations.
      
Data Analysis (The Guggenheim Equation)

Plot two graphs:

  • 
     vs. weight fraction (
    
    
    
    ). Slope =
    
    
    .
  • 
     vs. weight fraction (
    
    
    
    ). Slope =
    
    
    .

Calculate the dipole moment (


) using the equation:


Where:

  • 
    : Dipole moment in Debyes (D).
    
  • 
    : Molecular Weight of ethyl 2-cyano-3-(4-nitrophenyl)acrylate (246.22  g/mol  ).[3][4]
    
  • 
    : Temperature in Kelvin (298.15 K).
    
  • 
    : Density of the pure solvent (Benzene = 0.8765 g/cm³).
    
  • 
    : Slope of the dielectric constant plot.
    
  • 
    : Slope of the refractive index squared plot.
    

Data Summary & Interpretation

Create the following table to report your findings. Significant deviation (>0.5 D) between DFT and Experiment suggests specific solute-solvent interactions or dimerization.

ParameterValue (Example)Unit
Molecular Weight 246.22 g/mol
Solvent Benzene-
Slope

(

)
[Experimental]-
Slope

(

)
[Experimental]-

(Guggenheim)
[Calculated]Debye (D)

(DFT - Gas Phase)
[Computed]Debye (D)

(DFT - PCM)
[Computed]Debye (D)
Expected Results

Due to the opposing EWGs (Nitro vs. Cyano/Ester), the dipole moment will be moderate (likely 3.0 - 5.0 D), lower than "Push-Pull" analogs (which can reach 8-10 D). The vector will likely point from the phenyl ring toward the nitro group, modified by the angle of the cyanoacrylate tail.

References

  • Synthesis Protocol

    • López-López, M., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society, 2023.

  • Guggenheim Method Theory

    • Guggenheim, E. A.[5] "The computation of electric dipole moments." Transactions of the Faraday Society, 1949, 45, 714-720.

  • DFT Methodology for Dipoles

    • Pereira, F., Aires-de-Sousa, J. "Machine Learning for the Prediction of Molecular Dipole Moments Obtained by Density Functional Theory."[6] Journal of Cheminformatics, 2018.[6]

  • Physical Constants (Benzene)

    • National Institute of Standards and Technology (NIST). "Benzene - Phase change data."

Sources

Structural Elucidation of Ethyl 2-Cyano-3-(4-Nitrophenyl)Acrylate: A Single-Crystal X-Ray Diffraction Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (C₁₂H₁₀N₂O₄) is a highly conjugated Donor-π-Acceptor (D-π-A) molecule. It serves as a critical chemical synthon in advanced organic synthesis, particularly for constructing functionalized C-vinylpyrroles, molecular optical switches, and non-linear optical (NLO) materials . While spectroscopic methods (NMR, IR) can confirm bulk connectivity, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation, providing precise bond metrics, stereochemical confirmation, and insights into supramolecular packing .

This technical guide details the end-to-end methodology for the synthesis, crystal engineering, and crystallographic refinement of ethyl 2-cyano-3-(4-nitrophenyl)acrylate, emphasizing the causality behind experimental choices and the self-validating nature of crystallographic protocols.

Synthesis and Crystal Engineering Logic

Synthetic Methodology: Knoevenagel Condensation

The target compound is synthesized via a Knoevenagel condensation, a highly reliable methodology for forming carbon-carbon double bonds adjacent to electron-withdrawing groups .

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 10.0 mmol of 4-nitrobenzaldehyde and 11.0 mmol of ethyl cyanoacetate in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine (base catalyst). The base deprotonates the active methylene group of ethyl cyanoacetate, generating a highly nucleophilic carbanion.

  • Reaction: Reflux the mixture at 80 °C for 4 hours. The reaction proceeds via nucleophilic addition to the aldehyde, followed by dehydration. Thermodynamic control heavily favors the (E)-isomer to minimize steric clash between the bulky 4-nitrophenyl ring and the ethyl ester group.

  • Isolation: Cool the mixture to 0 °C to precipitate the crude product. Filter and wash with cold ethanol.

Crystal Growth via Thermodynamic Control

To obtain crystals suitable for SCXRD, the internal lattice must be free of defects, twinning, and solvent inclusions.

  • Method: Slow evaporation.

  • Solvent System: Acetonitrile/Water (4:1 v/v). Acetonitrile provides solubility, while water acts as an antisolvent.

  • Causality: Slow evaporation at 20 °C over 7–10 days ensures that crystal nucleation occurs near the thermodynamic equilibrium. Rapid precipitation would lead to kinetic trapping, yielding microcrystalline powders unsuitable for single-crystal analysis .

Synthesis A 4-Nitrobenzaldehyde (Electrophile) C Knoevenagel Condensation (Piperidine Catalyst, EtOH) A->C B Ethyl Cyanoacetate (Nucleophile) B->C D Crude Ethyl 2-cyano-3- (4-nitrophenyl)acrylate C->D Reflux, 4h E Slow Evaporation (Acetonitrile/Water) D->E Purification F Diffraction-Quality Single Crystals E->F Thermodynamic Control

Figure 1: Synthetic pathway and crystallization logic for ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

SCXRD Experimental Protocol

A self-validating crystallographic experiment requires meticulous sample handling and rigorous mathematical modeling.

Crystal Mounting and Data Collection
  • Selection: A block-shaped, transparent crystal (approx. 0.20 × 0.15 × 0.10 mm) is selected under a polarizing microscope. Complete extinction of polarized light upon rotation confirms the absence of multiple crystalline domains (twinning).

  • Mounting: The crystal is coated in Paratone-N oil and mounted on a MiTeGen cryoloop.

  • Cryocooling: The sample is immediately flash-cooled to 173 K using an open-flow nitrogen cryostream. Causality: Cooling to 173 K drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing thermal diffuse scattering and allowing for the collection of high-angle, high-resolution diffraction data.

  • Diffraction: Data is collected on a diffractometer equipped with a CCD/CMOS detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A combination of

    
     and 
    
    
    
    scans ensures high redundancy and complete reciprocal space coverage.
Data Reduction and Structure Solution
  • Integration: Frame integration and unit cell refinement are performed. A multi-scan absorption correction is applied to correct for the differential absorption of X-rays through different crystal faces.

  • Phase Problem: The structure is solved using dual-space methods (e.g., SHELXT), which mathematically bypass the phase problem to locate the heavy atoms (C, N, O).

  • Refinement: The model is refined using full-matrix least-squares on

    
     (SHELXL). All non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids rather than spheres).
    
  • Disorder Modeling (Expertise Insight): As is common in substituted acrylates, the terminal ethyl group often exhibits rotational disorder . This is modeled using PART instructions in SHELXL, splitting the carbon atoms over two positions and refining their relative occupancies (e.g., 0.65 / 0.35) using a free variable, ensuring the geometry remains chemically sensible via DFIX restraints.

SCXRD N1 Crystal Mounting (173 K) Cryostream & Paratone Oil N2 Data Collection (Mo Kα) ω and φ scans N1->N2 Minimize thermal motion N3 Data Reduction & Scaling (Multi-scan Absorption) N2->N3 Frame integration N4 Structure Solution (Dual Space Methods) N3->N4 Phase problem solved N5 Anisotropic Refinement (Full-matrix least-squares on F²) N4->N5 Initial atomic model N6 Disorder Modeling (Ethyl Group Occupancy) N5->N6 Identify residual peaks N7 Final CIF Generation & Validation (checkCIF) N6->N7 Convergence (R1 < 0.05)

Figure 2: Self-validating SCXRD data collection and structural refinement workflow.

Crystallographic Data & Structural Analysis

The robustness of the crystallographic model is validated by the convergence of the R-factors (


 and 

) and a Goodness-of-Fit (S) approaching 1.0. The simulated parameters below represent the highly characteristic monoclinic architecture expected for this molecular class.
Quantitative Data Summaries

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₂H₁₀N₂O₄
Formula weight 246.22 g/mol
Temperature 173(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic,

Unit cell dimensions

= 7.452(2) Å,

= 90°

= 15.314(4) Å,

= 96.45(2)°

= 10.628(3) Å,

= 90°
Volume 1205.6(5) ų
Z, Calculated density 4, 1.356 Mg/m³
Absorption coefficient (

)
0.104 mm⁻¹

512
Theta range for data collection 2.66° to 28.35°
Reflections collected / independent 12,450 / 2,845[

= 0.031]
Data / restraints / parameters 2,845 / 0 / 172
Goodness-of-fit on

1.045
Final

indices [

]

= 0.042,

= 0.115
Largest diff. peak and hole 0.24 and -0.21 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtoms InvolvedValue
Alkene Double Bond C(2) = C(3)1.345(3) Å
Cyano Group C(1) ≡ N(1)1.142(3) Å
Nitro Group N(2) = O(3)1.221(3) Å
Ester Carbonyl C(4) = O(1)1.205(3) Å
Coplanarity (Torsion) C(Aryl)-C(3)=C(2)-C(1)3.5(4)°
Ester Conformation C(3)=C(2)-C(4)-O(1)176.2(3)°
Mechanistic Insights from the Crystal Structure
  • Molecular Geometry: The structure definitively confirms the (E)-configuration across the C=C double bond. The torsion angle of 3.5(4)° between the phenyl ring and the alkene plane indicates near-perfect coplanarity. This structural feature is not coincidental; it is driven by the thermodynamic necessity to maximize

    
    -orbital overlap across the D-π-A system, facilitating intramolecular charge transfer.
    
  • Supramolecular Architecture: The molecules do not pack randomly. The crystal lattice is stabilized by a network of non-classical intermolecular hydrogen bonds (e.g., C-H···O interactions between the aromatic protons and the highly electronegative nitro oxygens) . Furthermore, the electron-deficient nature of the 4-nitrophenyl rings promotes offset

    
     stacking interactions along the crystallographic 
    
    
    
    -axis, dictating the macroscopic morphology of the crystal.

References

  • PubChem Compound Summary for CID 668188: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. URL: [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI Molecules. URL:[Link]

  • SDPD-SX: combining a single crystal X-ray diffraction setup with advanced powder data structure determination for use in early stage drug discovery. RSC Advances. URL:[Link]

  • The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. URL:[Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E. URL:[Link]

  • Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E / ResearchGate. URL:[Link]

Methodological & Application

High-Efficiency Knoevenagel Condensation Protocol for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds (C=C) from carbonyl compounds and activated methylene species. This protocol details the synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate , a compound of significant interest in medicinal chemistry as a drug intermediate and in materials science for its non-linear optical (NLO) properties due to its "push-pull" electronic structure (electron-withdrawing nitro and cyano groups conjugated with the ester).

While many variations exist, this guide prioritizes a piperidine-catalyzed ethanolic reflux method . This approach balances high yield, operational simplicity, and reproducibility. We also discuss "green" modifications to align with modern sustainability standards.

Key Reaction Parameters
ParameterSpecification
Reaction Type Knoevenagel Condensation
Limiting Reagent 4-Nitrobenzaldehyde
Active Methylene Ethyl Cyanoacetate
Catalyst Piperidine (Weak base)
Solvent Ethanol (Green solvent class)
Expected Yield >90%
Atom Economy High (Water is the only stoichiometric byproduct)

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration (elimination).

  • Deprotonation: The basic catalyst (piperidine) abstracts a proton from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized enolate carbanion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group (

    
    ) on the aldehyde enhances this electrophilicity, accelerating the rate compared to unsubstituted benzaldehyde.
    
  • Elimination: The resulting aldol-like intermediate undergoes dehydration (loss of water) to form the thermodynamically stable conjugated alkene product.

Visualization: Reaction Mechanism

KnoevenagelMechanism Cat Piperidine (Base) ECA Ethyl Cyanoacetate (Active Methylene) Cat->ECA Deprotonates Enolate Enolate Anion (Nucleophile) ECA->Enolate Intermediate Aldol Intermediate (Alkoxide) Enolate->Intermediate Attacks Aldehyde Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->Intermediate Product Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (Product) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Nitrobenzaldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.0 - 1.1 eq)

    • Piperidine (0.1 eq, catalytic)

    • Ethanol (Absolute or 95%)

  • Equipment:

    • Round-bottom flask (RBF)

    • Reflux condenser[1][2]

    • Magnetic stirrer/hotplate

    • Ice bath

Standard Procedure (Ethanol Reflux)

This method is the "Gold Standard" for reliability.

  • Setup: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl cyanoacetate (1.13 g, 1.06 mL, 10 mmol) to the solution. Stir to ensure homogeneity.

  • Catalysis: Add Piperidine (5-10 drops, approx. 0.1 mmol) to the mixture.

    • Note: The solution may turn slightly yellow/orange immediately due to the formation of the enolate or initial condensation.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80 °C) for 2–4 hours .

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).[3] The aldehyde spot should disappear.

  • Precipitation: Once complete, cool the reaction mixture to room temperature.

    • Critical Step: Pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) with vigorous stirring. The product typically precipitates immediately as a solid.

  • Isolation: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold water (2 x 20 mL) to remove the catalyst and unreacted reagents.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Green Tip: Ethanol is an excellent solvent for recrystallization here; the product is soluble in hot ethanol but insoluble in cold.

Green Chemistry Variation (Solvent-Free Grinding)

For applications requiring strict minimization of VOCs (Volatile Organic Compounds).

  • Mix 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in a mortar.

  • Add 10 mol% glycine or piperidine.

  • Grind the mixture with a pestle for 10-20 minutes at room temperature. The friction heat and intimate contact drive the reaction.

  • Wash the resulting paste with water and filter. Recrystallize as above.

    • Validation: This method often yields comparable purity but may require longer "aging" times for full conversion compared to reflux.

Characterization & Quality Control

The synthesized product must be validated against established physical constants.

Quantitative Data Summary
PropertyValue / ObservationMethod/Source
Appearance White to pale yellow crystalline solidVisual Inspection
Melting Point 161 – 165 °C Capillary Method [1, 2]
Yield (Typical) 90 – 95%Gravimetric
Rf Value ~0.6TLC (Hexane:EtOAc 7:3)
Spectroscopic Validation
  • IR Spectroscopy (KBr pellet):

    • 2220 cm⁻¹: C≡N stretching (Nitrile).

    • 1720-1738 cm⁻¹: C=O stretching (Ester).

    • 1520 & 1350 cm⁻¹: N-O stretching (Nitro group).

    • 1600 cm⁻¹: C=C stretching (Alkene).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.56 (s, 1H): Vinylic proton (=CH). This singlet confirms the formation of the trisubstituted double bond.

    • δ 8.40 (d, 2H) & 8.25 (d, 2H): Aromatic protons (AA'BB' system typical of para-substitution).

    • δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-OCH₂-).

    • δ 1.35 (t, 3H): Methyl protons of the ethyl ester (-CH₃).

Experimental Workflow Diagram

This diagram outlines the logical flow from raw materials to the final validated product.

Workflow Start Start: Weigh Reagents (Aldehyde + Ester) Mix Dissolve in Ethanol Add Piperidine Catalyst Start->Mix React Reflux (80°C) 2-4 Hours Mix->React Check TLC Check (Aldehyde Consumed?) React->Check Check->React No (Continue Heating) Quench Pour into Crushed Ice (Precipitation) Check->Quench Yes Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify Analyze QC Analysis (MP, NMR, IR) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product precipitates as an oil instead of a solid.The reaction mixture may be too warm or the ethanol concentration too high. Scratch the inner wall of the beaker with a glass rod to induce nucleation or cool further in an ice-salt bath.
Low Yield Incomplete reaction or loss during filtration.Check TLC to ensure completion. If the filtrate is cloudy, the product may be partially soluble; cool the filtrate and refilter. Ensure the aldehyde is pure (no oxidation to acid).
Impure Product (Low MP) Contamination with starting materials.Recrystallize again from ethanol.[4] Ensure the washing step with water was thorough to remove the catalyst.
Color is Dark Oxidation or polymerization side reactions.Use fresh piperidine. Ensure the reaction is not overheated (do not exceed 80°C).

References

  • J. Mex.[3] Chem. Soc. (2023).[3] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from (Confirming Melting Point 161-165°C and NMR data).

  • BenchChem. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. (General Protocol Reference). Retrieved from .

  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. Retrieved from .

  • MTSU. Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Retrieved from .

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate via the Knoevenagel condensation is a critical pathway for generating highly functionalized electrophilic olefins, which serve as foundational building blocks in pharmaceutical and agrochemical development. Historically, this reaction relied on convective heating (reflux) in organic solvents using toxic, homogeneous bases like piperidine.

This application note details a modernized, green-chemistry protocol utilizing microwave (MW) irradiation and a porous calcium hydroxyapatite (p-HAP) solid catalyst under solvent-free conditions. This synergistic approach reduces reaction times from hours to minutes, eliminates solvent waste, and provides a near-quantitative yield through a self-validating, easily scalable workflow.

Mechanistic & Kinetic Rationale (Causality behind Experimental Choices)

As a Senior Application Scientist, it is vital to understand why these specific experimental parameters are chosen, rather than just executing the steps.

  • Choice of Microwave over Conventional Heating: Conventional convective heating relies on thermal conductivity, which is slow and energy-dissipative. Microwave irradiation (2.45 GHz) operates via dielectric heating. Because both 4-nitrobenzaldehyde and ethyl cyanoacetate possess highly polar functional groups (nitro and cyano, respectively), their molecular dipoles rapidly align and realign with the oscillating microwave field. This molecular friction generates instantaneous, localized superheating, effectively lowering the apparent activation energy barrier and accelerating the nucleophilic attack [1].

  • Choice of p-HAP300 Catalyst over Piperidine: Traditional protocols use piperidine, a toxic liquid base that complicates downstream purification and increases the E-factor (environmental waste). Porous calcium hydroxyapatite (p-HAP) is chosen because its surface contains a dual-site architecture: basic sites (PO₄³⁻ and OH⁻) that deprotonate the active methylene of ethyl cyanoacetate, and acidic sites (Ca²⁺) that electrophilically activate the carbonyl oxygen of 4-nitrobenzaldehyde. Being a heterogeneous solid, it is easily recovered via simple filtration [1].

  • Choice of Solvent-Free Conditions: Omitting the solvent prevents the microwave energy from being absorbed and dissipated by a bulk solvent bath. Instead, 100% of the microwave energy is directed into the reactant-catalyst matrix. This maximizes the concentration of reactive species and drives the dehydration step to completion in just 3 minutes.

Mechanism A Ethyl Cyanoacetate C Active Carbanion Intermediate A->C Deprotonation B Base Catalyst (p-HAP Surface) B->C Catalysis E Nucleophilic Attack & Dehydration (-H2O) C->E D 4-Nitrobenzaldehyde D->E Electrophile F Ethyl 2-cyano-3- (4-nitrophenyl)acrylate E->F MW Heating

Mechanistic pathway of the base-catalyzed Knoevenagel condensation under microwave irradiation.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure structural integrity and reaction success at every stage, based on the optimized parameters established by Mallouk et al. [1].

Materials Required:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Ethyl cyanoacetate (1.2 mmol, 136 mg)

  • p-HAP300 catalyst (0.1 g)

  • Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave)

Step 1: Solid-State Preparation

Grind 1.0 mmol of 4-nitrobenzaldehyde and 1.2 mmol of ethyl cyanoacetate with 0.1 g of p-HAP300 in an agate mortar until a fine, homogeneous powder is achieved.

  • Validation Checkpoint: The physical state must be a uniform powder with no visible aggregates. This ensures maximum surface area contact for the solid-state reaction, which is critical since no solvent is present to facilitate mass transfer.

Step 2: Microwave Irradiation

Transfer the mixture to a dedicated 10 mL glass microwave synthesis vessel. Seal the vessel and irradiate at 150 W with an infrared (IR) temperature limit set to 80 °C for exactly 3 minutes.

  • Validation Checkpoint: Observe a phase change through the reactor window. The localized dielectric heating of the polar reactants will cause the powder mixture to briefly fuse or melt, indicating successful MW energy coupling.

Step 3: Extraction and Catalyst Recovery

Cool the vessel to room temperature using compressed air cooling. Add 5 mL of hot ethanol to the vessel to dissolve the newly formed organic product. Filter the suspension through a sintered glass funnel to recover the solid p-HAP catalyst.

  • Validation Checkpoint: Wash the filter cake with a small amount of cold ethanol, dry, and weigh the recovered catalyst. A recovery mass of >0.095 g (>95% recovery) confirms the structural integrity and insolubility of the p-HAP under these reaction conditions.

Step 4: Crystallization and Isolation

Concentrate the ethanol filtrate under reduced pressure and allow it to cool slowly to room temperature to induce crystallization. Filter the resulting crystals and dry them under high vacuum.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the 4-nitrobenzaldehyde spot and the presence of a single product spot confirms reaction completion. The isolated yield should be approximately 94% [1].

Workflow Step1 1. Reactant Mixing 4-Nitrobenzaldehyde + Ethyl Cyanoacetate Step2 2. Catalyst Addition p-HAP300 (Solvent-Free) Step1->Step2 Step3 3. Microwave Irradiation 150W, ~80°C, 3 min Step2->Step3 Step4 4. Product Extraction Hot Ethanol Wash Step3->Step4 Step5 5. Catalyst Recovery Filtration (Reusable) Step4->Step5 Step6 6. Crystallization Cooling & Vacuum Drying Step5->Step6 Step7 Step7 Step6->Step7

Step-by-step experimental workflow for the solvent-free microwave-assisted synthesis.

Quantitative Data Presentation

The transition from conventional methodologies to microwave-assisted solid-state synthesis yields drastic improvements across all kinetic and environmental metrics.

ParameterConventional HeatingMicrowave Irradiation
Reaction Medium Ethanol (Solvent)Solvent-Free
Catalyst Type Piperidine (Homogeneous)p-HAP300 (Heterogeneous)
Reaction Time 120 - 180 minutes3 minutes
Temperature 78 °C (Bulk Reflux)~80 °C (Localized MW heating)
Isolated Yield 75 - 85%94%
E-Factor High (Solvent waste, aqueous workup)Near Zero (Green chemistry)
Catalyst Recovery Difficult (Neutralization required)Simple Filtration (>95% recovery)

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC indicates unreacted 4-nitrobenzaldehyde, check the MW power coupling. If the mixture does not heat rapidly, ensure the vessel is positioned correctly in the cavity and that the reactants were ground sufficiently fine to allow intimate physical contact.

  • Byproduct Formation (e.g., Bis-adducts): Avoid excessive heating (>100 °C) or prolonged irradiation times (>5 minutes). Overheating the active methylene compound can lead to unwanted Michael addition of a second molecule of ethyl cyanoacetate to the newly formed alkene.

  • Catalyst Deactivation: Ensure the p-HAP300 is thoroughly dried in an oven before use. Ambient moisture can competitively bind to the basic active sites on the hydroxyapatite surface, inhibiting the deprotonation of ethyl cyanoacetate.

References

  • Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules.[Link]

Application Note: Solvent-Free Synthesis and Mechanochemical Protocols for Nitrophenyl Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Level: Advanced / Expert

Introduction & Scientific Rationale

Nitrophenyl acrylate derivatives are indispensable building blocks in modern chemical biology and materials science. Specifically, p-nitrophenyl acrylate (pNPA) is a highly reactive monomer used to synthesize "active ester" polymers, which are subsequently functionalized via post-polymerization modification for targeted drug delivery systems 1. Conversely, nitrophenyl-substituted acrylates, such as (E)-ethyl 3-(4-nitrophenyl)acrylate, are critical intermediates in the synthesis of pharmaceutical active ingredients and complex trisubstituted alkenes 2.

Historically, synthesizing these derivatives required large volumes of volatile organic compounds (VOCs) like dichloromethane or tetrahydrofuran. These homogeneous biphasic systems suffer from competitive hydrolysis of acyl chlorides and poor atom economy. Transitioning to solvent-free synthesis —via mechanochemistry or neat grinding—eliminates these limitations, drastically reducing the Environmental Factor (E-factor) while accelerating reaction kinetics 3.

Mechanistic Causality in Solvent-Free Systems
  • Mechanochemical Esterification: In a planetary ball mill, the absence of a solvating medium maximizes the local concentration of reactants. The mechanical energy continuously shears the solid base (K₂CO₃), creating fresh, highly reactive surfaces. This rapid deprotonation of p-nitrophenol in the presence of neat acryloyl chloride outpaces any competitive side reactions, driving the equilibrium toward the active ester 1.

  • Neat Horner-Wadsworth-Emmons (HWE) Reaction: When synthesizing (E)-ethyl 3-(4-nitrophenyl)acrylate, using a dual-base system (DBU and K₂CO₃) under solvent-free conditions restricts the conformational mobility of the oxaphosphetane intermediate. The steric confinement inherent to the solid-state matrix heavily favors the anti-elimination pathway, yielding exceptional stereoselectivity (>99:1 E:Z ratio) 4.

Pathway Visualization

The following diagram illustrates the two primary solvent-free pathways for generating distinct nitrophenyl acrylate classes.

G Start Nitrophenyl Acrylate Derivatives Solvent-Free Synthesis Path1 Pathway A: Mechanochemical Esterification Start->Path1 Path2 Pathway B: Solvent-Free HWE Reaction Start->Path2 React1 p-Nitrophenol + Acryloyl Chloride + Base (K2CO3) Path1->React1 React2 4-Nitrobenzaldehyde + Triethyl Phosphonoacetate + DBU/K2CO3 Path2->React2 Equip1 Planetary Ball Mill (High Shear/Impact) React1->Equip1 Equip2 Neat Grinding or Mortar & Pestle React2->Equip2 Prod1 p-Nitrophenyl Acrylate (Active Ester Monomer) Equip1->Prod1 Prod2 (E)-Ethyl 3-(4-nitrophenyl)acrylate (Pharmaceutical Intermediate) Equip2->Prod2

Workflow of solvent-free synthesis pathways for nitrophenyl acrylate derivatives.

Quantitative Data: Methodological Comparison

To establish a benchmark for process optimization, the table below compares conventional solvent-based synthesis against the solvent-free protocols detailed in this guide.

Synthesis TargetMethodCatalyst / BaseTimeYield (%)E/Z RatioE-factor*
pNPA Conventional (DCM)Triethylamine4.0 h75N/A> 25.0
pNPA Ball Milling (Neat)K₂CO₃ (solid)30 min92N/A< 2.0
(E)-Ethyl cinnamate deriv. Conventional (THF)NaH6.0 h8185:15> 30.0
(E)-Ethyl cinnamate deriv. Neat HWEDBU / K₂CO₃15 min9699:1< 1.5

*E-factor (mass of waste / mass of product) excludes water used in the final aqueous wash steps.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I design protocols to be self-validating —meaning the reaction provides intrinsic physical feedback to confirm success, reducing the reliance on continuous TLC monitoring.

Protocol A: Mechanochemical Synthesis of p-Nitrophenyl Acrylate (Active Ester)

Validation Principle: The stoichiometric excess of K₂CO₃ acts as both an acid scavenger and a grinding auxiliary. The evolution of CO₂ gas and the transition from a wet paste to a dry, flowable powder physically validate the total consumption of the liquid acryloyl chloride.

Step-by-Step Methodology:

  • Equipment Prep: Equip a 50 mL zirconium oxide (ZrO₂) milling jar with five 10 mm ZrO₂ milling balls. ZrO₂ is chosen for its chemical inertness and high density, providing optimal shear force.

  • Reagent Loading: Add p-nitrophenol (1.39 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the jar.

  • Activation: Carefully add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise onto the solid mixture. (Safety Note: Acryloyl chloride is a potent lachrymator; perform strictly inside a fume hood).

  • Milling: Seal the jar securely. Mill in a planetary ball mill at 400 rpm for exactly 30 minutes. The kinetic energy facilitates the immediate deprotonation of the phenol and subsequent nucleophilic attack [[1]]().

  • Workup: Open the jar carefully in the hood to vent built-up CO₂. Extract the resulting dry yellowish powder with 15 mL of ethyl acetate. Filter the suspension to remove KCl and unreacted K₂CO₃.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude product from cold ethanol to yield pure p-nitrophenyl acrylate crystals.

Protocol B: Solvent-Free HWE Synthesis of (E)-Ethyl 3-(4-nitrophenyl)acrylate

Validation Principle: The reaction mixture undergoes a distinct phase transition. As the liquid triethyl phosphonoacetate reacts with the aldehyde, the product crystallizes out of the transient liquid phase. The hardening of the paste into a solid mass is a direct physical indicator of >95% conversion 4.

Step-by-Step Methodology:

  • Mixing: In a glass mortar (or a heavy-duty glass vial with a magnetic stirrer), combine 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and triethyl phosphonoacetate (2.1 mL, 10.5 mmol).

  • Catalyst Addition: Add finely ground anhydrous K₂CO₃ (0.28 g, 2.0 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (75 µL, 0.5 mmol). The synergistic DBU/K₂CO₃ system is critical: DBU initiates rapid deprotonation, while K₂CO₃ stabilizes the potassium-chelated intermediate to ensure E-selectivity 4.

  • Reaction: Grind with a pestle (or stir vigorously) at room temperature. An exothermic reaction will occur within 5-10 minutes, and the initial paste will rapidly harden into a solid mass.

  • Quenching: Let the solid rest for an additional 5 minutes to ensure completion. Triturate the solid mass with 20 mL of ice-cold distilled water to dissolve the diethyl phosphate byproduct and residual bases.

  • Filtration & Drying: Filter the precipitate under vacuum, wash with an additional 10 mL of cold water, and dry in a vacuum desiccator over P₂O₅ to obtain the analytically pure (E)-isomer.

References

  • Natural cyclodextrins and their derivatives for polymer synthesis Source: RSC Publishing (rsc.org) URL:[Link]

  • Highly E-selective solvent-free Horner-Wadsworth-Emmons reaction catalyzed by DBU Source: ResearchGate (researchgate.net) URL:[Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates Source: Frontiers in Chemistry (frontiersin.org) URL:[Link]

  • Organic & Biomolecular Chemistry - Deep Eutectic Solvents and Solvent-Free Conditions Source: Università degli Studi di Bari Aldo Moro (uniba.it) URL:[Link]

Sources

Application Note: Optimized Recrystallization Strategies for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS: 2286-33-1) is a highly functionalized electrophilic alkene synthesized predominantly via the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate[1]. As a critical intermediate in the development of heterocyclic therapeutics, fluorescent sensors, and advanced materials, its purity directly dictates downstream reaction fidelity.

Crude reaction mixtures often contain unreacted aldehydes, active methylene compounds, and catalyst residues. This application note details the physicochemical rationale and step-by-step protocols for purifying this compound via recrystallization, ensuring >99% purity for rigorous scientific applications.

Physicochemical Profiling & Solvent Causality

To design a self-validating recrystallization system, one must analyze the target's structural motifs and understand the causality behind solvent interactions:

  • Aromatic Core & Planarity : The conjugated

    
    -system promotes strong intermolecular 
    
    
    
    stacking, leading to a robust, highly ordered crystal lattice.
  • Polar Functional Groups : The nitro (

    
    ), cyano (
    
    
    
    ), and ethyl ester (
    
    
    ) groups impart significant dipole moments and act as strong hydrogen-bond acceptors.

The Causality of Solvent Selection : An ideal recrystallization solvent must disrupt the crystal lattice at elevated temperatures while allowing thermodynamically favorable lattice reassembly upon cooling.

  • Protic Solvents (Ethanol/Methanol) : Absolute ethanol is the industry gold standard for Knoevenagel products[2]. At its boiling point (

    
    ), ethanol's hydroxyl group engages in strong hydrogen bonding with the nitro and ester moieties, effectively solvating the molecule. Upon cooling, the solvent's kinetic energy drops. The strong 
    
    
    
    stacking and dipole-dipole interactions between the solute molecules overpower the solute-solvent interactions, driving rapid and highly selective nucleation.
  • Aprotic Solvent Mixtures (Ethyl Acetate/Hexane) : For crude mixtures heavily contaminated with non-polar polymeric byproducts or colored tars, a binary system is required. Ethyl acetate acts as the solubilizing agent, while hexane acts as the anti-solvent to precisely tune the saturation point.

Solvent Selection Matrix

Solvent SystemBoiling Point (°C)Solute Affinity (Hot)Solute Affinity (Cold)Target Impurity ProfileRecommendation
Absolute Ethanol 78.4HighVery LowUnreacted aldehyde, polar byproductsPrimary Choice (High yield, eco-friendly)
Methanol 64.7ModerateVery LowTrace salts, highly polar impuritiesSecondary Choice (Lower solubility range)[3]
EtOAc / Hexane (1:3) ~68 (azeotrope)HighLowNon-polar oligomers, colored tarsRescue Protocol (For stubborn crude oils)
Toluene 110.6Very HighModerateHighly lipophilic contaminantsNot recommended (Poor recovery yield)

Experimental Workflows

Protocol A: Standard Recrystallization from Absolute Ethanol

Self-Validating Check: The crude solid should completely dissolve before the solvent reaches a rolling boil. If a cloudy suspension persists at


, the impurity is kinetically insoluble (likely an inorganic salt from the Knoevenagel catalyst) and mandates a hot filtration step.

Step-by-Step Methodology:

  • Initial Suspension : Transfer 10.0 g of crude ethyl 2-cyano-3-(4-nitrophenyl)acrylate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition : Add 30 mL of absolute ethanol.

  • Heating : Place the flask on a hot plate. Gradually heat to

    
     while stirring continuously to prevent localized superheating.
    
  • Titration to Saturation : Add hot absolute ethanol dropwise (typically requiring an additional 20-30 mL) until the solid is completely dissolved, yielding a clear, pale-yellow solution.

  • Hot Filtration (Conditional) : If insoluble particulates are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated receiving flask.

  • Controlled Nucleation : Remove the flask from the heat source. Allow it to cool ambiently to room temperature (

    
    ) over 2 hours. Mechanistic Insight: Slow cooling ensures the formation of a thermodynamically stable, highly pure crystal lattice, actively excluding kinetically trapped impurities from the growing crystal face.
    
  • Maturation : Transfer the flask to an ice bath (

    
    ) for 30 minutes to maximize precipitation and drive the equilibrium toward the solid phase.
    
  • Isolation : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to displace residual mother liquor.

  • Drying : Dry the pale-yellow crystals in a vacuum desiccator over anhydrous calcium chloride for 12 hours.

Protocol B: Rescue Recrystallization (Ethyl Acetate / Hexane)

Deploy this protocol when the crude product presents as a viscous oil or contains significant non-polar degradation products that co-precipitate in ethanol.

  • Dissolution : Dissolve 10.0 g of the crude material in the absolute minimum volume of boiling ethyl acetate (~15-20 mL).

  • Anti-Solvent Addition : Remove the flask from the heat. While stirring vigorously, add hot hexane dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Clarification : Add 1-2 drops of hot ethyl acetate until the solution just turns clear again, establishing a supersaturated boundary.

  • Crystallization : Allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Isolation : Vacuum filter the resulting crystals and wash with 15 mL of ice-cold hexane.

Decision Workflow & Visualization

SolventSelection Start Crude Ethyl 2-cyano- 3-(4-nitrophenyl)acrylate Assess Assess Impurity Profile via TLC Start->Assess Polar Polar Impurities (Aldehyde/Catalyst) Assess->Polar NonPolar Non-Polar Impurities (Oligomers/Tars) Assess->NonPolar Ethanol Protocol A: Absolute Ethanol Polar->Ethanol EtOAcHex Protocol B: EtOAc / Hexane NonPolar->EtOAcHex Cryst Controlled Cooling & Nucleation Ethanol->Cryst EtOAcHex->Cryst Pure Pure Crystalline Product (>99% Purity) Cryst->Pure

Decision matrix and workflow for selecting the optimal recrystallization solvent system.

References

  • Title: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link][1]

  • Title: Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst Source: Molecules 2010, 15 (researchgate.net) URL: [Link][2]

  • Title: Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates Source: Biointerface Research in Applied Chemistry (biointerfaceresearch.com) URL: [Link][3]

Sources

Thin film fabrication using ethyl 2-cyano-3-(4-nitrophenyl)acrylate for NLO applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thin Film Fabrication of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ECNA) for Nonlinear Optical (NLO) Applications

Executive Summary & Material Insight

This technical guide details the fabrication of thin films utilizing Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ECNA) . While often utilized as a Knoevenagel condensation intermediate for complex heterocycles, ECNA represents a class of


-conjugated systems where the interplay between the electron-withdrawing nitro group and the cyano-acrylate moiety dictates optical behavior.

Critical Material Analysis: Unlike classic "Push-Pull" (Donor-


-Acceptor) chromophores used in NLO (which typically feature an amino donor), ECNA presents an Acceptor-

-Acceptor
architecture. The 4-nitrophenyl group and the cyano/ester groups are both electron-withdrawing. Consequently, the NLO response in this specific molecule relies heavily on crystal packing (non-centrosymmetry) in neat films or electric-field induced alignment in guest-host polymer systems to break centrosymmetry.

Scope of Application:

  • Guest-Host Systems: Doping ECNA into amorphous polymers (e.g., PMMA) followed by corona poling.

  • Neat Thin Films: Physical Vapor Deposition (PVD) for high-purity crystalline studies.

Pre-Fabrication Protocols

Material Specifications
ParameterSpecificationNotes
Compound Name Ethyl 2-cyano-3-(4-nitrophenyl)acrylateCAS: 2286-33-1
Molecular Weight 246.22 g/mol
Melting Point 161–165 °CCritical for PVD thermal budget [1].
Solubility Soluble: Acetone, Chloroform, DMF, DMSOInsoluble: Water, HexaneUse Chloroform/Cyclohexanone for PMMA blends.
Appearance Pale yellow to yellow crystalline solid
Substrate Preparation (The Foundation)

Rationale: Organic films are highly sensitive to surface energy. Hydrophobic residues cause "dewetting" or pinholes during spin coating.

  • Selection: Use Indium Tin Oxide (ITO) coated glass (for poled devices) or Fused Silica (for optical transmission).

  • Ultrasonic Bath Sequence:

    • Deionized Water + Detergent (15 min)

      
       DI Water Rinse.
      
    • Acetone (15 min)

      
       Removes organic residues.
      
    • Isopropanol (15 min)

      
       Removes acetone streaks.
      
  • Surface Activation: Oxygen Plasma Ashing (50W, 2 min).

    • Mechanism:[1] Increases surface hydroxyl groups (-OH), improving wettability for the polymer solution.

Protocol A: Guest-Host Spin Coating (Polymer Doped)

Context: This is the preferred method for NLO characterization. ECNA is dispersed in a polymer matrix (PMMA) to prevent anti-parallel dimerization, which cancels out NLO signals.

Solution Preparation

Goal: Create a 10 wt% ECNA doped PMMA solution.

  • Host Matrix: Dissolve Poly(methyl methacrylate) (PMMA) (

    
    ) in Cyclohexanone .
    
    • Concentration: 100 mg/mL.

    • Stirring: 60°C for 4 hours (ensure full dissolution).

  • Doping: Add ECNA to the PMMA solution.

    • Ratio: 5–10% by weight relative to PMMA solid content.

    • Note: Higher concentrations may lead to phase separation (crystallization) which scatters light.

  • Filtration: Pass solution through a 0.45

    
    m PTFE syringe filter .
    
    • Why: Removes undissolved micro-aggregates that cause striations during spinning.

Deposition & Curing
  • Dispense: Static dispense (cover 80% of substrate).

  • Spin Cycle:

    • Step 1 (Spread): 500 rpm for 5 sec (ramp 100 rpm/s).

    • Step 2 (Thinning): 1500–2000 rpm for 45 sec (ramp 500 rpm/s).

    • Target Thickness: 1.0 – 1.5

      
      m.
      
  • Soft Bake: 80°C for 10 min (Hotplate).

  • Hard Bake: 100°C for 60 min (Vacuum Oven).

    • Causality: Removes residual solvent (Cyclohexanone) which acts as a plasticizer. If solvent remains, the orientation stability of the chromophores will degrade rapidly.

Corona Poling (The Critical NLO Activation)

Mechanism: As-cast films are isotropic (centrosymmetric) and exhibit zero second-order NLO response (


). An external electric field must align the ECNA dipoles while the polymer is heated near its Glass Transition Temperature (

).
  • Setup: Point-to-Plane Corona Poling geometry.

  • Heat: Raise substrate temp to 105°C (Just above PMMA

    
    ).
    
  • Field Application: Apply 6.0 – 7.5 kV to the needle (1 cm above film).

  • Soak: Maintain voltage and temp for 30 mins.

  • Field-Cooling: Crucial Step. Turn off the heater but keep the voltage ON until the sample cools to room temperature.

    • Logic: This "freezes" the dipolar alignment into the glassy polymer matrix.

Protocol B: Physical Vapor Deposition (Neat Films)

Context: Used for studying the intrinsic properties of ECNA without polymer dilution.

  • Vacuum Base Pressure:

    
     Torr.
    
  • Source Loading: Load ECNA powder into a Quartz or Alumina crucible.

  • Degassing: Slowly ramp power to reach ~100°C (below sublimation) to remove adsorbed moisture.

  • Deposition:

    • Ramp temp to 155–160°C (Just below MP of 161°C).

    • Rate Control: Maintain 0.2 – 0.5 Å/s.

    • Substrate Temp: Keep substrate at 25°C. Heating the substrate reduces sticking coefficient.

  • Annealing: Post-deposition annealing at 60°C for 1 hour can improve crystallinity, though it may induce light scattering.

Process Visualization (Workflows)

Fabrication & Poling Logic

FabricationWorkflow Start Raw ECNA (Powder) Sol Sol Start->Sol Prep Dissolve Spin Spin Coating (2000 rpm) Prep->Spin Filter 0.45um Bake Vacuum Bake (Remove Solvent) Spin->Bake Evaporate Poling Corona Poling (T > Tg, E-Field On) Bake->Poling Heat to 105°C Cooling Field Cooling (Freeze Alignment) Poling->Cooling Keep HV On Final Active NLO Film (Non-centrosymmetric) Cooling->Final Room Temp

Figure 1: Step-by-step workflow for creating active Guest-Host NLO films. Note the critical "Field Cooling" step.

Characterization & Validation

To validate the quality and NLO activity of the fabricated films, the following metrics are required:

MethodParameter MeasuredAcceptance Criteria
UV-Vis Spectroscopy Absorption

Distinct peak (typically 300-400 nm range for this class). No scattering tail >600 nm.
Profilometry Film ThicknessUniformity

5% across 20mm.
Maker Fringe Analysis Second Harmonic Generation (SHG)Signal at 532 nm (if pumped at 1064 nm). Signal must vanish if sample is untilted (for poled films).
DSC (Differential Scanning Calorimetry)

of Doped Film
Ensure

is not depressed significantly below 95°C by the dopant.

Troubleshooting

  • Issue: Film is cloudy/opaque immediately after spinning.

    • Cause: "Blushing" due to humidity. Rapid solvent evaporation cools the surface, condensing water.

    • Fix: Spin in a nitrogen-purged glovebox or maintain relative humidity < 30%.

  • Issue: Electrical breakdown (arcing) during poling.

    • Cause: Voltage too high or pinholes in the film.

    • Fix: Reduce voltage to 5 kV; ensure clean room standards during substrate prep to avoid dust-induced pinholes.

  • Issue: Rapid decay of NLO signal.

    • Cause: Relaxation of dipole orientation.

    • Fix: Use a high-

      
       polymer (e.g., Polyimide) instead of PMMA, or cross-link the matrix after poling.
      

References

  • PubChem. (2025).[2][3] Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. National Library of Medicine. [Link]

  • Journal of the Mexican Chemical Society. (2023). Synthesis and Characterization of Knoevenagel Condensation Products (Compound 3d). [Link] (Verified via search context 1.15).

  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. Wiley-Interscience.

Sources

Polymerization of ethyl 2-cyano-3-(4-nitrophenyl)acrylate monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Executive Summary & Strategic Overview

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ECNPA) is a highly functionalized trisubstituted ethylene (TSE) .[1] Unlike common alkyl cyanoacrylates (e.g., "Super Glue"), ECNPA does not undergo instant anionic polymerization upon exposure to ambient moisture due to significant steric hindrance at the


-carbon position.

This monomer is electronically amphiphilic but kinetically hindered. The electron-withdrawing nitro (


), cyano (

), and ester (

) groups create a strong "push-pull" electronic architecture, making the resulting polymers highly desirable for Nonlinear Optical (NLO) applications and piezoelectric biomaterials .[1]

Critical Scientific Insight: Attempting standard radical homopolymerization will result in low yields and oligomers due to a low ceiling temperature (


). The most robust protocol for drug delivery scaffolds or functional materials is Alternating Radical Copolymerization  with electron-rich donors (e.g., Styrene, Vinyl Acetate).

Monomer Synthesis & Purification

Prerequisite: Commercial ECNPA often contains acidic stabilizers that inhibit polymerization. In-house synthesis or rigorous purification is mandatory.[1]

Reaction: Knoevenagel Condensation


[1]
Purification Protocol
  • Dissolution: Dissolve crude monomer in minimal boiling ethanol.

  • Crystallization: Cool slowly to

    
    . Rapid cooling traps impurities.
    
  • Drying: Vacuum dry at

    
     over 
    
    
    
    for 24 hours.
  • QC Check: Melting point must be sharp (

    
    ). Broad ranges indicate residual aldehyde.
    

Protocol A: Radical Copolymerization (Recommended)

Objective: Synthesis of Poly(Styrene-alt-ECNPA) for stable, high-molecular-weight scaffolds. Mechanism: Charge-Transfer Complex Polymerization.[1] The electron-rich styrene forms a donor-acceptor complex with the electron-deficient ECNPA, which then polymerizes.[1]

Materials
  • Monomer A: ECNPA (Recrystallized)[1]

  • Monomer B: Styrene (Washed with NaOH to remove inhibitor, distilled)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane.[1]

Step-by-Step Procedure
StepActionCritical Technical Note
1 Feed Preparation Dissolve ECNPA (5.0 mmol) and Styrene (5.0 mmol) in Toluene (10 mL). Maintain a strict 1:1 molar ratio to favor alternating architecture.
2 Degassing Perform 3 cycles of Freeze-Pump-Thaw. Oxygen is a radical scavenger and must be removed.
3 Initiation Add AIBN (1.0 mol% relative to total monomer). Seal the ampoule or reactor under Argon.
4 Polymerization Heat to 70°C in an oil bath for 12–24 hours. Magnetic stirring at 300 RPM.
5 Termination Quench reaction by cooling to

and exposing to air.
6 Precipitation Dropwise addition of reaction mixture into excess Methanol (10:1 volume ratio).
7 Purification Re-dissolve polymer in THF and re-precipitate in Methanol to remove unreacted ECNPA.

Protocol B: Anionic Homopolymerization (Advanced)

Objective: Synthesis of Homopolymer for NLO studies. Challenge: High steric bulk makes propagation slow; side reactions (chain transfer) are common.

Reagents
  • Initiator: Phosphines (e.g., Triphenylphosphine) or Amines (DABCO). Avoid strong alkoxides as they may attack the ester group.

  • Solvent: THF (Distilled over Na/Benzophenone).

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask under

    
     flow.
    
  • Solvation: Dissolve ECNPA (1.0 g) in dry THF (10 mL) at

    
     .
    
    • Note: Lower temperature favors thermodynamics (ceiling temperature issue) but slows kinetics.

      
       is the optimal balance.
      
  • Initiation: Inject Initiator solution (2 mol%).

    • Observation: Solution may turn deep red/orange (characteristic of the propagating macro-anion).

  • Duration: Stir for 48 hours.

  • Termination: Add acidified methanol (

    
    ).
    
  • Isolation: Centrifuge the precipitate. Yields are typically lower (30–50%) compared to copolymerization.

Visualization: Experimental Workflow & Mechanism

PolymerizationWorkflow Start Start: Crude ECNPA Purify Recrystallization (EtOH) Remove Aldehydes Start->Purify Choice Select Method Purify->Choice Radical Radical Copolymerization (w/ Styrene) Choice->Radical For Drug Delivery/Scaffolds Anionic Anionic Homopolymerization (THF, 0°C) Choice->Anionic For NLO/Optical Physics Complex Formation of Charge-Transfer Complex Radical->Complex AltPoly Alternating Copolymer Poly(Sty-alt-ECNPA) Complex->AltPoly AnionMech Nu: Attack on Vinyl Beta-Carbon Anionic->AnionMech HomoPoly Homopolymer (Lower Yield, Brittle) AnionMech->HomoPoly

Figure 1: Decision tree for processing ECNPA monomers based on final application requirements.

Characterization & Data Analysis

TechniqueParameterExpected Result for ECNPA Polymer
H-NMR CompositionCopolymer: Broad aromatic signals (6.5–7.5 ppm).[1][2] Absence of vinyl protons (7.8 ppm). Homopolymer: Broadening of all signals.
FT-IR Functional GroupsCN Stretch: 2235 cm⁻¹ (Shifted slightly from monomer).[1] NO₂ Stretch: 1350/1530 cm⁻¹. C=O Ester: 1740 cm⁻¹.
GPC Molecular WeightMn: 15,000 – 45,000 Da (Copolymer). PDI: 1.5 – 2.0.
DSC ThermalTg: High (

) due to rigid phenyl side groups.

Troubleshooting Guide

  • Problem: Reaction mixture turns black immediately upon adding initiator (Anionic).

    • Cause: "Jack-in-the-box" effect.[1] The reaction exothermed too fast, causing degradation.

    • Fix: Lower temperature to

      
       and dilute the monomer concentration.
      
  • Problem: No polymer formed (Radical).

    • Cause: Oxygen inhibition or Stabilizer presence.

    • Fix: Ensure rigorous degassing (Freeze-Pump-Thaw) and verify monomer purity via melting point.[1]

  • Problem: Polymer is insoluble in everything.

    • Cause: Crosslinking via the nitro group (rare but possible at high T) or extremely high MW.

    • Fix: Use DMF or DMSO as solvent; keep conversion below 60%.

References

  • Knoevenagel Condensation & Monomer Synthesis

    • Jones, G. (1967).
    • Source:[1]

  • Polymerization of Trisubstituted Ethylenes

    • Hall, H. K., & Daly, R. C. (1975).[2] Electron-deficient trisubstituted olefins.[1][2] A new class of reactive comonomers. Macromolecules, 8(1), 22–31.[2]

    • Source:[1]

  • Copolymerization Kinetics (Styrene/Cyanoacrylates)

    • Kharas, G. B., et al. (2003). Synthesis and Styrene Copolymerization of Novel Trisubstituted Ethylenes. Journal of Macromolecular Science.
    • Source:

  • Biomedical Applications of Cyanoacrylate Derivatives

    • Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates)
    • Source:

Sources

Piperidine-Catalyzed Synthesis of Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2026-04

Methodology, Mechanistic Insights, and Protocol for Drug Discovery Applications

Executive Summary

This application note details the optimized protocol for the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate utilizing piperidine as an organocatalyst. The resulting product, ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate (CAS: 24393-61-1), is a critical intermediate in the synthesis of tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike generic procedures, this guide focuses on the iminium-ion mediated pathway specific to secondary amines, providing a higher-yield, thermodynamically controlled synthesis. We present a scalable, green-solvent protocol (Ethanol) suitable for medicinal chemistry libraries.

Mechanistic Insight: Beyond Simple Base Catalysis

While often simplified as a base-catalyzed deprotonation, the reaction between 4-nitrobenzaldehyde and ethyl cyanoacetate catalyzed by piperidine (a secondary amine) proceeds through a distinct organocatalytic cycle .

The Dual Role of Piperidine
  • Iminium Activation (The Kinetic Driver): Piperidine nucleophilically attacks the aldehyde to form a carbinolamine, which dehydrates to form an iminium ion . This species is significantly more electrophilic than the parent aldehyde, lowering the activation energy for the subsequent C-C bond formation.

  • General Base Catalysis: A second equivalent of piperidine deprotonates the ethyl cyanoacetate to generate the active enolate.

The presence of the 4-nitro group (strong electron-withdrawing group, EWG) on the aldehyde further destabilizes the carbonyl, making it highly susceptible to nucleophilic attack, ensuring rapid kinetics even under mild conditions.

DOT Diagram 1: Catalytic Cycle & Mechanism

KnoevenagelMechanism Aldehyde 4-Nitrobenzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium Piperidine attack (-H2O) Piperidine Piperidine (Catalyst) Piperidine->Iminium Adduct Tetrahedral Intermediate Iminium->Adduct Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Species Cyanoacetate->Enolate Deprotonation by Piperidine Enolate->Adduct Nucleophilic Attack on Iminium Product Ethyl (E)-2-cyano-3- (4-nitrophenyl)acrylate Adduct->Product Elimination of Piperidine Product->Piperidine Catalyst Regeneration

Caption: Figure 1. The dual-activation pathway showing iminium formation (red) and enolate generation (yellow).

Experimental Design Considerations

Solvent Selection
  • Ethanol (Recommended): High solubility for reactants at reflux, low solubility for the product at room temperature (facilitates crystallization), and environmentally benign (Green Chemistry Principle #5).

  • Toluene: Historically used for azeotropic removal of water (Dean-Stark). Not recommended for this specific substrate as the reaction is sufficiently fast in ethanol without driving equilibrium via water removal.

Stoichiometry & Thermodynamics
  • Molar Ratio: 1:1 (Aldehyde : Active Methylene).

  • Catalyst Load: 5-10 mol%. Excess piperidine can lead to Michael addition side products or hydrolysis of the ester.

  • Temperature: Reflux (78°C) ensures E-isomer dominance (thermodynamic product) due to reversible retro-aldol steps that filter out the kinetically formed Z-isomer.

Standard Operating Procedure (SOP)

Safety Note: 4-Nitrobenzaldehyde is an irritant. Ethyl cyanoacetate is toxic if swallowed or inhaled. Piperidine is flammable and corrosive. Perform all operations in a fume hood.

Materials
  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Ethyl Cyanoacetate (1.13 g / 1.06 mL, 10 mmol)

  • Piperidine (0.085 g / ~100 µL, 1.0 mmol)

  • Ethanol (Absolute, 20 mL)

Protocol Steps
  • Charge: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Addition: Add Ethyl Cyanoacetate (10 mmol) to the solution. Stir for 2 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add Piperidine (10 drops or 1.0 mmol) dropwise.

    • Observation: The solution will likely turn yellow immediately due to the formation of the iminium intermediate and partial product conversion.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) for 2 hours .

    • Monitoring: Check TLC (20% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.

    • Critical Step: Slow cooling promotes the formation of large, pure crystals of the (E)-isomer . Rapid cooling may trap impurities.

  • Isolation: If precipitation is heavy, filter directly. If no precipitate forms, cool in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted piperidine and starting materials.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

DOT Diagram 2: Experimental Workflow

ExperimentalWorkflow Start Start: Weigh Reagents Mix Dissolve in EtOH Add Piperidine Start->Mix Reflux Reflux 80°C (2 hrs) (Thermodynamic Control) Mix->Reflux TLC TLC Check (20% EtOAc/Hex) Reflux->TLC TLC->Reflux Incomplete Cool Slow Cool to RT Then Ice Bath TLC->Cool Conversion >95% Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter QC QC: NMR & MP Filter->QC

Caption: Figure 2. Step-by-step workflow for the synthesis and isolation.

Characterization & Quality Control

The product should be a pale yellow crystalline solid .

Table 1: Spectral & Physical Data
PropertyExpected ValueNotes
Appearance Yellow CrystalsColor intensity varies with crystal size.
Melting Point 139 – 140 °C Sharp range indicates high purity [1].
Yield 85 – 92%High efficiency due to EWG activation.

H NMR
(CDCl

)

8.35 (s, 1H, =CH)
Characteristic singlet for alkene proton.

8.32 (d, 2H, Ar-H)
Deshielded protons ortho to Nitro group.

8.05 (d, 2H, Ar-H)
Protons meta to Nitro group.
IR Spectrum 2225 cm

(C

N)
Sharp, distinct nitrile stretch.
1720 cm

(C=O)
Ester carbonyl stretch.[1]

Note on Stereochemistry: The (E)-isomer is the major product because the bulky phenyl group and the ester group arrange themselves trans to each other to minimize steric hindrance, placing the phenyl group cis to the smaller cyano group [2].

Troubleshooting & Critical Control Points

  • No Precipitation: If the product does not precipitate upon cooling, the solution may be too dilute. Remedy: Evaporate 50% of the solvent using a rotary evaporator, then re-cool on ice.

  • Oiling Out: The product separates as an oil instead of crystals. Remedy: Re-heat to dissolve, scratch the inner glass surface with a spatula to induce nucleation, or add a seed crystal.

  • Low Melting Point (<135°C): Indicates contamination with starting material or Z-isomer. Remedy: Recrystallize from hot ethanol.

References

  • GuideChem. (2024). Ethyl (2E)-3-(4-nitrophenyl)acrylate Properties and CAS 24393-61-1. Link

  • Al-Kadasi, A. et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. RSC Advances. Link

  • BenchChem. (2025).[2] Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Structure and Properties. Link

  • PubChem. (2025).[3] Compound Summary: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.[4][1][3][5] National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation Mechanism. Link

Sources

Preparation of antimicrobial agents containing ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Antimicrobial Evaluation of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance demands the urgent development of novel therapeutic agents. Within this context, cyanoacrylate derivatives have emerged as a promising class of compounds, demonstrating significant biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a specific candidate, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. We delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-tested protocols for its preparation and antimicrobial screening, and discuss its putative mechanism of action. This guide is designed to be a self-contained resource, enabling research teams to replicate and build upon these findings.

Rationale and Compound Significance

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is an organic compound that has garnered significant attention for its potential biological activities, including both antimicrobial and anticancer properties.[2] The structure is notable for the presence of cyano (-CN) and nitro (-NO₂) functional groups, which are critical to its bioactivity.[2] The core of its synthesis relies on the robust and efficient Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[3] Understanding the preparation and antimicrobial profile of this compound provides a valuable starting point for the development of new drugs targeting multi-drug resistant pathogens.

Synthesis via Knoevenagel Condensation

The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group of an aldehyde (4-nitrobenzaldehyde), followed by a dehydration reaction to yield the final product.[2][3]

Causality of Component Selection:

  • 4-Nitrobenzaldehyde: This aromatic aldehyde serves as the electrophilic component. The potent electron-withdrawing nature of the para-substituted nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack and thus facilitating a high-yield reaction.[4]

  • Ethyl Cyanoacetate: This molecule provides the "active methylene" group. The protons on the carbon situated between the cyano and ester groups are highly acidic, allowing for the easy formation of a carbanion (nucleophile) in the presence of a weak base.

  • Base Catalyst (e.g., Piperidine, Ammonium Acetate): A weak base is sufficient to deprotonate the ethyl cyanoacetate, initiating the reaction, without promoting unwanted side reactions.[2][5]

Detailed Synthesis Protocol

Materials & Reagents:

  • 4-Nitrobenzaldehyde (Purity ≥ 99%)

  • Ethyl 2-cyanoacetate (Purity ≥ 99%)

  • Piperidine or Ammonium Acetate (Catalyst)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and suction flask

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (approx. 50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) or ammonium acetate (0.1 eq) to the stirred mixture.[2][5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using TLC (eluent: Hexane:Ethyl Acetate, 8:2 v/v).[6] The reaction is typically complete within 3-6 hours.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will precipitate as a solid. For complete precipitation, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the purified product under vacuum to yield Ethyl 2-cyano-3-(4-nitrophenyl)acrylate as a solid.[3]

Product Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

Parameter Expected Result Reference
Appearance Yellow to brown crystalline powder[7]
Yield Typically > 90%[3]
Melting Point 161-165 °C[3]
IR (KBr, cm⁻¹) 2226 (C≡N), 1720 (C=O, ester), 1515 & 1347 (NO₂)[2]
¹H NMR (CDCl₃, δ ppm) 8.56 (s, 1H, vinylic), 8.42-8.40 (m, 2H, Ar-H), 8.26-8.23 (m, 2H, Ar-H), 4.38-4.32 (m, 2H, -OCH₂), 1.32 (t, 3H, -CH₃)[3][8]
¹³C NMR (CDCl₃, δ ppm) 161.6, 153.1, 149.7, 137.7, 132.1, 124.6, 115.4, 107.1, 63.2, 14.4[3][8]

Protocols for Antimicrobial Evaluation

To assess the antimicrobial potential of the synthesized compound, standardized in vitro assays are employed. The following protocols are fundamental for determining its efficacy against a panel of clinically relevant bacteria.[9]

Workflow for Synthesis and Antimicrobial Testing

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_screening Antimicrobial Screening S1 Knoevenagel Condensation (4-Nitrobenzaldehyde + Ethyl Cyanoacetate) S2 Reaction Work-up (Cooling & Precipitation) S1->S2 S3 Purification (Filtration & Recrystallization) S2->S3 C1 Spectroscopy (NMR, IR) S3->C1 Pure Compound C2 Physical Properties (Melting Point) S3->C2 Pure Compound A1 Broth Microdilution Assay S3->A1 Test Compound A3 Agar Disk Diffusion Assay S3->A3 Test Compound A2 Determine MIC A1->A2 A4 Measure Zone of Inhibition A3->A4

Caption: High-level workflow from synthesis to antimicrobial evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[1][9]

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth, MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method used to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11]

Step-by-Step Procedure:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) of a standardized depth.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism over the entire surface of the agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution onto each disk.[11] A disk with the solvent (DMSO) serves as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater antimicrobial activity.

Expected Antimicrobial Activity

Studies on ethyl-cyanoacrylate and its derivatives have shown activity primarily against Gram-positive bacteria, with some effect on select Gram-negative bacteria. Pseudomonas aeruginosa often exhibits resistance.[1][12]

Organism Gram Stain Expected Activity Reference
Staphylococcus aureusGram-positiveGrowth inhibition expected[1][11]
Streptococcus pneumoniaeGram-positiveGrowth inhibition expected[12][13]
Escherichia coliGram-negativePotential growth inhibition[11][13]
Pseudomonas aeruginosaGram-negativeLikely resistant[1][13]

Putative Mechanism of Action

While the precise mechanism for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a subject of ongoing research, evidence from related cyanoacrylate compounds points towards a multi-faceted mode of action.[2] The primary proposed mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[12][14]

Key Mechanistic Steps:

  • Cellular Interaction: The compound likely interacts with components of the bacterial cell envelope or enzymes.[2]

  • ROS Generation: This interaction can trigger an increase in intracellular ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (HO•).[14][15]

  • Oxidative Damage: The surge in ROS overwhelms the bacterial cell's antioxidant defenses, leading to widespread damage to critical macromolecules, including proteins, lipids (via membrane peroxidation), and nucleic acids.[15]

  • Cellular Dysfunction and Death: This extensive oxidative damage disrupts essential cellular processes like respiration and membrane integrity, ultimately leading to growth inhibition and cell death.[14][15]

Proposed Mechanism of Action Diagram

G cluster_cell Bacterial Cell ROS Reactive Oxygen Species (ROS) Surge Damage Oxidative Damage ROS->Damage Proteins Protein Denaturation Damage->Proteins Lipids Lipid Peroxidation (Membrane Damage) Damage->Lipids DNA DNA Damage Damage->DNA Death Cellular Dysfunction & Bactericidal Effect Proteins->Death Lipids->Death DNA->Death Compound Ethyl 2-cyano-3- (4-nitrophenyl)acrylate Compound->ROS Induces

Caption: Proposed mechanism involving ROS-induced oxidative stress.

Conclusion

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate represents a synthetically accessible compound with demonstrable antimicrobial potential. The protocols detailed herein provide a robust framework for its preparation and biological evaluation. By understanding the causality behind the synthesis and employing standardized screening methods, researchers can effectively explore this and related molecules as scaffolds for the next generation of antimicrobial agents. Further investigation into the precise molecular targets and mechanisms will be crucial for optimizing its activity and advancing its therapeutic potential.

References

  • Benchchem. Comparative Analysis of Antimicrobial Efficacy: Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Standard Antibiotics.
  • Al-Shabib NA, et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Benchchem. Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate.
  • Balouiri M, et al. Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Benchchem. Application Notes: Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene.
  • CymitQuimica. CAS 555-16-8: 4-Nitrobenzaldehyde.
  • Sares, J., et al. chain cyanoacrylates (Dermabond) have different antimicrobial effects. BMJ Open Ophthalmology.
  • ChemicalBook. 4-Nitrobenzaldehyde | 555-16-8.
  • RSC Publishing. Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes. Environmental Science.
  • IOVS. Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization.
  • Wikipedia. 4-Nitrobenzaldehyde.
  • Supporting Information. Base-free Knoevenagel condensation catalyzed by copper metal surfaces.
  • PMC. Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria.
  • SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • PrepChem.com. Preparation of 4-nitrobenzaldehyde.
  • PMC. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
  • Aging-US. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Supplementary Information.
  • PrepChem.com. Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles.
  • Advanced ChemBlocks. Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate.
  • PMC. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?.
  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188.
  • AZoNano. Antimicrobial Nanoparticles: Mechanisms and Applications.
  • Journal of Research in Medical and Dental Science. Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study.

Sources

Troubleshooting & Optimization

Improving yield of ethyl 2-cyano-3-(4-nitrophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential reaction in organic synthesis, the Knoevenagel condensation, provides a reliable pathway for forming carbon-carbon double bonds. The synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate, a valuable precursor for complex heterocyclic systems and materials for molecular optics, is a prime example of this reaction's utility.[1] It involves the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate, typically catalyzed by a weak base.[1][2]

The high reactivity of 4-nitrobenzaldehyde, due to the strong electron-withdrawing nature of the para-nitro group, generally leads to high yields.[3] However, optimizing this synthesis to consistently achieve high yield and purity requires a nuanced understanding of the reaction mechanism, catalyst choice, solvent effects, and potential side reactions.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you master this synthesis.

The reaction proceeds in two main stages: a nucleophilic addition to form a β-hydroxy intermediate, followed by a dehydration step to yield the final α,β-unsaturated product.[2][4][5] A weak base is crucial; a strong base could induce the self-condensation of the aldehyde.[2]

  • Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[6]

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde to form a tetrahedral alkoxide intermediate.[6][7]

  • Protonation: The alkoxide intermediate is protonated (often by the protonated base or a protic solvent) to form a β-hydroxy adduct.

  • Dehydration: A final base-induced elimination of a water molecule results in the formation of the carbon-carbon double bond, yielding the conjugated product, ethyl 2-cyano-3-(4-nitrophenyl)acrylate.[6]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Ethyl Cyanoacetate I1 Carbanion (Enolate) R1->I1 1. Deprotonation (Base abstracts α-H⁺) R2 4-Nitrobenzaldehyde I2 β-Hydroxy Adduct (Aldol Intermediate) R2->I2 Cat Base (B:) Cat->R1 I1->I2 2. Nucleophilic Attack (on Aldehyde Carbonyl) P1 Ethyl 2-cyano-3- (4-nitrophenyl)acrylate I2->P1 3. Dehydration (-H₂O) P2 Water (H₂O) I2->P2 Side_Reactions Figure 2: Potential Side Reactions cluster_reactants Reactants cluster_products Products Aldehyde 4-Nitrobenzaldehyde Desired Desired Product (Ethyl Ester) Aldehyde->Desired Desired Knoevenagel Condensation Side1 Self-Condensation Product Aldehyde->Side1 Self-Condensation (Strong Base) Ester Ethyl Cyanoacetate Ester->Desired Side2 Transesterification Product (Methyl Ester) Ester->Side2 Transesterification Catalyst Base Catalyst->Desired Solvent Methanol (MeOH) Solvent->Side2 Purification_Workflow Figure 3: Purification Troubleshooting Workflow Start Crude Product (After Workup) IsSolid Is it a solid? Start->IsSolid Recrystallize Attempt Recrystallization (from Ethanol) IsSolid->Recrystallize Yes Triturate Triturate with Hexane IsSolid->Triturate No (Oil) IsPure Is it pure? Recrystallize->IsPure Success Pure Solid Product IsPure->Success Yes Column Purify by Column Chromatography IsPure->Column No Column->Recrystallize Solid obtained Triturate->IsSolid Try again

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Nitrobenzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize condensation reactions (Schiff base formation, Knoevenagel, and Aldol condensations) involving 4-nitrobenzaldehyde and sterically hindered nucleophiles.

While 4-nitrobenzaldehyde is highly electrophilic, physical bulk in the reacting partner can severely derail reaction kinetics. This guide provides field-proven, self-validating protocols and mechanistic insights to bypass these thermodynamic traps.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 4-nitrobenzaldehyde fail to condense with bulky amines or active methylenes despite its strong electron-withdrawing para-nitro group? A: The


 group increases the partial positive charge on the carbonyl carbon via inductive (-I) and resonance (-R) effects, making it highly susceptible to nucleophilic attack compared to unsubstituted benzaldehydes1[1]. However, when reacting with sterically demanding nucleophiles (e.g., tert-butylamine, complex anilines, or bulky enolates), the physical bulk impedes the trajectory of the nucleophile. Even if the initial nucleophilic attack occurs, the resulting hemiaminal or aldol intermediate suffers from severe steric strain. This strain raises the activation energy for the subsequent dehydration step, trapping the reaction in a reversible equilibrium that favors the starting materials.

Q2: How do solvent polarity and physical state affect these sterically hindered condensations? A: In traditional batch reactions, highly non-polar or bulky solvents fail to stabilize the crowded transition state. By shifting to mechanochemistry (liquid-assisted grinding), you can provide the mechanical energy required to overcome steric repulsion. Furthermore, introducing polar solvents like Ethanol (EtOH) or Dimethylformamide (DMF) during milling specifically accelerates the dehydration kinetics, allowing for the isolation of intermediates that would otherwise revert to starting materials 2[2].

Part 2: Troubleshooting Workflow & Mechanistic Pathways

When standard reflux conditions fail, use the following logical workflow to identify the correct alternative methodology.

Troubleshooting Start Low Conversion in 4-Nitrobenzaldehyde Condensation? CheckNucleophile Analyze Nucleophile Steric Bulk Start->CheckNucleophile BulkyAmine Bulky Primary Amine (Schiff Base) CheckNucleophile->BulkyAmine BulkyEnolate Bulky Active Methylene (Knoevenagel/Aldol) CheckNucleophile->BulkyEnolate SolventCheck Check Solvent System BulkyAmine->SolventCheck MechChem Switch to Mechanochemistry (Liquid-Assisted Grinding) BulkyEnolate->MechChem Solvent-free FlowChem Use Continuous-Flow Microfluidic Reactor BulkyEnolate->FlowChem High throughput MOF Use Acid-Base MOF (e.g., CaO/NH2-MIL-101) BulkyEnolate->MOF Moderate bulk SolventCheck->MechChem If batch fails

Troubleshooting workflow for sterically hindered condensation reactions.

To understand why batch reactions fail, we must look at the thermodynamic trap caused by steric clashing during the intermediate phase.

Mechanism Aldehyde 4-Nitrobenzaldehyde (Highly Electrophilic) Hemiaminal Hemiaminal Intermediate (Sterically Strained) Aldehyde->Hemiaminal Nucleophilic Attack Nucleophile Bulky Nucleophile (e.g., tert-butylamine) Nucleophile->Hemiaminal Hemiaminal->Aldehyde Reversion (Thermodynamic Trap) Product Condensation Product (Schiff Base / Alkene) Hemiaminal->Product Dehydration (-H2O) Requires Energy/Catalyst

Mechanistic pathway showing the thermodynamic trap of strained intermediates.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here operates as a self-validating system, allowing you to analytically confirm success at intermediate stages.

Protocol A: Liquid-Assisted Mechanochemical (LAG) Knoevenagel Condensation

Causality: Mechanical milling provides the kinetic energy necessary to force sterically hindered substrates together, bypassing the limitations of diffusion in batch solvents. The addition of a polar solvent (EtOH or DMF) facilitates the critical proton transfer required for dehydration2[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL stainless-steel milling jar, add 4-nitrobenzaldehyde (1.0 mmol) and the hindered active methylene compound (1.0 mmol).

  • Liquid Assistance: Add exactly 15 μL of Ethanol (EtOH) to act as a liquid grinding assistant.

  • Milling: Add a single 7 mm stainless-steel milling ball. Secure the jar and grind at 30 Hz.

  • Self-Validation Checkpoint (15 mins): Stop the mill and extract a 5 mg aliquot. Analyze via Powder X-ray Diffraction (PXRD). The presence of the intermediate 2-(hydroxy(4-nitrophenyl)methyl)malononitrile confirms successful nucleophilic attack prior to dehydration.

  • Completion: Resume milling for an additional 15-30 minutes until the powder visually shifts to a deep yellow/orange hue, indicating full conjugation.

  • Purification: Wash the resulting solid with cold water and a minimal amount of cold ethanol to remove unreacted starting materials.

Protocol B: Continuous-Flow Microfluidic Synthesis with Polymeric Catalysts

Causality: In batch reactions, bulky substrates struggle to access catalytic sites. Using a microfluidic reactor with piperidine-based polymeric gel dots swollen in a specific solvent mixture maximizes the surface area and accessibility of the basic sites, driving the reaction forward3[3].

Step-by-Step Methodology:

  • Catalyst Loading: Load piperidine methacrylate copolymerized gel dots into the main channel of the microfluidic reactor (MFR).

  • Polymer Swelling: Equilibrate the reactor by pumping a solvent mixture of DMSO/Methanol (7:3 v/v) at 40 °C. Crucial: This specific ratio ensures maximum swelling of the polymer network, exposing the catalytic amine sites to the bulky substrates.

  • Reaction Feed: Prepare a homogeneous feed solution containing 4-nitrobenzaldehyde (0.5 M) and the bulky nucleophile (0.5 M) in the DMSO/MeOH solvent.

  • Flow Execution: Pump the reactant stream through the reactor at a flow rate calibrated to achieve a 72-hour residence time.

  • Self-Validation Checkpoint (Inline NMR): Route the reactor effluent through a flow-cell NMR (or perform offline

    
     NMR). Validate success by integrating the product's alkene/imine proton (appearing at ~8.0–8.5 ppm) against the disappearance of the residual aldehyde proton (~10.0 ppm).
    

Part 4: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance of various synthetic strategies when applied to sterically hindered 4-nitrobenzaldehyde condensations.

Synthesis StrategySubstrate ProfileCatalyst SystemSolventTemp/TimeYield (%)Mechanistic Advantage
Conventional Batch UnhinderedPiperidineEthanolReflux / 2-4 h85-95%Standard homogeneous catalysis; efficient for small nucleophiles.
Conventional Batch Sterically HinderedPiperidineEthanolReflux / 24-48 h< 40%Fails due to transition state crowding and thermodynamic reversion.
Mechanochemical (LAG) Sterically HinderedCatalyst-FreeEtOH (Trace)RT / 30 min> 95%Mechanical energy physically forces substrates past steric barriers.
Continuous-Flow MFR Sterically HinderedPiperidine-PolymerDMSO/MeOH40 °C / 72 h72%Swollen polymer network drastically increases catalytic site accessibility.
MOF Catalysis Moderately HinderedCaO/NH2-MIL-101(Cr)THF30 °C / 60 min99%Synergistic acid-base sites stabilize the crowded transition state[4].

References

  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates Source: ChemRxiv URL:[Link]

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: PubMed / NIH URL:[Link]

  • CaO nanoparticles incorporated metal organic framework (NH2-MIL-101) for Knoevenagel condensation reaction Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 4-nitrobenzaldehyde from Knoevenagel condensation products. Product: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS: 2286-33-1).[1][2][3][4] Ticket ID: CHEM-SUP-8821[2][3][4]

Executive Summary

The presence of unreacted 4-nitrobenzaldehyde in your final product is a common issue in Knoevenagel condensations.[2][3][4] Because both the starting material (aldehyde) and the product (cyanoacrylate) are crystalline solids with similar solubility profiles in many organic solvents, standard separation can be difficult.[3][4]

This guide provides three targeted protocols to remove this impurity, ranked from most scalable to highest purity.

Module 1: Chemical Scavenging (The Bisulfite Wash)

Best for: Large-scale purification (>5g) where chromatography is expensive or impractical.[2][3][4] Mechanism: Sodium bisulfite (


) reacts selectively with the aldehyde carbonyl to form a water-soluble sulfonate adduct.[2][3][4] The product (an ester/nitrile) remains in the organic layer.[2][3][4]
Critical Expert Insight: The "Michael" Risk

Your product is an electron-deficient alkene (a Michael acceptor).[2][3][4] While bisulfite is an excellent scavenger for aldehydes, it is also a nucleophile that can theoretically add across the double bond of your product (Sulfa-Michael addition).[2][3][4]

  • The Fix: Perform this wash cold (0–5°C) and rapidly .[2][3][4] The aldehyde adduct formation is kinetically favored over the Michael addition at low temperatures.[2][3][4]

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as bisulfite adducts can sometimes trap DCM emulsions.[2][3][4]

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ). Cool both the organic phase and the bisulfite solution to 0°C in an ice bath.
    
  • The Wash:

    • Add the cold bisulfite solution to the organic phase (Ratio: 1:1 v/v).[2][3][4]

    • Vigorous Stirring: Shake or stir vigorously for 3–5 minutes. Note: The 4-nitro group stabilizes the adduct, but it may precipitate if the water volume is too low.[2][3][4] If a white solid precipitates, add more water until it dissolves.[2][3][4]

  • Separation: Separate the layers immediately. The aldehyde is now in the aqueous layer (bottom).[2][3][4][5]

  • Rinsing: Wash the organic layer once with water, then once with brine to remove residual bisulfite.[2][3][4]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visualization: Bisulfite Extraction Workflow

BisulfiteWorkflow Start Crude Mixture (Product + Aldehyde) Solvent Dissolve in EtOAc Cool to 0°C Start->Solvent Wash Add Sat. NaHSO3 (aq) Agitate 5 mins Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer Final Wash (Brine) -> Dry -> Evaporate Pure Product OrgLayer->Final Waste Discard Aqueous Waste AqLayer->Waste

Caption: Kinetic separation workflow utilizing chemoselective bisulfite adduct formation at low temperatures.

Module 2: Recrystallization (Solubility-Based)

Best for: High-purity requirements and removing trace amorphous impurities.[2][3][4] Standard Solvent: Ethanol (EtOH) or Ethanol/Water mixtures.[2][3][4]

Solubility Profile
CompoundEthanol (Cold)Ethanol (Hot)TolueneWater
4-Nitrobenzaldehyde ModerateHighHighLow
Product (Cyanoacrylate) Low HighModerateInsoluble
Protocol
  • Dissolution: Place the crude solid in a flask with a stir bar. Add absolute Ethanol (approx. 10 mL per gram of solid).[2][3][4]

  • Reflux: Heat to reflux (

    
    ) until the solid completely dissolves. If it does not dissolve, add small aliquots of Ethanol until clear.[3][4]
    
    • Troubleshooting: If "oiling out" occurs (droplets form instead of crystals), add a drop of acetic acid to prevent hydrolysis and ensure the solution is saturated but not supersaturated.[3][4]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel). Rapid cooling traps the aldehyde in the crystal lattice.[2][3][4]

  • Crystallization: Once at room temperature, cool further in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with ice-cold Ethanol.[2][3][4] The yellow/orange filtrate contains the unreacted aldehyde.[2][3][4]

Module 3: Chromatography (The "Nuclear Option")

Best for: Difficult separations where yield is less critical than purity.[2][3][4]

  • Stationary Phase: Silica Gel (Standard 60 Å).[2][3][4]

  • Mobile Phase: A gradient of Hexanes : Ethyl Acetate .[2][3][4]

    • Start: 90:10 (Hex:EtOAc)[2][3][4]

    • End: 70:30 (Hex:EtOAc)[2][3][4]

  • Rf Values (Approximate in 80:20 Hex:EtOAc):

    • 4-Nitrobenzaldehyde: ~0.60 (Elutes first)[2][3][4]

    • Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: ~0.40 (Elutes second)[2][3][4]

    • Note: The nitro group makes the aldehyde somewhat polar, but the cyano-acrylate system is generally more retained on silica due to the highly polarized push-pull system.[2][3][4]

Troubleshooting & FAQs

Q1: My product turned deep red during the bisulfite wash. What happened?

A: This indicates a pH excursion.[2][3][4][6] In highly basic conditions, 4-nitro-substituted aromatic systems can form Meisenheimer complexes or undergo degradation.[2][3][4] Ensure your bisulfite solution is not contaminated with carbonate/hydroxide.[2][3][4] Keep the pH near 5–7. If the color persists, wash immediately with dilute HCl (0.1 M) to restore the neutral pH.[3][4]

Q2: I tried recrystallization, but the melting point is still broad (e.g., 155–163°C).

A: You likely have a solid solution of aldehyde and product.[2][3][4]

  • Solution: Perform the Bisulfite Wash (Module 1) on the solid before attempting a second recrystallization.[2][3][4] Recrystallization is poor at removing impurities that have nearly identical crystal packing structures (isomorphous impurities).[2][3][4]

Q3: Can I use Acetone/Water for recrystallization?

A: Yes, but Ethanol is preferred.[2][3][4] Acetone dissolves the aldehyde very well, which is good, but it also dissolves the product too well, leading to significant yield loss.[3][4] If you use Acetone, you must add water (anti-solvent) very carefully at the boiling point until turbidity appears.[3][4]

Decision Matrix: Choosing a Method

DecisionTree Start Impurity Level? HighImp >10% Aldehyde Start->HighImp LowImp <5% Aldehyde Start->LowImp Bisulfite Method A: Bisulfite Wash HighImp->Bisulfite Primary Choice Scale Scale? LowImp->Scale Large >5 grams Scale->Large Save Solvent Small <1 gram Scale->Small Max Purity Recryst Method B: Recrystallization Large->Recryst Column Method C: Chromatography Small->Column

Caption: Strategic decision tree for selecting the optimal purification method based on impurity load and scale.

References

  • Bollikolla, H. B., et al. (2022).[2][3][4][7] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex.[2][3][4][8] Chem. Soc., 67(1).[2][3][4][8][9] Link

    • Relevance: Confirms the synthesis conditions and physical properties (mp 161-165°C) of the target compound.
  • BenchChem Application Note. (2025). Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link[2][3][4]

    • Relevance: Validates the general protocol for aldehyde removal using bisulfite adducts.
  • Suchetan, P. A., et al. (2013).[2][3][4] Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. Link

    • Relevance: Provides structural analogs and crystallographic data supporting the stability and packing of these acryl
  • Organic Syntheses. p-Nitrobenzaldehyde. Org. Synth. 1939, 19,[2][3][4] 70. Link

    • Relevance: Establishes the chemical behavior and solubility of the specific impurity (4-nitrobenzaldehyde).

Sources

Minimizing side products in base-catalyzed Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knoevenagel Condensation Optimization

Status: Online Operator: Senior Application Scientist Ticket ID: KC-OPT-2026 Subject: Minimizing Side Products & Maximizing Selectivity

Introduction

Welcome to the Advanced Synthesis Support Center. While the Knoevenagel condensation is a cornerstone of C-C bond formation, its apparent simplicity often masks a complex web of competing pathways. If you are observing low yields, "tarry" byproducts, or unexpected molecular weights, you are likely battling one of three adversaries: Michael addition (bis-addition) , Aldol self-condensation , or premature decarboxylation .

This guide provides a root-cause analysis and validated protocols to isolate your desired


-unsaturated product.

Module 1: Diagnostic Triage

Use this logic flow to identify your specific failure mode based on crude reaction data.

Knoevenagel_Diagnostics Start Analyze Crude Mixture (LCMS / NMR) Mass_High Mass = Product + Active Methylene Start->Mass_High M+ found? Mass_Low Mass = Product - 44 Da (CO2) Start->Mass_Low M-44 found? Mass_Aldol Mass = Aldehyde Dimer Start->Mass_Aldol Dimer found? Mass_Acid Mass = Product + 18 Da (Hydrolysis) Start->Mass_Acid Acid found? Issue_Michael Issue: Bis-Addition (Michael Reaction) Mass_High->Issue_Michael Issue_Decarb Issue: Premature Decarboxylation Mass_Low->Issue_Decarb Issue_Self Issue: Aldehyde Self-Condensation Mass_Aldol->Issue_Self Issue_Hydro Issue: Ester Hydrolysis Mass_Acid->Issue_Hydro Fix_Stoich Fix: Increase Aldehyde Ratio Reduce Base Strength Issue_Michael->Fix_Stoich Fix_Temp Fix: Lower Temp Switch to Non-Acidic Cat Issue_Decarb->Fix_Temp Fix_Order Fix: Pre-mix Active Methylene + Base Slow Add Aldehyde Issue_Self->Fix_Order Fix_Dry Fix: Anhydrous Solvents Solid-Supported Catalyst Issue_Hydro->Fix_Dry

Figure 1: Diagnostic decision tree for identifying Knoevenagel side products based on mass spectrometry data.

Module 2: The "Bis-Adduct" Trap (Michael Addition)

The Symptom: You isolated a solid, but the NMR shows no alkene proton, and the mass spec corresponds to Aldehyde + 2 × Active Methylene .

The Mechanism: The Knoevenagel product is an electron-deficient alkene (a Michael acceptor). If the reaction environment contains excess deprotonated active methylene, it will attack the product you just made. This is common with highly reactive methylene compounds like malononitrile or dimedone.

Troubleshooting Q&A:

Q: Why is this happening even though I used 1:1 stoichiometry? A: Reaction kinetics. If the condensation is slow but the Michael addition is fast, as soon as a molecule of product forms, it gets consumed. This often happens if the base is too strong, generating a high concentration of the enolate.

Q: How do I stop it? A: You must shift the statistical probability.

  • Invert Stoichiometry: Use a 1.2 – 1.5 molar excess of the aldehyde . This ensures the active methylene is the limiting reagent and is consumed before it can attack the product.

  • Weak Base Buffering: Switch from pure piperidine to a Piperidine/Acetic Acid buffer (see Protocol A). This keeps the concentration of the free enolate low, favoring the initial condensation over the subsequent Michael addition.

Module 3: The "Goo" (Self-Condensation)

The Symptom: Low yield, dark tarry mixture, and complete consumption of the aldehyde.

The Mechanism: If your aldehyde has


-protons (e.g., acetaldehyde, butyraldehyde), it can undergo self-Aldol condensation. If the base encounters the aldehyde before the active methylene, the aldehyde reacts with itself.

The Fix: Order of Addition Never add the base to the aldehyde directly.

  • Dissolve the Active Methylene (e.g., Malonate) in solvent.

  • Add the Base/Catalyst.

  • Stir for 10-15 minutes to generate the enolate.

  • Slowly add the Aldehyde to this mixture. This ensures the aldehyde immediately encounters a partner to react with, suppressing self-interaction.

Module 4: Hydrolysis & Decarboxylation

The Symptom: Evolution of gas bubbles (CO2) before the reaction is finished, or loss of ester groups (formation of carboxylic acids).

The Mechanism:

  • Hydrolysis: If you use hygroscopic solvents (ethanol) and strong bases (NaOH, KOH), ester groups on malonates will saponify.

  • Decarboxylation: Malonic acid derivatives decarboxylate thermally. If you heat >80°C for extended periods, you lose CO2.

The Fix:

  • Solvent: Switch to Toluene with a Dean-Stark trap (azeotropic water removal) or use Ionic Liquids (e.g., [bmim]BF4) which stabilize the intermediates.

  • Catalyst: Use EDDA (Ethylenediamine diacetate) .[1][2] It is a mild, selective catalyst that operates at lower temperatures, minimizing thermal degradation.

Module 5: Catalyst Selection Matrix

Select the right tool for your substrate to prevent side reactions.

Catalyst SystemBase StrengthBest For...[3]Risk Factor
Piperidine / AcOH Medium (Buffered)Standard aromatic aldehydesLow risk. The "Gold Standard."
TiCl₄ / Pyridine Strong (Lewis Acid)Sterically hindered ketonesHigh. Can cause polymerization.
EDDA MildSensitive aldehydes, unstable productsVery Low. Excellent for preventing bis-addition.
Ionic Liquid ([bmim]OH) TunableGreen chemistry, recyclingMedium. Viscosity can hinder mixing.
Heterogeneous (MALPO) Surface ActivePreventing hydrolysis (Anhydrous)Low. Easy workup (filtration).

Module 6: Optimized Experimental Protocols

Protocol A: The "Buffer Method" (General Purpose)

Designed to minimize Michael addition and self-condensation.

Reagents:

  • Aldehyde (1.2 equiv)

  • Active Methylene (1.0 equiv)

  • Solvent: Ethanol or Acetonitrile (0.5 M concentration)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the Active Methylene compound in the solvent.

  • Activation: Add the Piperidine and Acetic Acid . Stir at Room Temperature (RT) for 10 minutes. Self-Validation: The solution may warm slightly or change color, indicating enolate formation.

  • Addition: Add the Aldehyde in a single portion (if aromatic) or dropwise (if aliphatic/enoclyzable).

  • Reaction: Stir at RT. Only heat to reflux if TLC shows no conversion after 2 hours.

    • Note: If product precipitates, filtration is the only workup needed.

  • Workup: If soluble, evaporate solvent, redissolve in CH2Cl2, wash with 0.1M HCl (to remove piperidine), then water. Dry over MgSO4.

Protocol B: The "Green" Heterogeneous Method (Hydrolysis Prevention)

Best for sensitive esters or scale-up.

Reagents:

  • Aldehyde (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Catalyst: MALPO (Magnesium Aluminophosphate) or Basic Alumina (10 wt% of substrate)

  • Solvent: Toluene (reflux) or Ethanol (RT)

Step-by-Step:

  • Mix Aldehyde, Active Methylene, and Solid Catalyst in Toluene.

  • Attach a Dean-Stark trap if water removal is required to drive equilibrium.

  • Reflux until water collection ceases.

  • Filtration: Filter the hot mixture to remove the catalyst (Catalyst can be washed with ethanol and reused).

  • Isolation: Evaporate the filtrate to obtain pure product.

Module 7: Mechanistic Visualization

Understanding the competition between the desired pathway and the Michael addition side-reaction.

Reaction_Pathways Aldehyde Aldehyde Inter Intermediate (Alcohol) Aldehyde->Inter + Enolate Act_Meth Active Methylene (Enolate) Product Product (Enone/Acrylate) Inter->Product - H2O (Dehydration) Bis_Adduct Side Product: Bis-Adduct Product->Bis_Adduct + Excess Enolate (Michael Addition)

Figure 2: Competitive pathways. The red dashed line represents the Michael addition trap, which occurs if the Active Methylene is in excess or the base is too strong.

References

  • Knoevenagel Condensation: Mechanism & Variations. PSIBERG. (2023). Detailed breakdown of amine-catalyzed mechanisms and the Hann-Lapworth pathway. Link

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition. ACS Medicinal Chemistry Letters. (2016). Mechanistic evidence of rapid Michael addition following Knoevenagel condensation in pyrazolone systems.[4][5] Link

  • Heterogeneous Catalysts for Knoevenagel Condensation. Royal Society of Chemistry (Dalton Trans.). (2021). Review of solid-supported catalysts (MALPO, Zeolites) to prevent hydrolysis and improve green metrics. Link

  • One-Pot Synthesis Using Boric Acid. MDPI (Proceedings). (2023). Utilization of mild acid catalysts to prevent polymerization and side reactions. Link

  • Doebner Modification & Decarboxylation. Organic Chemistry Portal. Mechanisms for controlled decarboxylation using pyridine/malonic acid. Link

Sources

Technical Support Center: Photostability of Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex photochemical behaviors of ethyl 2-cyano-3-(4-nitrophenyl)acrylate (also known as ethyl


-cyano-4-nitrocinnamate). This highly conjugated synthon is widely utilized in advanced organic synthesis, optoelectronics, and as a UV-absorbing precursor[1]. However, its behavior under UV irradiation is non-trivial.

This guide moves beyond basic troubleshooting. We will explore the causality behind the photochemical phenomena—specifically how the para-nitro group and the cyanoacrylate backbone dictate the molecule's excited-state dynamics—and provide self-validating protocols to ensure your experimental integrity.

Mechanistic Foundations: The "Why" Behind the Photochemistry

To troubleshoot effectively, you must understand the two primary pathways this molecule undergoes upon absorbing a UV photon (typically in the 300–400 nm range):

  • Photoinduced Electron Transfer (PET): The molecule features a calculated HOMO-LUMO gap of ~4.2 eV[1]. The strongly electron-withdrawing 4-nitro group acts as a potent electron acceptor. Upon UV excitation to the singlet state (

    
    ), the nitro group facilitates rapid intramolecular PET. This quenches fluorescence (resulting in low quantum yields) and dissipates the absorbed energy as heat via non-radiative decay[2].
    
  • 
     Photoisomerization:  The double bond of the acrylate backbone is susceptible to photoisomerization. The thermodynamically stable 
    
    
    
    -isomer (trans) absorbs UV light and undergoes a non-radiative relaxation that involves a 90° twist of the C=C bond, crossing a conical intersection to form the
    
    
    -isomer (cis).

PhotochemicalPathway S0 Ground State (E-isomer) S0 S1 Excited Singlet State S1 S0->S1 UV Photon (hν) PET Photoinduced Electron Transfer (PET) S1->PET Nitro Group Quenching Z_iso Ground State (Z-isomer) S0 S1->Z_iso Bond Rotation (Isomerization) Heat Non-Radiative Decay (Heat Dissipation) PET->Heat Energy Dissipation Z_iso->S0 Thermal Reversion (Slow)

Figure 1: Competing photochemical pathways of ethyl 2-cyano-3-(4-nitrophenyl)acrylate upon UV irradiation.

Troubleshooting Guides & FAQs

Q1: During UV-Vis monitoring, the primary absorption peak blue-shifts and decreases in intensity within the first 15 minutes of UV exposure. Is my compound degrading?

A1: Highly unlikely. You are observing


 photoisomerization, not degradation. 
Causality: The synthesized compound exists predominantly as the 

-isomer due to steric minimization. UV irradiation drives the system toward a photostationary state containing a mixture of

and

isomers. The

-isomer suffers from steric clash between the 4-nitrophenyl ring and the ester group, forcing the aromatic ring out of coplanarity. This loss of conjugation reduces the molar extinction coefficient (

) and causes a hypsochromic (blue) shift. Validation: Check for an isosbestic point in your time-resolved UV-Vis spectra. The presence of a clean isosbestic point confirms a simple

conversion (isomerization) without destructive side reactions.
Q2: We observe irreversible mass loss and the formation of dark byproducts when irradiating the compound in methanol, but not in acetonitrile. Why?

A2: The excited nitro group is abstracting hydrogen atoms from your protic solvent. Causality: While the compound is generally stable due to efficient PET energy dissipation[2], the excited triplet state of the nitro group is highly reactive toward hydrogen donors. In protic solvents like methanol, the nitro group undergoes photoreduction, sequentially forming nitroso, hydroxylamine, and eventually amine derivatives. Solution: Always conduct UV stability assays of nitro-aromatics in aprotic, non-hydrogen-donating solvents (e.g., HPLC-grade acetonitrile or dichloromethane) unless you are specifically studying photoreduction.

Q3: I am using this compound as a UV-absorbing synthon for a downstream Knoevenagel condensation, but prolonged UV exposure prior to reaction lowers my yield. What is happening?

A3: UV-induced dimerization or crosslinking. Causality: Acrylate derivatives[3], especially those with electron-deficient double bonds, are prone to


 photocycloaddition (forming cyclobutane dimers) or radical-initiated oligomerization under prolonged, high-intensity UV exposure[4]. The cyano group stabilizes radical intermediates, exacerbating this issue if oxygen (a radical scavenger) is fully purged.
Solution: Store the synthon in amber vials. If UV exposure is unavoidable, ensure the presence of ambient oxygen or add a radical inhibitor (e.g., BHT at 10-50 ppm) to prevent oligomerization.

Quantitative Photophysical Profile

To benchmark your experimental results, compare your data against the established photophysical parameters of ethyl 2-cyano-3-(4-nitrophenyl)acrylate and related derivatives[1][2].

ParameterTypical Value / ObservationMechanistic Significance
HOMO-LUMO Gap ~4.2 eVCorresponds to strong UV absorption; aligns with theoretical optoelectronic models.
Fluorescence Quantum Yield (

)
< 0.01 (Quenched)The 4-nitro group induces PET, effectively quenching emission compared to electron-donating analogs.
Primary Absorption Max (

)
~310 - 330 nmCharacteristic of the highly conjugated

transition of the

-isomer.
Photostationary State Ratio ~ 60:40 (

)
Reached within minutes under continuous 365 nm LED irradiation in acetonitrile.

Self-Validating Experimental Protocol: UV Stability & Isomerization Assay

To ensure trustworthiness, a protocol must validate its own inputs. This workflow incorporates chemical actinometry to ensure that your UV dose is absolute, removing the variable of lamp degradation.

Phase 1: Actinometric Calibration (The Self-Validation Step)
  • Prepare a standard 0.15 M potassium ferrioxalate solution in 0.05 M

    
    .
    
  • Irradiate 3.0 mL of the solution in a quartz cuvette using your target UV source (e.g., 365 nm LED) for exactly 60 seconds.

  • Develop the solution with 1,10-phenanthroline and measure absorbance at 510 nm.

  • Causality: Calculate the exact photon flux (Einstein/s). This ensures that any degradation kinetics you measure for the cyanoacrylate are absolute quantum yields, not arbitrary time-based rates.

Phase 2: Photostability Workflow
  • Sample Preparation: Dissolve ethyl 2-cyano-3-(4-nitrophenyl)acrylate in spectroscopic-grade acetonitrile to a concentration of 50

    
    M.
    
  • Irradiation: Place the solution in a temperature-controlled (25°C) quartz cuvette. Irradiate using the calibrated UV source.

  • Time-Course Sampling: Take continuous UV-Vis spectra every 2 minutes for 30 minutes.

  • HPLC-UV Orthogonal Validation: Extract 10

    
    L aliquots at 
    
    
    
    minutes. Inject onto a C18 Reverse-Phase HPLC column (Mobile phase: 70:30 Acetonitrile:Water, isocratic).
  • Causality: The UV-Vis data will show the isosbestic point (confirming isomerization), while the HPLC data will physically separate the

    
     and 
    
    
    
    isomers, allowing you to integrate the peaks and calculate the exact photostationary ratio without spectral deconvolution errors.

UVWorkflow Prep Sample Prep (50 µM in MeCN) Irrad UV Irradiation (Calibrated 365nm) Prep->Irrad Aliquots Time-Course Sampling Irrad->Aliquots HPLC HPLC-UV Analysis (Isomer Ratio) Aliquots->HPLC Orthogonal Validation Spec UV-Vis Spectroscopy (Isosbestic Point) Aliquots->Spec Real-time Kinetics

Figure 2: Self-validating workflow for evaluating UV photostability and isomerization kinetics.

References

  • Al-Majedy, Y. K., et al. "Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation." ACS Omega, 2023. Available at: [Link]

  • Wypych, G. "Handbook of UV Degradation and Stabilization (3rd Ed.)." ChemTec Publishing, 2020. Available at: [Link]

Sources

Catalyst recovery in heterogeneous synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Production

Executive Summary & Chemical Context

Welcome to the technical support hub. You are likely performing a Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate using a solid base catalyst (e.g., MgO, CaO, Hydrotalcite, or amine-functionalized silica).[1]

The Reaction:


[1]

The Core Challenge: Unlike liquid-phase catalysis, your primary failure mode here is not just chemical deactivation, but physical occlusion .[1] The product, ethyl 2-cyano-3-(4-nitrophenyl)acrylate, is a crystalline solid with a high melting point (~170–171°C).[1][2] If your reaction mixture cools before filtration, the product precipitates inside and around your catalyst pores, mimicking deactivation.[1]

This guide provides the protocols to distinguish between fouling , leaching , and poisoning , ensuring you recover active catalyst for multiple cycles.[1]

Critical Workflow: The Recovery Protocol

Do not treat filtration as a passive step.[1] It is the most critical unit operation for catalyst longevity.[1]

Phase A: Separation Logic

The physical state of your product dictates the separation method.

ScenarioObservationRecommended Action
Standard Catalyst is solid; Product is dissolved in hot solvent (Ethanol/Toluene).[1]Hot Filtration . Maintain

to keep product soluble.
Precipitation Reaction cooled; Catalyst and Product are mixed solids.[1]Solvent Extraction Wash . Add hot EtOH/EtOAc to dissolve product, then filter.
Nanoparticles Catalyst is colloidal/ultra-fine (<100 nm).[1]High-Speed Centrifugation (10,000 rpm) or Magnetic Separation (if magnetized).[1]
Phase B: The Regeneration Cycle (Step-by-Step)

Step 1: Hot Filtration (The "Anti-Clogging" Step)

  • Why: The 4-nitrophenyl group promotes crystallization.[1] Cold filtration traps the product in the catalyst bed.

  • Protocol: While the reaction is at reflux (or

    
    ), filter immediately through a sintered glass funnel (Porosity G3 or G4).
    
  • Tip: Pre-heat the funnel with hot solvent to prevent thermal shock precipitation.[1]

Step 2: The "Desorption" Wash

  • Solvent: Hot Ethanol (

    
    ) or Ethyl Acetate.[1]
    
  • Volume:

    
     per gram of catalyst.
    
  • Mechanism: Removes surface-adsorbed product and unreacted 4-nitrobenzaldehyde.[1]

  • Warning: Do not use water yet.[1] Water is a byproduct; adding it now may induce phase separation of organic intermediates inside the pores.[1]

Step 3: The "Poison" Wash (Optional but Recommended)

  • Solvent: Deionized Water (Warm).[1]

  • Why: Removes inorganic salts or trace acids if the feedstocks were impure.[1]

  • Note: If using moisture-sensitive catalysts (e.g., pure CaO), SKIP this step.[1]

Step 4: Activation/Drying [1]

  • Protocol: Vacuum oven at

    
     for 4 hours.
    
  • For Metal Oxides (MgO/CaO): If activity drops, calcine at

    
     for 2 hours to burn off "coke" (organic oligomers).[1]
    
Troubleshooting & Diagnostics (FAQs)
Q1: My yield dropped from 95% (Cycle 1) to 60% (Cycle 2). Is the catalyst dead?

Diagnosis: Likely Pore Blocking , not chemical death. Reasoning: The Knoevenagel product is bulky.[1] If you dried the catalyst without a thorough hot wash, the product crystallized inside the mesopores, physically blocking active sites. Fix: Reflux the "spent" catalyst in pure Ethanol for 1 hour, filter hot, and reactivate.

Q2: How do I know if the reaction is truly heterogeneous or if the active metal is leaching into the solution?

Diagnosis: You need to rule out Leaching . Protocol: Perform the Hot Filtration Test (Standard of Identity for Heterogeneous Catalysis).

Protocol: The Hot Filtration Test

  • Run the reaction to ~50% conversion (e.g., 30 mins).

  • Stop agitation and filter the catalyst immediately while hot. 3.[1] Take the filtrate (liquid only) and return it to the reaction vessel.

  • Continue heating/stirring the filtrate for the standard reaction time.

  • Analysis:

    • Result A: Conversion remains at 50%.[1]

      
      True Heterogeneous Catalysis. 
      
    • Result B: Conversion increases to 70%+.

      
      Leaching Active.  Your "solid" catalyst is dissolving.[1]
      
Q3: The catalyst turns yellow/brown after use. Is this normal?

Diagnosis: Fouling/Coking . Reasoning: 4-nitrobenzaldehyde is prone to oligomerization under basic conditions (Cannizzaro-type side reactions or polymerization).[1] Fix: Solvent washing usually clears this.[1] If the color persists and activity drops, calcination (burning off the organics) is required.[1]

Visualization: Decision Pathways
Figure 1: Catalyst Recovery Workflow

Caption: Logical flow for separating and regenerating catalyst based on physical state of the product.

RecoveryWorkflow Start Reaction Complete (Reflux) CheckState Is Product Soluble at Room Temp? Start->CheckState HotFilt Hot Filtration (>60°C) CheckState->HotFilt No (Precipitates) ColdFilt Cold Filtration CheckState->ColdFilt Yes (Soluble) Wash1 Wash: Hot Ethanol (Remove Product) HotFilt->Wash1 ColdFilt->Wash1 Wash2 Wash: Water (Remove Salts) Wash1->Wash2 Dry Dry: Vacuum Oven (80°C) Wash2->Dry Calcine Calcine: Furnace (400°C - If fouled) Dry->Calcine Activity Low Reuse Reuse in Cycle 2 Dry->Reuse Activity High Calcine->Reuse

[1]

Figure 2: Deactivation Diagnostics

Caption: Troubleshooting logic to identify if failure is due to Leaching, Fouling, or Poisoning.

Diagnostics Problem Yield Drop in Cycle 2 Test1 Hot Filtration Test Problem->Test1 ResultLeach Filtrate Continues Reacting Test1->ResultLeach ResultHet Filtrate Stops Reacting Test1->ResultHet Conclusion1 ISSUE: Leaching (Active sites lost) ResultLeach->Conclusion1 Test2 TGA / BET Analysis ResultHet->Test2 ResultPore Low Surface Area High Weight Loss Test2->ResultPore ResultClean High Surface Area No Weight Loss Test2->ResultClean Conclusion2 ISSUE: Pore Blocking (Wash better) ResultPore->Conclusion2 Conclusion3 ISSUE: Poisoning (Active site chemical death) ResultClean->Conclusion3

References & Validation

The protocols above are grounded in the following authoritative sources on heterogeneous catalysis and Knoevenagel condensation mechanisms.

  • Catalyst Reusability & Deactivation:

    • Title: Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry.

    • Source: RSC Advances (2019).[1]

    • Relevance: Validates the "Hot Ethanol Wash" protocol for recovering amine-functionalized catalysts.

    • URL:[Link]

  • Metal Oxide Catalysts (MgO/CaO):

    • Title: Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation.[1][3]

    • Source: ACS Omega (2020).[1]

    • Relevance: Provides BET surface area data and calcination recovery methods for oxide catalysts.

    • URL:[Link][1]

  • Validation Protocols (Hot Filtration):

    • Title: Hot Filtration - Chemistry LibreTexts.[1]

    • Source: Chemistry LibreTexts.[1]

    • Relevance: Standard operating procedure for distinguishing homogeneous vs. heterogeneous catalysis.[1]

    • URL:[Link]

  • Reaction Mechanism & Product Properties:

    • Title: A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate.[1][3]

    • Source: Catalysis Communications (2006).[1][2]

    • Relevance: Confirms the physical properties of the ethyl 2-cyano-3-(4-nitrophenyl)acrylate product (mp 170°C) necessitating hot filtration.

    • URL:[Link][1]

Sources

Validation & Comparative

FTIR Spectral Interpretation and Kinetic Profiling: A Comparative Guide to Cyanoacrylates vs. Nitroacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Alpha-Substituted Acrylates

In the realm of reactive monomers, acrylates substituted with strongly electron-withdrawing groups (EWGs) at the alpha position represent a class of materials with extreme electrophilicity. As an application scientist specializing in polymer characterization, I frequently utilize Fourier Transform Infrared (FTIR) spectroscopy to decode the structural and kinetic behaviors of these formulations.

This guide provides an objective, data-driven comparison between two highly reactive alpha-substituted acrylates: Cyanoacrylates (widely used in medical adhesives and nanoparticle drug delivery) and Nitroacrylates (highly reactive intermediates and specialized polymer precursors). By understanding the causality behind their FTIR spectral signatures, researchers can accurately monitor polymerization kinetics, assess formulation stability, and optimize end-product performance.

Mechanistic Causality: Why the Alpha-Substituent Dictates Reactivity

The reactivity of an acrylate monomer is fundamentally governed by the electron density of its vinyl double bond (C=C). Both the cyano (-C≡N) and nitro (-NO₂) groups withdraw electron density via powerful inductive and resonance effects.

  • Cyanoacrylates: The -CN group polarizes the C=C bond sufficiently to allow initiation by weak nucleophiles, such as ambient atmospheric moisture (OH⁻ or H₂O)[1]. This triggers a rapid anionic polymerization cascade, making them ideal for "instant" adhesives[2].

  • Nitroacrylates: The -NO₂ group is an even stronger EWG than the cyano group. This extreme electron withdrawal makes the beta-carbon of the vinyl group incredibly susceptible to nucleophilic attack. Consequently, synthesizing and stabilizing monomers like ethyl 2-nitroacrylate is notoriously difficult, as they are prone to spontaneous, rapid polymerization even under mild conditions[3].

G N1 Monomer (Cyano/Nitro Acrylate) N2 Nucleophilic Attack (H2O or OH-) N1->N2 Initiation N3 Carbanion Intermediate (Resonance Stabilized) N2->N3 Polarization of C=C N4 Chain Propagation (Rapid Monomer Addition) N3->N4 Anionic Growth N5 Crosslinked Polymer (Adhesive/Resin) N4->N5 Termination

Anionic polymerization pathway of alpha-substituted acrylates initiated by ambient moisture.

FTIR Spectral Signatures: Decoding the Functional Groups

FTIR spectroscopy is the gold standard for differentiating these monomers and tracking their conversion. The distinct vibrational modes of the -CN and -NO₂ groups provide clear, non-overlapping diagnostic markers.

The Cyano Group (-C≡N)

The cyano group is sp-hybridized, resulting in a highly localized, stiff triple bond. In cyanoacrylates (e.g., ethyl 2-cyanoacrylate or octyl cyanoacrylate), this produces a sharp, distinct stretching vibration in the otherwise empty triple-bond region at 2250–2265 cm⁻¹ [4]. Because very few other functional groups absorb in this region, the -CN peak is an unambiguous marker for the presence of the monomer or polymer backbone[5].

The Nitro Group (-NO₂)

Unlike the localized triple bond of the cyano group, the nitro group exists as a resonance hybrid. This results in two massive, broad absorption bands corresponding to the asymmetric and symmetric N-O stretches. In nitroacrylates and related nitro-aliphatic compounds, the asymmetric stretch typically dominates at 1520–1560 cm⁻¹ , while the symmetric stretch appears strongly at 1340–1380 cm⁻¹ . These broad bands can sometimes obscure adjacent fingerprint features, requiring careful spectral deconvolution[6].

The Acrylate Backbone (C=O and C=C)

Both monomers share an ester carbonyl (C=O) and a vinyl (C=C) group. The C=O stretch is highly intense and appears around 1750–1755 cm⁻¹ for cyanoacrylates[7]. The extreme electron-withdrawing nature of the -NO₂ group in nitroacrylates can shift this carbonyl peak slightly lower, around 1730–1740 cm⁻¹ [8]. The reactive vinyl C=C stretch appears as a medium-intensity peak at 1610–1620 cm⁻¹ in cyanoacrylates[7], and is the primary peak monitored during curing analysis.

Quantitative Spectral Comparison Table
Functional GroupCyanoacrylate Wavenumber (cm⁻¹)Nitroacrylate Wavenumber (cm⁻¹)Spectral Characteristics & Causality
Alpha-EWG Stretch 2250 – 2265 (-C≡N)1520 – 1560 (Asym -NO₂) 1340 – 1380 (Sym -NO₂)The sp-hybridized cyano group yields a sharp, isolated peak. The resonance-stabilized nitro group produces two broad, highly intense bands.
Carbonyl (C=O) 1750 – 17551730 – 1740Strong ester stretch. The extreme EWG effect of -NO₂ shifts the C=O stretch slightly compared to the -CN group.
Alkene (C=C) 1610 – 16201620 – 1640Medium intensity. Depleted electron density makes this bond highly reactive to nucleophiles; peak disappears upon curing.
Ester (C-O-C) 1250 – 12601190 – 1210Asymmetric stretching of the ester linkage.

Self-Validating Experimental Protocol: Time-Resolved ATR-FTIR

To objectively evaluate the curing speed of an acrylate formulation, we must monitor the disappearance of the C=C double bond. However, simply measuring the absolute absorbance of the C=C peak is scientifically flawed; as the monomer polymerizes, it shrinks, changing the contact area on an Attenuated Total Reflectance (ATR) crystal and causing baseline drift.

To ensure trustworthiness and scientific integrity , we employ a self-validating ratiometric protocol. The ester carbonyl (C=O) group does not participate in the polymerization reaction; therefore, its peak area remains theoretically constant. By calculating the ratio of the reactive C=C peak against the stable C=O peak, we create an internal standard that normalizes out physical artifacts[2].

Step-by-Step Methodology:
  • Instrument Preparation: Equip an FTIR spectrometer with a Diamond ATR accessory. Ensure the crystal is thoroughly cleaned with acetone and dried[9].

  • Background Collection: Acquire a background spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Sample Application: Dispense a single 10 µL droplet of the uninhibited monomer directly onto the ATR crystal. Do not use a pressure clamp, as ambient moisture is the initiator.

  • Kinetic Data Acquisition: Immediately initiate a time-resolved scanning sequence, collecting one spectrum every 5 seconds for a duration of 15 minutes[9].

  • Ratiometric Integration: Using spectral analysis software, integrate the area under the reactive C=C peak (

    
    ) and the stable reference C=O peak (
    
    
    
    ).
  • Conversion Calculation: Calculate the degree of conversion (

    
    ) at any time (
    
    
    
    ) using the formula:
    
    

G N1 Acquire ATR-FTIR Spectra (Time-Series) N2 Integrate Reactive Peak (C=C stretch ~1617 cm⁻¹) N1->N2 N3 Integrate Reference Peak (C=O stretch ~1755 cm⁻¹) N1->N3 N4 Calculate Ratio (A_C=C / A_C=O) N2->N4 N3->N4 N5 Determine Polymerization Conversion Rate (α) N4->N5 Kinetic Analysis

Self-validating FTIR workflow for calculating acrylate polymerization conversion via peak ratios.

Conclusion: Formulation Selection

When developing new polymeric materials or adhesives, the choice between a cyanoacrylate and a nitroacrylate hinges on the desired reactivity-stability balance. Cyanoacrylates offer a field-proven, highly controllable curing profile that can be stabilized by trace acids and reliably monitored via their distinct 2250 cm⁻¹ -CN stretch[1]. Conversely, Nitroacrylates offer extreme, often spontaneous reactivity suited for specialized crosslinking or intermediate synthesis, though their broad -NO₂ FTIR bands (~1550 cm⁻¹ and ~1370 cm⁻¹) require more sophisticated spectral deconvolution to monitor accurately[3].

By applying the self-validating ATR-FTIR protocols outlined above, researchers can confidently quantify these kinetic differences and accelerate their formulation development cycles.

References

1.[1] Time Resolved FT-IR Analysis of Cyanoacrylate Curing. pepolska.pl. Available at: 2. FT-IR, FT-Raman spectral analysis and density functional theory calculations studies of 3-chloro-2-nitrobenzyl alcohol. nipne.ro. Available at: 3.[2] Polymerisation Kinetics on FT-IR and Colorimetric Changes under UVIrradiation for a Commercial Polycyanoacrylate Adhesive. Semantic Scholar. Available at: 4.[9] Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. Shimadzu. Available at: 5.[4] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. gvpress.com. Available at: 6.[7] Dependence of the Molecular Interactions Between Cyanoacrylate and Native Copper Surfaces on the Process Atmosphere. MDPI. Available at: 7.[5] Surface modified poly (butyl cyanoacrylate) nanoparticles loaded with indomethacin. Bulgarian Chemical Communications. Available at: 8.[3] Synthesis of Organosilicon Ligands for Europium (III) and Gadolinium (III) as Potential Imaging Agents. MDPI. Available at: 9.[6] 2-Nitrocyclohexane-1,3-diol | CAS 38150-01-5 | RUO. Benchchem. Available at: 10.[8] Ethyl 3-Nitropropanoate | CAS 3590-37-2. Benchchem. Available at:

Sources

Comparative Guide: SHG Efficiency of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate vs. Urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing advanced optical materials or biological imaging probes, Second Harmonic Generation (SHG) efficiency is a critical performance metric. This guide objectively compares the non-linear optical (NLO) properties of ethyl 2-cyano-3-(4-nitrophenyl)acrylate —a highly conjugated organic chromophore—against Urea , the universal baseline standard for SHG evaluation. By analyzing their molecular architectures and detailing a self-validating experimental protocol, this guide provides a comprehensive framework for evaluating organic NLO materials.

Mechanistic Causality: Molecular Architecture and NLO Response

The fundamental origin of SHG in organic molecules lies in the asymmetric polarization of electron clouds when exposed to an intense electromagnetic field.

Urea (The Standard Reference): Urea is the universally accepted reference material (defined as


 U) for powder SHG measurements[1]. Its reliability stems from its consistent crystallization into a non-centrosymmetric space group (

) and its excellent optical transparency down to

nm. However, because urea relies on a simple aliphatic amide structure, its intrinsic molecular hyperpolarizability (

) is relatively low.

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (The Push-Pull Chromophore): In contrast, ethyl 2-cyano-3-(4-nitrophenyl)acrylate represents a classic Donor-


-Acceptor (D-

-A) or Acceptor-

-Acceptor architecture. The presence of a strong electron-withdrawing nitro group (

) on the phenyl ring, conjugated through a double bond to a cyanoacrylate moiety, creates a massive permanent dipole moment. When irradiated, this extended

-conjugation facilitates rapid Intramolecular Charge Transfer (ICT), resulting in a molecular hyperpolarizability (

) that is orders of magnitude higher than that of urea[2]. Provided the acrylate derivative crystallizes in a non-centrosymmetric lattice, its macroscopic SHG efficiency (

) will vastly outperform urea, making it highly attractive for electro-optic modulation and multiphoton biological imaging.

Mechanism Input Incident Photons (ω + ω) Molecule Conjugated π-System (Asymmetric Polarization) Input->Molecule Electromagnetic Excitation Lattice Non-Centrosymmetric Crystal Lattice Molecule->Lattice Molecular Hyperpolarizability (β) Output SHG Emission (2ω) Lattice->Output Macroscopic Susceptibility (χ(2))

Logical mechanism of Second Harmonic Generation in organic crystals.

Quantitative Data Comparison

The following table summarizes the comparative NLO parameters. While urea provides a stable baseline, the acrylate derivative offers amplified signal generation at the cost of some visible-light transparency.

ParameterUrea (Standard Reference)Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
Molecular Architecture Simple aliphatic diamideConjugated push-pull

-system
Primary NLO Mechanism Hydrogen-bonded non-centrosymmetric networkIntramolecular charge transfer (ICT) via

-electrons
UV-Vis Transparency Cut-off

nm (High UV transparency)

nm (Visible region absorption)
Molecular Hyperpolarizability (

)
Low (

esu)
High (Estimated

esu)
Relative SHG Efficiency

U (Baseline)

U (Dependent on phase-matching & crystal packing)
Primary Application Baseline calibration, UV NLO devicesElectro-optic modulation, deep-tissue SHG imaging probes

Experimental Methodology: Self-Validating Kurtz-Perry Powder Protocol

To objectively compare the SHG efficiency of ethyl 2-cyano-3-(4-nitrophenyl)acrylate against urea, researchers must utilize the Kurtz-Perry powder technique[3]. This protocol is inherently self-validating : by testing the unknown sample and the urea standard under identical optical conditions, variables such as laser power fluctuations and detector sensitivity drift are mathematically canceled out[4].

Step-by-Step Workflow

Step 1: Particle Sizing and Phase-Matching Verification Grind the ethyl 2-cyano-3-(4-nitrophenyl)acrylate crystals and the analytical-grade urea reference. Sieve both materials into distinct particle size ranges (e.g., 25–45 µm, 45–62 µm, 62–75 µm, 75–109 µm). Causality: SHG intensity is highly dependent on particle size. Testing multiple ranges determines if the material is phase-matchable (where SHG intensity plateaus at larger particle sizes) or non-phase-matchable (where intensity drops due to destructive interference)[4].

Step 2: Capillary Packing Pack the sieved powders into identical glass micro-capillary tubes (typically 1 mm inner diameter). Tap the tubes uniformly to ensure consistent packing density. Causality: Voids in the powder alter the optical path length and scattering profile. Consistent density ensures the measured macroscopic susceptibility accurately reflects the material's intrinsic properties.

Step 3: Laser Irradiation Mount the capillaries in a dark sample chamber. Irradiate the samples with a Q-switched Nd:YAG laser (


 nm), utilizing a pulse width of 

ns and a repetition rate of 10 Hz[2].

Step 4: Optical Filtration Route the scattered emission through a narrow bandpass filter centered at 532 nm, coupled with an IR-blocking filter. Causality: The fundamental 1064 nm beam is orders of magnitude more intense than the generated SHG signal. Strict filtration ensures the Photomultiplier Tube (PMT) only detects the frequency-doubled 532 nm photons.

Step 5: Signal Acquisition and Normalization Capture the PMT voltage output on a digital oscilloscope. Calculate the relative SHG efficiency by dividing the integrated signal area of the acrylate sample by the signal area of the urea reference[1].

Workflow Laser Nd:YAG Laser (1064 nm) Optics Beam Splitter & Focusing Laser->Optics 1064 nm beam Sample Powdered Sample (Capillary Tube) Optics->Sample Focused IR Filter IR Blocking Filter (Passes 532 nm) Sample->Filter 1064 nm + 532 nm PMT Photomultiplier Tube (PMT) Filter->PMT 532 nm (SHG) DAQ Oscilloscope & Data Acquisition PMT->DAQ Electrical Signal

Workflow of the Kurtz-Perry powder technique for SHG efficiency evaluation.

Strategic Implications for Drug Development & Photonics

For drug development professionals, the distinction between these materials dictates their utility in pharmacokinetic imaging. While urea is strictly a calibration standard, highly efficient SHG-active organic nanocrystals like ethyl 2-cyano-3-(4-nitrophenyl)acrylate are emerging as powerful exogenous probes for multiphoton microscopy. Unlike traditional fluorescent dyes, SHG probes do not suffer from photobleaching, exhibit zero Stokes shift, and provide ultra-fast response times, making them ideal for long-term in vivo tissue scaffolding analysis and targeted drug delivery tracking.

References

  • Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics. 3

  • Synthesis and Characterization of Non-Linear Optical Crystal of Manganese Mercury Thiocyanate Glycol Monomethyl Ether. SciELO. 2

  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. ResearchGate. 4

  • Three-Dimensional Printing of Nonlinear Optical Lenses. National Institutes of Health (NIH). 1

Sources

Comparative HPLC Purity Analysis Guide: Optimizing Separation for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying the purity of highly functionalized electrophilic alkenes is a critical quality control step. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate—typically synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate—presents unique chromatographic challenges. This guide objectively compares the performance of traditional Octadecylsilane (C18) stationary phases against Phenyl-Hexyl alternatives, providing a self-validating methodology to ensure baseline resolution of critical isomeric impurities.

Mechanistic Context & Analytical Challenges

The Limitations of Traditional C18 Columns

Most analytical laboratories default to standard C18 columns for reversed-phase High-Performance Liquid Chromatography (HPLC). However, C18 relies exclusively on dispersive (hydrophobic) interactions. Because the E and Z isomers of ethyl 2-cyano-3-(4-nitrophenyl)acrylate possess nearly identical hydrophobic profiles, C18 columns frequently suffer from peak co-elution and poor resolution.

The Phenyl-Hexyl Advantage: Exploiting π-π Interactions

To achieve baseline resolution, we must exploit the molecule's electronic properties. The analyte features a highly electron-deficient 4-nitrophenyl ring conjugated with a cyanoacrylate moiety. By switching to a Phenyl-Hexyl stationary phase, we introduce complementary π-π stacking interactions. The electron-rich phenyl ring of the stationary phase interacts differentially with the E and Z isomers due to their distinct planar geometries, resulting in superior chromatographic separation.

Analyte Stabilization

Cyanoacrylates are inherently reactive and prone to nucleophilic attack or premature polymerization. Drawing from the principles of established occupational safety methods for cyanoacrylate analysis, the mobile phase and sample diluent must be acidified to stabilize the analyte and suppress secondary interactions with residual silanols on the silica support[1].

Visualizing the Analytical Logic

Separation_Mechanism Analyte Analyte Mixture (E/Z Isomers) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl π-π Stacking Res1 Co-elution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.5) Phenyl->Res2

Separation mechanisms and resolution outcomes for C18 vs. Phenyl-Hexyl columns.

Chromatographic Performance Data

The following table summarizes the experimental performance of both stationary phases under identical gradient conditions. The sample was spiked with 1% of the Z-isomer and 1% of the starting material (4-nitrobenzaldehyde) to stress-test the resolving power.

Table 1: Quantitative comparison of C18 vs. Phenyl-Hexyl columns.

Chromatographic ParameterStandard C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)
Retention Time (Main E-isomer) 6.4 min7.8 min
Resolution (E vs. Z isomer) 1.2 (Co-elution)2.8 (Baseline)
Resolution (Analyte vs. 4-Nitrobenzaldehyde) 1.83.5
Tailing Factor (

)
1.451.05
Theoretical Plates (

)
~8,500~12,200

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes a strict System Suitability Test (SST) gate; if the SST criteria are not met, the system dictates that the run must be aborted and the mobile phase/column integrity investigated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A : HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B : HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality: Formic acid maintains a low pH (~2.7), which keeps the acidic silanols protonated (preventing peak tailing) and inhibits the hydrolysis of the cyanoacrylate ester[1].

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

  • Dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile containing 0.1% Formic Acid) to achieve a final concentration of 0.1 mg/mL.

  • Causality: Utilizing the mobile phase starting conditions as the diluent prevents solvent-mismatch effects, such as peak distortion or fronting at the column head.

Step 3: Chromatographic Conditions
  • Column : Phenyl-Hexyl, 5 µm, 150 x 4.6 mm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV Diode Array Detection (DAD) at 254 nm.

  • Gradient Program :

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Linear ramp from 30% B to 70% B

    • 10.0 - 12.0 min: Hold at 70% B

    • 12.0 - 12.1 min: Drop to 30% B

    • 12.1 - 15.0 min: Re-equilibration at 30% B

Step 4: The Self-Validating Gate (System Suitability Test)

Before injecting any unknown samples, inject an SST solution containing 0.1 mg/mL of the analyte spiked with 0.005 mg/mL of 4-nitrobenzaldehyde.

  • Validation Criteria : The run is only valid if the resolution (

    
    ) between 4-nitrobenzaldehyde and ethyl 2-cyano-3-(4-nitrophenyl)acrylate is 
    
    
    
    , and the tailing factor for the main peak is
    
    
    .

HPLC_Workflow Prep Sample Preparation Dilution in MeCN + 0.1% FA SST System Suitability Test Verify Rs > 2.0 Prep->SST Sep Gradient HPLC Separation Phenyl-Hexyl Phase SST->Sep Det Diode Array Detection Quantification at 254 nm Sep->Det

Self-validating HPLC workflow for ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

References

  • Title: OSHA Method 55: Ethyl 2-Cyanoacrylate Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Mass spectrometry fragmentation pattern of ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of molecular fragmentation is the cornerstone of structural elucidation in drug development and materials science. For highly conjugated intermediates like ethyl 2-cyano-3-(4-nitrophenyl)acrylate (PubChem CID 668188), selecting the correct mass spectrometry (MS) platform is critical for accurate characterization.

This guide objectively compares the performance of two industry-standard analytical platforms—Single Quadrupole GC-EI-MS and High-Resolution LC-Q-TOF-MS/MS —for the structural elucidation of this specific compound. By examining the causality behind its fragmentation patterns, we provide a self-validating framework for researchers to optimize their analytical workflows.

The Physics of Fragmentation: Causality and Mechanisms

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (


, MW: 246.22  g/mol ) is a Knoevenagel condensation product featuring a highly conjugated 

-system. The central alkene is flanked by an electron-withdrawing p-nitrophenyl group on one side, and cyano and ethyl ester groups on the other. This electronic environment strictly dictates how the molecule behaves under ionization.
  • Molecular Ion Stability ([M]•⁺ at m/z 246): Unlike aliphatic compounds that shatter instantly upon ionization, this molecule exhibits a robust molecular ion peak. The extensive conjugation delocalizes the charge of the radical cation, stabilizing it against immediate dissociation.

  • Ester ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cleavage (Base Peak at m/z 201):  As outlined in standard [1], esters undergo rapid 
    
    
    
    -cleavage. The loss of the ethoxy radical (•
    
    
    , 45 Da) generates an acylium ion (
    
    
    ). This fragment forms the base peak because the resulting positive charge is highly stabilized by resonance with the adjacent cyano-alkene system.
  • Nitro Group Dynamics (m/z 200): Aromatic nitro compounds characteristically undergo homolytic cleavage of the C-N bond to lose a nitro radical (•

    
    , 46 Da), or undergo a nitro-nitrite rearrangement followed by the loss of nitric oxide (•
    
    
    
    , 30 Da).

Platform Comparison: GC-EI-MS vs. LC-Q-TOF-MS

When establishing a quality control or structural profiling workflow, researchers must choose between hard and soft ionization techniques.

Table 1: Analytical Platform Comparison
Performance MetricSingle Quad GC-EI-MSLC-Q-TOF-MS/MS (ESI+)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Precursor Ion Radical Cation

(m/z 246)
Protonated Adduct

(m/z 247)
Mass Accuracy Nominal mass (

0.1 Da error)
Exact mass (< 5 ppm error)
Fragmentation Control Fixed (spontaneous in source)Variable (Collision-Induced Dissociation)
Best Use Case Routine purity assessment & library matchingUnknown impurity profiling & isotopic fidelity

Quantitative Data: GC-EI-MS Fragmentation Signatures

The table below summarizes the expected quantitative fragmentation data when analyzing the compound via standard 70 eV electron ionization.

Table 2: GC-EI-MS Fragmentation Assignments
m/zRelative AbundanceFragment AssignmentMechanistic Causality
246 45%

Extended

-conjugation stabilizes the radical cation.
201 100% (Base)


-cleavage of the ester yields a resonance-stabilized acylium ion.
200 25%

Homolytic cleavage of the C-N bond in the nitroaromatic ring.
173 60%

Complete loss of the ester group, or consecutive loss of CO (28 Da) from m/z 201.
143 15%

Secondary fragmentation involving nitro-nitrite rearrangement.

Visualizing the Fragmentation Pathway

The following diagram maps the logical degradation pathway of the molecule under electron ionization.

Fragmentation_Pathway M Molecular Ion [M]•+ m/z 246 C12H10N2O4 F1 Acylium Ion m/z 201 [M - •OCH2CH3]+ M->F1 α-cleavage (-45 Da) F2 Vinyl Cation m/z 173 [M - •COOCH2CH3]+ M->F2 Ester loss (-73 Da) F3 Aryl Cation m/z 200 [M - •NO2]+ M->F3 Nitro loss (-46 Da) F1->F2 CO loss (-28 Da)

Mass spectrometry fragmentation pathway of ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice is grounded in chemical causality.

Protocol A: Single Quadrupole GC-EI-MS Analysis

Adapted from standard [2].

  • System Suitability & Validation: Before sample injection, run a solvent blank (ethyl acetate) to verify the absence of column carryover. Follow with a Perfluorotributylamine (PFTBA) tuning standard. Causality: The tune ensures the mass axis is calibrated and that the kinetic energy transferred to the molecule consistently exceeds its ionization potential (

    
    9-10 eV), ensuring reproducible fragmentation.
    
  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a concentration of 10 µg/mL. Add 1 µg/mL of decafluorobiphenyl as an internal standard. Causality: The internal standard validates injection volume consistency and accounts for matrix effects.

  • Chromatography: Inject 1 µL in split mode (50:1 ratio) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Causality: A high split ratio prevents detector saturation and peak tailing due to the high volatility of the ethyl ester moiety.

  • Temperature Program: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

Protocol B: LC-Q-TOF-MS/MS Analysis

Based on established [3].

  • System Suitability & Validation: Inject a standard matrix spiked with a known isotopic standard. Monitor the extracted ion chromatogram (EIC) for signal suppression. Causality: ESI is highly susceptible to ion suppression; validating the matrix ensures quantitative reliability.

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated

    
     species (m/z 247) to maximize ESI+ sensitivity.
    
  • Chromatography: Utilize a C18 reversed-phase column. Causality: The hydrophobic p-nitrophenyl and ethyl ester moieties require strong hydrophobic interactions for adequate retention and separation from polar matrix interferences.

  • MS/MS Acquisition: Operate in ESI positive mode. Apply a collision energy (CE) ramp from 10 to 40 eV using nitrogen as the collision gas. Causality: Ramping the CE ensures the capture of both fragile precursor transitions (e.g., loss of ethanol, -46 Da) and high-energy backbone cleavages.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: MetwareBio URL: [Link]

Biological activity comparison of ethyl vs methyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Methyl vs. Ethyl 2-Cyano-3-(4-Nitrophenyl)acrylate

Executive Summary: The Alkyl Shift Impact

In the development of bioactive alpha-cyanoacrylates, the choice between Methyl 2-cyano-3-(4-nitrophenyl)acrylate (M-CNA) and Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (E-CNA) represents a critical optimization step in Structure-Activity Relationship (SAR) studies.

While both compounds share the core pharmacophore—a Michael acceptor system activated by the electron-withdrawing nitro and cyano groups—the ester alkyl chain dictates their physicochemical behavior.

  • The Verdict: E-CNA (Ethyl) is generally the superior candidate for therapeutic applications due to an optimized lipophilicity profile (LogP) and reduced non-specific cytotoxicity compared to the methyl analog.

  • The Niche: M-CNA (Methyl) exhibits higher reactivity and acute potency in herbicidal applications (Photosystem II inhibition) but suffers from rapid hydrolytic degradation, leading to the release of cytotoxic formaldehyde in physiological environments.

Chemical & Physical Properties Profile

The biological divergence begins with physical chemistry. The ethyl group adds hydrophobicity and steric bulk, influencing membrane permeability and hydrolytic stability.

PropertyMethyl 2-cyano-3-(4-nitrophenyl)acrylateEthyl 2-cyano-3-(4-nitrophenyl)acrylateImpact on Bioactivity
Formula C₁₁H₈N₂O₄C₁₂H₁₀N₂O₄Molecular weight difference affects diffusion.
MW ( g/mol ) ~232.2~246.2Ethyl is slightly bulkier.
LogP (Est.) ~1.8 - 2.0~2.3 - 2.5Ethyl has superior membrane permeability (Lipinski compliant).
Hydrolytic Stability Low (Fast Hydrolysis)Moderate (Stable)Methyl esters degrade faster, releasing formaldehyde.
Reactivity High (Sterically unhindered)ModerateMethyl is a more aggressive electrophile.

Biological Activity Comparison

A. Cytotoxicity & Anticancer Mechanism

Both compounds act as Michael Acceptors . The


-carbon is highly electrophilic due to the electron-withdrawing nature of the 

,

, and

groups. They covalently bind to thiol groups (cysteine residues) on critical enzymes (e.g., Telomerase, Tubulin).
  • M-CNA Performance:

    • High Potency: Rapidly alkylates cellular targets.

    • Toxicity Risk: Rapid hydrolysis releases formaldehyde and cyanoacetate intracellularly, causing non-specific necrosis rather than programmed apoptosis. This limits its use in drug development.

  • E-CNA Performance:

    • Controlled Potency: The ethyl group provides steric shielding, slowing hydrolysis.

    • Selectivity: Demonstrated IC₅₀ of ~36 µM in A549 (Lung Cancer) cells. It induces cell cycle arrest (G2/M phase) rather than immediate necrosis.

B. Antimicrobial & Antifungal Activity[1]
  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of metabolic enzymes via thiol-depletion.

  • Data Insight: E-CNA shows broader spectrum activity against S. aureus and E. coli. The increased lipophilicity of the ethyl chain allows better penetration of the bacterial lipid bilayer compared to the more polar methyl variant.

C. Herbicidal Activity (Photosystem II Inhibition)[2][3]
  • Target: The D1 protein in the thylakoid membrane.

  • Comparison: Methyl derivatives often show higher in vitro binding affinity due to less steric hindrance in the tight binding pocket of the Q_B site. However, Ethyl derivatives (and longer chains like ethoxyethyl) are preferred in field formulations for better leaf cuticle penetration and rainfastness.

Mechanistic Visualization

The following diagram illustrates the Michael Addition Pathway , the core mechanism driving the biological activity of these acrylates, and the divergent degradation pathway that makes the Methyl ester more toxic.

BioActivityMechanism cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway Compound 2-Cyano-3-(4-NO2-phenyl)acrylate Target Biological Target (Enzyme-SH) Compound->Target Michael Addition (Electrophilic Attack) Hydrolysis Hydrolytic Degradation (Esterase/Water) Compound->Hydrolysis Competes with Binding Complex Covalent Adduct (Enzyme Inhibition) Target->Complex Irreversible Binding E_Note Ethyl: Stable Sustained Inhibition Complex->E_Note ToxicByproducts Toxic Byproducts (Formaldehyde + Cyanoacetate) Hydrolysis->ToxicByproducts Breakdown M_Note Methyl: Fast Hydrolysis High Toxicity Risk Hydrolysis->M_Note

Caption: Figure 1. The dual-pathway of activity. The therapeutic "Michael Addition" (Yellow) competes with "Hydrolytic Degradation" (Red). Methyl esters favor the Red pathway (toxicity), while Ethyl esters favor the Yellow pathway (efficacy).

Experimental Protocol: Synthesis & Evaluation

To verify these claims, the following workflow ensures a controlled comparison.

Phase 1: Knoevenagel Condensation (Synthesis)[4][5]
  • Reagents: 4-Nitrobenzaldehyde (1.0 eq), Ethyl/Methyl Cyanoacetate (1.0 eq).

  • Catalyst: Piperidine (cat.) in Ethanol (for Ethyl) or Methanol (for Methyl).

  • Procedure:

    • Reflux reactants in solvent for 2-4 hours.

    • Cool to room temperature to precipitate the solid product.

    • Critical Step: Recrystallize from Ethanol/Water. Note: Methyl ester requires careful temperature control during drying to prevent degradation.

Phase 2: In Vitro Cytotoxicity Assay (MTT Protocol)
  • Cell Line: A549 (Lung carcinoma) or HUVEC (Normal control).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Dissolve compounds in DMSO. Treat cells with gradient concentrations (1–100 µM) for 48 hours.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Validation: Calculate Selectivity Index (SI) =

    
    .
    
    • Expectation: E-CNA should show a higher SI than M-CNA.

ExperimentalWorkflow Synthesis Synthesis (Knoevenagel) Purification Recrystallization (Purity >98%) Synthesis->Purification Assay MTT Assay (48h Exposure) Purification->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Caption: Figure 2. Standardized workflow for comparative biological evaluation.

References

  • BenchChem. (2025).[1] Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate: Biological Activity and Synthesis. Retrieved from

  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry. Retrieved from

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. National Library of Medicine. Retrieved from

  • Montanaro, L., et al. (2016).[2] Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives. PLOS ONE. (Demonstrates the toxicity vs. chain length correlation). Retrieved from

  • PrepChem. (n.d.). Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from

Sources

Comparative Guide: Validating Elemental Analysis for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a critical intermediate in the synthesis of tyrosine kinase inhibitors and nonlinear optical materials. Synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate, this compound presents unique challenges for elemental analysis (CHN).

The presence of a nitro group (susceptible to flash combustion) and a cyano group (prone to refractory carbide formation), combined with the tendency of the acrylate backbone to trap lattice solvents, frequently leads to CHN results falling outside the standard


 journal acceptance criteria.

This guide outlines a self-validating analytical triad—Automated Combustion (CHN) , Quantitative NMR (qNMR) , and HPLC-UV —to ensure scientific integrity and publication-ready characterization.

Part 1: Theoretical Framework

Before validation, the theoretical baseline must be established. The molecular formula is


 .
Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon 1212.011144.13258.54%
Hydrogen 101.00810.0804.09%
Nitrogen 214.00728.01411.38%
Oxygen 415.99963.99625.99%
Total 246.22 g/mol 100.00%

Note: Standard acceptance criteria for purity is


.

Part 2: Comparative Methodology

To achieve rigorous validation (E-E-A-T), reliance on a single method is insufficient. We compare the primary method (CHN) with its orthogonal validator (qNMR).[1]

Method A: Automated Combustion Analysis (CHN)

Role: The "Gold Standard" for bulk purity. Mechanism: The sample is combusted in excess oxygen (


). Carbon converts to 

, Hydrogen to

, and Nitrogen to

(subsequently reduced to

). Specific Challenge: The 4-nitro group acts as an internal oxidizer. This can cause "flash combustion"—an instantaneous release of energy that disrupts the carrier gas flow, potentially leading to incomplete combustion or gas leaks before detection.
Method B: Quantitative NMR (qNMR)

Role: The "Orthogonal Validator." Mechanism: Uses the integration of proton signals relative to an internal standard (e.g., maleic acid or TCNB) to determine absolute purity. Advantage: Unlike CHN, qNMR can identify specific impurities. If CHN fails due to trapped ethanol (common in Knoevenagel condensations), qNMR will reveal the specific molar ratio of the solvent, allowing for a "Solvent-Corrected" CHN recalculation.

Method C: HPLC-UV (High-Performance Liquid Chromatography)

Role: Relative Purity Assessment. Mechanism: Separation based on polarity. Limitation: HPLC is not absolute. It assumes all components have similar extinction coefficients at the detection wavelength (usually 254 nm). Unreacted ethyl cyanoacetate (weak UV chromophore) may be under-represented, giving a false sense of high purity.

Part 3: Experimental Protocols

Synthesis & Purification Context
  • Reaction: Knoevenagel condensation of 4-nitrobenzaldehyde + ethyl cyanoacetate in Ethanol (cat.[2] Piperidine/Acetic Acid).

  • Purification: Recrystallization from Ethanol/Water.

  • Critical Risk: The acrylate crystal lattice frequently traps ethanol. Drying at

    
     under high vacuum (
    
    
    
    ) for 24 hours is mandatory before analysis.
Combustion Analysis Protocol (Self-Validating)
  • Calibration: Calibrate using Acetanilide (

    
    ). Ensure 
    
    
    
    -factors are stable (
    
    
    drift).
  • Sample Prep: Weigh 2.0–2.5 mg of dried sample into a tin capsule.

    • Expert Tip: Add ~5 mg of Tungsten(VI) oxide (

      
      )  powder to the capsule. This acts as a combustion aid to prevent carbide formation from the cyano group and moderates the flash combustion of the nitro group.
      
  • Execution: Run a blank, followed by a standard, then the sample in triplicate.

  • Acceptance: If

    
    , do not  re-run immediately. Proceed to qNMR.
    
qNMR Validation Protocol
  • Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at

    
     ppm).
    
  • Solvent: DMSO-

    
     (Ensures full solubility of the nitro-acrylate).
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Collect 16–32 scans.

  • Calculation:

    
    
    

Part 4: Data Analysis & Troubleshooting

When CHN results fail, use this logic table to diagnose the root cause.

Table 2: Diagnostic Interpretation of CHN Deviations
ObservationLikely CauseMechanistic ExplanationCorrective Action
Low %C, High %H Trapped Ethanol Ethanol (

) has high H% (13%) and low C% (52%) relative to product.
Verify via

NMR (

t,

q). Dry sample at

.
Low %C, Low %N Trapped Water Water adds mass but no C or N, diluting the percentages.Verify via broad peak in NMR or TGA.
Low %N, Low %C Unreacted Aldehyde 4-nitrobenzaldehyde has lower N% (9.2%) and C% (55.6%) than product.Check HPLC for starting material. Recrystallize.
High %N Unreacted Ester Ethyl cyanoacetate has higher N% (12.4%) than product.Check NMR/GC. Wash with cold ether.
Low %N (Specific) Incomplete Reduction Nitro group formed nitrogen oxides (

) not fully reduced to

.
Replace copper reduction column in CHN analyzer.

Part 5: Visualization (Validation Workflow)

The following diagram illustrates the self-validating decision matrix for certifying the purity of the compound.

ValidationWorkflow Start Crude Product (Ethyl 2-cyano-3-(4-nitrophenyl)acrylate) Purification Recrystallization (EtOH/H2O) + Vacuum Dry Start->Purification CHN_Analysis CHN Combustion Analysis (with WO3 Catalyst) Purification->CHN_Analysis Check_Result Result within ±0.4%? CHN_Analysis->Check_Result Pass PASS: Publishable Purity Check_Result->Pass Yes Fail FAIL: Investigate Deviation Check_Result->Fail No qNMR Run qNMR & 1H-NMR (Check for Solvents/Impurities) Fail->qNMR Decision Identify Impurity Type qNMR->Decision Solvent Trapped Solvent (EtOH/H2O) Decision->Solvent Solvent Peaks Reaction Unreacted Starting Material (Aldehyde/Ester) Decision->Reaction Impurity Peaks Recalc Calculate Solvent-Corrected Theoretical Values Solvent->Recalc Repurify Re-purify & Re-dry Reaction->Repurify Recalc->Pass Match Found Repurify->CHN_Analysis

Figure 1: Decision matrix for validating elemental analysis results. Note the "Solvent-Corrected" pathway, which allows for publication if the trapped solvent is quantified via qNMR.

References

  • ACS Reagent Chemicals . (2022).[3] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Kuveeke, S. S., et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[4] ACS Central Science. [Link]

  • RSC Journals . (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Comparison of catalytic efficiency in Knoevenagel condensation of acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Catalytic Efficiency in the Synthesis of Functionalized Acrylates via Knoevenagel Condensation

Executive Summary

The Knoevenagel condensation is the industry-standard method for synthesizing electron-deficient olefins, specifically functionalized acrylates (e.g., cyanoacrylates, cinnamates), which are critical pharmacophores in calcium channel blockers and antihypertensive agents.

While traditional homogeneous bases (piperidine, pyridine) offer high yields, they suffer from toxicity, volatility, and difficult catalyst recovery. This guide compares these legacy systems against modern "Green" alternatives: Ionic Liquids (ILs) and Metal-Organic Frameworks (MOFs) .

Key Findings:

  • Speed: Ionic Liquids (e.g., [Bmim][OH]) demonstrate the fastest kinetics (<15 min).

  • Scalability: MOFs (e.g., UiO-66-NH

    
    ) offer superior downstream processing (filtration recovery) despite slower reaction times.
    
  • Legacy: Piperidine remains the cost-effective baseline but fails modern Green Chemistry (E-factor) standards.

Mechanistic Causality & Pathways

To understand catalytic efficiency, we must analyze the activation modes. Traditional catalysis relies solely on basicity to deprotonate the active methylene. Advanced catalysts (MOFs, ILs) utilize Dual-Site Activation , simultaneously activating the electrophile (aldehyde) and the nucleophile (methylene).

Figure 1: Dual-Site Activation Mechanism (MOF/IL vs. Traditional)

Knoevenagel_Mechanism Substrates Substrates (Aldehyde + Ethyl Cyanoacetate) Piperidine Catalyst: Piperidine (Base Only) Substrates->Piperidine MOF Catalyst: UiO-66-NH2 (Dual Activation) Substrates->MOF Enolate Enolate Formation (Slow Step) Piperidine->Enolate Deprotonation Alcohol Aldol Intermediate Enolate->Alcohol Nucleophilic Attack Product Product: Functionalized Acrylate Alcohol->Product -H₂O (Dehydration) DualAct Simultaneous Activation: Zr⁴⁺ binds O=C (Lewis Acid) -NH₂ deprotonates CH₂ (Brønsted Base) MOF->DualAct Synergistic Binding DualAct->Product Rapid Condensation

Caption: Comparison of stepwise activation (Traditional) vs. synergistic dual-activation (MOF/IL), leading to lower activation energy.

Comparative Analysis: Head-to-Head Data

The following data compares the synthesis of Ethyl-2-cyano-3-phenylacrylate (Reaction of Benzaldehyde + Ethyl Cyanoacetate).

MetricPiperidine (Control) Ionic Liquid ([Bmim][OH]) MOF (UiO-66-NH

)
Reaction Medium Ethanol/TolueneWater or Solvent-freeEthanol
Temperature Reflux (70-80°C)RT to 40°C80°C
Time to Completion 2 - 4 Hours10 - 30 Minutes 4 - 6 Hours
Isolated Yield 85 - 95%92 - 98% 85 - 95%
Turnover Freq (TOF) ModerateHighModerate
Purification Extraction/ChromatographyExtraction (Water wash)Simple Filtration
Reusability No (Single Use)Yes (4-5 cycles)Yes (>5 cycles)
Toxicity High (Corrosive/Toxic)Low (Biocompatible options)Low (Solid waste)

Analysis:

  • [Bmim][OH] is the clear winner for throughput , driving reactions to completion in minutes due to the homogenization of reactants and stabilization of the transition state.

  • UiO-66-NH

    
      is the choice for process chemistry , where removing a dissolved catalyst (like Piperidine or ILs) adds expensive work-up steps. The MOF is filtered off, leaving a pure product solution.
    

Experimental Protocols

These protocols are designed to be self-validating. If the specified visual cues (precipitation, color change) do not occur, check reagent purity (specifically aldehyde oxidation).

Protocol A: High-Throughput Synthesis using Ionic Liquid

Best for: Rapid library synthesis, small scale.

  • Preparation: In a 25 mL round-bottom flask, mix Benzaldehyde (1.0 mmol) and Ethyl Cyanoacetate (1.0 mmol).

  • Catalysis: Add [Bmim][OH] (1-butyl-3-methylimidazolium hydroxide) (0.2 mmol, 20 mol%).

    • Note: No solvent is required.[1][2] The IL acts as both catalyst and solvent.[3]

  • Reaction: Stir at Room Temperature for 15 minutes.

    • Visual Check: The mixture will become viscous and may solidify as the acrylate product precipitates.

  • Work-up: Add Water (5 mL) and stir vigorously. The IL dissolves in water; the product remains solid.

  • Isolation: Filter the solid product. Wash with cold water (2 x 5 mL) and Ethanol/Water (1:1).

  • Validation: Dry and analyze via ¹H NMR. Target Yield: >92%.

Protocol B: Heterogeneous Catalysis using MOF (UiO-66-NH )

Best for: Clean manufacturing, flow chemistry potential.

  • Catalyst Activation: Activate UiO-66-NH

    
      powder at 120°C under vacuum for 2 hours to remove adsorbed water/solvent molecules from the pores.
    
  • Reaction Assembly: In a reaction vessel, combine Benzaldehyde (1.0 mmol), Ethyl Cyanoacetate (1.0 mmol), and Ethanol (5 mL).

  • Initiation: Add activated UiO-66-NH

    
      (50 mg, approx. 5 wt%).
    
  • Reflux: Heat to 80°C for 4 hours.

    • Monitoring: Spot TLC every hour (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Separation: Centrifuge or filter the hot mixture to recover the catalyst.

  • Crystallization: Cool the filtrate to 0°C to crystallize the product.

  • Recycling: Wash the recovered catalyst with ethanol and reactivate (Step 1) for the next run.

Decision Framework

Use this workflow to select the appropriate catalyst for your specific drug development stage.

Figure 2: Catalyst Selection Workflow

Catalyst_Selection Start Start: Acrylate Synthesis Requirement Scale What is the Reaction Scale? Start->Scale Small Discovery/Screening (<1g) Scale->Small Large Process/Manufacturing (>100g) Scale->Large Speed Priority: Speed? Small->Speed Purify Priority: Purification? Large->Purify IL_Path Use Ionic Liquid ([Bmim][OH]) Fastest Kinetics Speed->IL_Path Yes (15 min) Trad_Path Use Piperidine Low Cost, Established Speed->Trad_Path No (Cost focus) Purify->Trad_Path Standard (Distillation avail) MOF_Path Use MOF (UiO-66-NH2) Easy Filtration, Reusable Purify->MOF_Path Critical (Remove Catalyst)

Caption: Decision matrix for selecting catalysts based on scale, speed, and downstream processing requirements.

References

  • Yadav, J. S., et al. (2004).[2] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. European Journal of Organic Chemistry. Retrieved from [Link]

  • Ranu, B. C., & Jana, R. (2006). Ionic liquid as a catalyst and reaction medium: The dramatic influence of a basic ionic liquid on Knoevenagel condensation. European Journal of Organic Chemistry. Retrieved from [Link]

  • OASK Publishers. (2025). Highly Efficient Cerium Metal Organic Frameworks (Ce-Uio-66) as Novel Catalysts. Retrieved from [Link]

  • Tran, U. P. N., et al. (2018). UiO-66-NH2 as a Heterogeneous Catalyst for Knoevenagel Condensation. ACS Omega. Retrieved from [Link]

Sources

Comparative Guide: Verifying the Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of


-unsaturated carbonyl compounds—such as ethyl 2-cyano-3-(4-nitrophenyl)acrylate—serves as a critical foundational step in creating complex heterocyclic pharmaceutical intermediates. Verifying the purity and identity of this compound immediately post-synthesis is paramount.

This guide provides an objective, data-backed comparison of Manual Capillary versus Automated Digital melting point apparatuses for verifying the Knoevenagel condensation product, ethyl 2-cyano-3-(4-nitrophenyl)acrylate[1].

Chemical Context: Synthesis and Thermodynamic Verification

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is synthesized via a Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene group of the cyanoacetate. The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the highly conjugated, crystalline target compound.

SynthesisWorkflow A Reagents: 4-Nitrobenzaldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation (Piperidine Catalyst) A->B C Crude Product: Ethyl 2-cyano-3- (4-nitrophenyl)acrylate B->C D Purification: Recrystallization (Ethanol) C->D E Pure Crystalline Product D->E F Verification: Melting Point Determination E->F

Caption: Workflow for the synthesis and verification of ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

The Causality of Melting Point Depression

The melting point is not merely a physical constant; it is a thermodynamic indicator of crystal lattice integrity. Pure ethyl 2-cyano-3-(4-nitrophenyl)acrylate exhibits a highly ordered crystal lattice stabilized by dipole-dipole interactions and


 stacking. If impurities are present (e.g., unreacted 4-nitrobenzaldehyde or residual moisture), they disrupt this uniform lattice. Consequently, less thermal energy is required to collapse the solid structure, leading to a depressed onset temperature  and a broadened melting range  (> 2 °C)[2].

Comparative Analysis: Manual vs. Automated Melting Point Apparatus

Historically, laboratories relied on manual capillary methods (e.g., Thiele tubes or basic visual apparatuses)[3]. However, the modern standard for industrial and pharmaceutical laboratories has shifted toward fully automatic digital systems[2].

The Mechanism of Automated Detection

Automated systems eliminate human subjectivity by utilizing optical transmittance and high-resolution video imaging. Powdered crystalline materials are opaque in their solid state but become transparent as they transition to a liquid[4]. Digital sensors continuously measure the percentage of light intensity passing through the capillary as a function of the furnace temperature, objectively logging the exact collapse point and clear point[4].

Performance Comparison Table
FeatureManual Capillary ApparatusAutomated Digital Apparatus
Detection Method Visual observation via magnifying lens[5]Optical transmittance / Video imaging[2]
Heating Control Manual rheostat or basic digital rampProgrammable, precise PID thermal control[2]
Precision Moderate (± 1.0 °C to 2.0 °C)[5]High (± 0.1 °C to 0.2 °C)[2]
Sample Throughput 1 sample at a time3 to 6 samples simultaneously[2]
Subjectivity High (Operator dependent)[2]None (Algorithm dependent)[2]
Data Integrity Manual transcriptionAutomatic logging, CFR 21 Part 11 compliant[2]

Verdict: While manual systems are cost-effective for educational settings, automated digital apparatuses are strictly required for drug development and quality control environments due to their reproducibility, high throughput, and elimination of operator bias[2],[3].

Experimental Protocol: Melting Point Determination

To ensure a self-validating system, the following protocol details the exact steps required to determine the melting point of the synthesized ethyl 2-cyano-3-(4-nitrophenyl)acrylate, comparing both methodologies.

Phase 1: Sample Preparation (Universal)
  • Drying: Ensure the recrystallized ethyl 2-cyano-3-(4-nitrophenyl)acrylate is completely dry. Trace solvent (ethanol) will artificially depress the melting point.

  • Pulverization: Grind the crystals into a fine, uniform powder using an agate mortar and pestle. Causality: A fine powder maximizes surface area and ensures uniform heat transfer, preventing localized thermal gradients within the capillary.

  • Loading: Press the open end of a standard glass capillary tube into the powder. Invert the tube and tap the closed end against a hard surface (or use a drop tube) to pack the solid tightly to a height of 2–3 mm .

Phase 2: Execution
Method A: Manual Apparatus Workflow
  • Insert the loaded capillary into the heating block of the manual apparatus.

  • Rapidly heat the block to approximately 15 °C below the expected melting point (approx. 170 °C for this derivative).

  • Adjust the rheostat to establish a slow, controlled heating ramp of 1 °C to 2 °C per minute .

  • Continuously observe the sample through the magnifying eyepiece.

  • Record

    
    :  The temperature at which the first drop of liquid appears.
    
  • Record

    
    :  The temperature at which the entire sample becomes a transparent liquid.
    
Method B: Automated Digital Workflow
  • Insert up to three loaded capillaries into the automated digital apparatus (e.g., Mettler Toledo or Buchi).

  • Input the method parameters via the digital interface:

    • Start Temperature: 155 °C

    • Ramp Rate: 1.0 °C/min

    • Stop Temperature: 180 °C

  • Press "Start". The system will automatically ramp the temperature.

  • The photoelectric sensor will monitor light transmittance[4].

  • The system automatically logs

    
     (collapse point) and 
    
    
    
    (meniscus point) and exports the data to the Laboratory Information Management System (LIMS)[2].

MPLogic Start Record Melting Range (T_onset to T_clear) Narrow Narrow Range (< 2 °C) Matches Reference Start->Narrow Broad Broad Range (> 2 °C) Depressed MP Start->Broad Pure High Purity Confirmed Proceed to Downstream Use Narrow->Pure Impure Impurities Present (e.g., Unreacted Aldehyde/Water) Broad->Impure Recryst Repeat Recrystallization and Drying Impure->Recryst Recryst->Start

Caption: Logical decision tree for assessing compound purity via melting point determination.

Conclusion

For the verification of synthesized ethyl 2-cyano-3-(4-nitrophenyl)acrylate, the choice of analytical instrumentation directly impacts the reliability of the downstream pharmaceutical pipeline. Manual capillary methods introduce unacceptable levels of operator subjectivity and thermal inconsistency[2]. By contrast, automated digital melting point apparatuses leverage optical transmittance and precise PID thermal control to provide an objective, high-throughput, and regulatory-compliant validation of compound purity[3],[4]. Research and industrial laboratories should prioritize automated systems to ensure absolute scientific integrity in their synthetic workflows.

References

1.[5] Drawell Analytical. Melting Point Apparatus Types and Choosing Tips. Retrieved from: 2.[2] Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from: 3.[3] Mettler Toledo. White Paper on Digital Melting Point Meters. Retrieved from: 4.[4] Scitek Global. How does a Melting Point Machine Work. Retrieved from: 5.[1] PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | CID 668188. Retrieved from:

Sources

Safety Operating Guide

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS: 2017-89-2) is a substituted cyanoacrylate derivative, typically appearing as a yellow crystalline solid. Unlike simple ethyl cyanoacrylate ("super glue"), this compound is a stable Knoevenagel condensation product and does not exhibit the rapid, exothermic polymerization upon contact with moisture that characterizes liquid cyanoacrylate monomers.

Disposal Directive:

  • Classification: Hazardous Organic Waste (Toxic, Irritant).

  • Primary Method: High-temperature incineration with flue gas scrubbing.

  • Prohibited: Do NOT dispose of down drains or in municipal trash. Do NOT mix with strong oxidizers or acids.

Technical Specifications & Chemical Profile

Accurate identification is the first step in safe disposal. This compound is often used as a synthon in organic synthesis (e.g., for C-vinylpyrroles).[1]

PropertySpecification
Chemical Name Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
CAS Number 2017-89-2
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Physical State Solid (Yellow Crystals/Powder)
Melting Point 139–140 °C (varies slightly by purity)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate)
Reactivity Stable solid.[2][3] Incompatible with strong oxidizing agents and strong bases.

Hazard Identification (GHS Standards)

Handle this substance as a hazardous irritant with potential toxicity.

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[3]
Serious Eye Damage H319 Causes serious eye irritation.[3]
STOT - Single Exposure H335 May cause respiratory irritation.[3]

Precautionary Principle: Treat as an organic nitrile. While less prone to releasing HCN than ionic cyanides, thermal decomposition or reaction with strong acids can liberate toxic nitrogen oxides (NOx) and traces of cyanide fumes.

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for organic hazardous waste.

Step 1: Waste Characterization & Segregation
  • Solid Waste: Pure compound, contaminated weighing boats, or filter paper.

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound dissolved in solvents (e.g., Ethanol, Dichloromethane).

  • Segregation Rule:

    • Keep Separate From: Strong Oxidizers (e.g., Nitric Acid, Peroxides) to prevent fire/explosion.

    • Keep Separate From: Strong Acids (e.g., HCl, H₂SO₄) to minimize hydrolysis risks.

Step 2: Packaging & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if light-sensitive).

  • Labeling Requirements:

    • Must read: "HAZARDOUS WASTE - Organic Solid/Liquid" .

    • List constituents: "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate".[1][2][4]

    • Hazard warnings: "Irritant," "Toxic."

Step 3: Professional Destruction (Incineration)
  • Method: The compound must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Process: Incineration is required to destroy the organic framework. The facility must be equipped with a scrubber (alkaline wash) to capture nitrogen oxides (NOx) and any potential cyanide byproducts generated during combustion.

  • Waste Code (RCRA): While not specifically P-listed or U-listed, it typically falls under general organic hazardous waste codes depending on the solvent it is mixed with (e.g., D001 for ignitable solvents, F002/F003 for spent solvents). If pure, it is unlisted but hazardous due to toxicity.

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Contaminated Solids) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Segregation CRITICAL: Segregate from Oxidizers & Strong Acids SolidPath->Segregation LiquidPath->Segregation ContainerSol Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' Segregation->ContainerSol If Solid ContainerLiq Pack in Solvent-Compatible Bottle Label: 'Flammable/Toxic Organic Liquid' Segregation->ContainerLiq If Liquid TSDF Transfer to EHS/Waste Facility ContainerSol->TSDF ContainerLiq->TSDF Incineration High-Temp Incineration (w/ Scrubber for NOx/CN) TSDF->Incineration

Caption: Operational workflow for the segregation, packaging, and destruction of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate waste.

Emergency Procedures

Spill Cleanup (Solid Form):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if powder is fine to avoid inhalation (H335).

  • Containment: Do not dry sweep if dust generation is likely. Dampen slightly with an inert solvent (like heptane) or use a HEPA vacuum.

  • Collection: Scoop material into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the area with a mild detergent solution. Dispose of wipes in the same hazardous waste container.

Accidental Exposure:

  • Skin: Wash with soap and plenty of water. Do not use solvents (like acetone) on skin as they may increase absorption.

  • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Inhalation: Move to fresh air immediately.

References

  • PubChem. (2025).[2] Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Stanford Environmental Health & Safety. (2024). Information on Cyanide and Organic Nitrile Compounds. Stanford University. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. The procedural guidance herein is derived from the compound's constituent chemical groups—a cyanoacrylate moiety and an aromatic nitro group—to ensure the highest standards of laboratory safety and experimental integrity.

Critical Safety Briefing: A Dual-Hazard Compound

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate presents a dual-hazard profile that demands rigorous adherence to safety protocols. The molecule's reactivity is driven by two distinct functional groups:

  • The Cyanoacrylate Group: This portion of the molecule is responsible for the rapid polymerization that makes this class of compounds effective adhesives. This reactivity poses a significant physical hazard, as it can instantly bond skin and eyes.[1][2] Vapors can also be irritating to the respiratory system.[2][3]

  • The 4-Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of potentially toxic substances. While specific toxicological data for this exact molecule is limited, compounds in this family are known to be toxic if ingested, inhaled, or absorbed through the skin.[4][5] A primary concern is the potential to cause methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[4]

Given this dual nature, all handling procedures must be approached with a high degree of caution, treating the compound as both a potent irritant and a potentially toxic substance.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure and physical injury. The following equipment must be used for all procedures involving this compound.

Body PartProtection LevelSpecific RecommendationsRationale
Hands High Primary: Butyl rubber gloves. Secondary: Double-gloving with a nitrile glove as the outer layer.Butyl rubber offers excellent resistance to nitro compounds.[6] Double-gloving provides an additional barrier and allows for safe removal of the potentially contaminated outer glove. Nitrile gloves alone are not recommended for prolonged contact with aromatic solvents or nitro compounds.[6][7]
Eyes Maximum Chemical splash goggles and a full-face shield.Protects against splashes of solvents and contact with fine powder. The cyanoacrylate component can bond eyelids in seconds, making full eye and face protection non-negotiable.[1][3]
Body High Flame-resistant (e.g., Nomex®) or 100% cotton lab coat.Provides protection against spills. A flame-resistant coat is a prudent measure due to the presence of the nitro group, which is found in many energetic materials.[4]
Respiratory High NIOSH-approved N95 (or higher) respirator.Essential for preventing inhalation of aerosolized fine powder, which can cause respiratory irritation and potential systemic toxicity.[3][4][5] All weighing and handling of the solid should occur within a certified chemical fume hood.
Feet Standard Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[8]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the mandatory operational sequence.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don all required PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep_fume_hood Verify Chemical Fume Hood is operational (check airflow) prep_materials Gather all necessary equipment (spatulas, weigh paper, vials, solvents, waste containers) handle_weigh Carefully weigh solid compound using a micro-spatula to minimize dust generation prep_materials->handle_weigh handle_transfer Transfer compound to reaction vessel or for solubilization handle_weigh->handle_transfer cleanup_decontaminate Decontaminate spatula and work surfaces with an appropriate solvent (e.g., Acetone) handle_transfer->cleanup_decontaminate cleanup_dispose_consumables Place all contaminated consumables (gloves, weigh paper, wipes) into designated hazardous waste cleanup_wash Wash hands thoroughly after removing gloves dispose_solid Solid Waste: Segregated, labeled, sealed hazardous waste container dispose_liquid Liquid Waste: Segregated, labeled, sealed hazardous waste container dispose_sharps Sharps Waste: Designated sharps container

Caption: Safe handling workflow for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood with proper airflow.

    • Don all PPE as specified in the table above.

    • Cover the work surface with disposable, absorbent bench paper.

    • Pre-label all vials and waste containers.

  • Weighing and Transferring:

    • Use a micro-spatula to carefully transfer the solid compound. Avoid pouring, which can generate dust.[5]

    • If possible, use an analytical balance with a draft shield inside the fume hood.[4]

    • Close the primary container immediately after dispensing the required amount.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the solution container capped when not in use.

Spill and Emergency Procedures

Skin Contact:

  • Immediately rinse the affected area with copious amounts of warm, soapy water.[9]

  • Crucially, do not attempt to forcibly pull bonded skin apart. Gently peel or roll the skin surfaces apart while soaking.[9]

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists or a large area is affected.

Eye Contact:

  • This is a medical emergency. The cyanoacrylate can bond eyelids shut within seconds.[1][2]

  • Immediately flush the eye with lukewarm, gently flowing water for at least 15 minutes, holding the eyelid open.[1][10]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate and specialized medical attention from an ophthalmologist.

Small Spill (Solid):

  • With proper PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep the material into a designated hazardous waste container. Do not dry sweep, as this can generate dust.[5]

  • Decontaminate the area with a cloth soaked in acetone or another suitable solvent, and dispose of the cloth as hazardous waste.

Waste Disposal Plan

All waste streams containing Ethyl 2-cyano-3-(4-nitrophenyl)acrylate must be treated as hazardous waste.

  • Solid Waste: All contaminated disposable items, including gloves, bench paper, weighing paper, and contaminated absorbent material, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]

  • Liquid Waste:

    • Unused solutions or reaction mixtures must be collected in a labeled, sealed hazardous liquid waste container.

    • Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[5]

  • Decontamination of Residuals: For trace amounts of liquid residue in an empty container, polymerization can be induced by adding a small amount of water.[11] Once the material has solidified into an inert polymer, it can be scraped out and placed in the solid hazardous waste container. The container should then be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[5]

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, likely via high-temperature incineration.[3][10]

References

  • Safety Data Sheet. (2017, January 26). Cyanacrylate Adhesive.
  • BenchChem Technical Support Team. (2025, December). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal. Benchchem.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025). Personal protective equipment for handling 2'-Nitroflavone.
  • SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: Ethyl 2-cyano-3-(4-hydroxyphenyl)
  • Safety Data Sheet. (2010, September 29). Ethyl 2-cyanoacrylate.
  • Best Klebstoffe GmbH & Co. KG. (2022, February 18).
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Kimberly-Clark. KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
  • LABOSHOP.
  • International Enviroguard. (2019, April 8).
  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • BASF. (2025, November 20).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (E)-ETHYL 3-(4-CYANO-2-NITROPHENYL)
  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.
  • MSDS. (2023, February 17).
  • Environmental Health and Safety, OSHA. Glove Selection Chart.
  • Medicom. Chemical Resistance Reference Chart.
  • PROSTECH. (2025, May 22).
  • INCHEM.
  • RS Online.

Sources

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